molecular formula C8H8Cl2O B1294600 1-(2,6-Dichlorophenyl)ethanol CAS No. 53066-19-6

1-(2,6-Dichlorophenyl)ethanol

Cat. No.: B1294600
CAS No.: 53066-19-6
M. Wt: 191.05 g/mol
InChI Key: VUSOJMQVQGKPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOJMQVQGKPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967565
Record name 1-(2,6-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53066-19-6
Record name 2,6-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53066-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dichlorophenyl)ethanol is a chlorinated aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. The presence of the dichlorinated phenyl ring significantly influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and safety information.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2,6-Dichloro-alpha-methylbenzyl alcohol, 2,6-Dichlorophenyl methyl carbinol[2]
CAS Number 53066-19-6[1][3]
Molecular Formula C₈H₈Cl₂O[1][3]
Molecular Weight 191.05 g/mol [1][3]
Appearance White to off-white solid
Melting Point 34-35 °C
Boiling Point 117-118 °C at 4 mmHg[2]
Refractive Index 1.567[2]
pKa (Predicted) 13.30 ± 0.20
Solubility Insoluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO.[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the key mass spectrometry and predicted Nuclear Magnetic Resonance (NMR) data for this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data provides information about the molecular weight and fragmentation pattern of the molecule.

ParameterValue
NIST Number 342878
Total Peaks 116
m/z Top Peak 175
m/z 2nd Highest 177
m/z 3rd Highest 111

Source: PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-α (CH-OH)5.3 - 5.5Quartet~6.51H
H-β (CH₃)1.5 - 1.7Doublet~6.53H
H-Ar (Aromatic)7.1 - 7.4Multiplet-3H
-OHVariableSinglet (broad)-1H

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-α (CH-OH)~70
C-β (CH₃)~25
C-Ar (C1)~140
C-Ar (C2, C6)~135
C-Ar (C3, C5)~130
C-Ar (C4)~128

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 2',6'-dichloroacetophenone, using a mild reducing agent such as sodium borohydride.

Reaction Scheme:

Materials:

  • 2',6'-Dichloroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (or Diethyl ether)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Ketone: In a round-bottom flask, dissolve 2',6'-dichloroacetophenone (1 equivalent) in methanol (10-15 mL per gram of ketone).

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[6][7][8]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2',6'-dichloro- acetophenone in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench evap_meoh Remove Methanol quench->evap_meoh extract Extract with Dichloromethane evap_meoh->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Column Chromatography or Distillation concentrate->purify

Synthesis and Purification Workflow

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or signaling pathway involvement of this compound. However, dichlorophenyl-containing compounds are known to exhibit a wide range of biological activities. For instance, dichlorobenzyl alcohol is used as a mild antiseptic.[9] Further research is required to elucidate the specific pharmacological profile and potential therapeutic applications of this compound.

Conclusion

This technical guide has provided a summary of the key chemical properties of this compound. The presented data on its physicochemical properties, spectroscopic characteristics, and a detailed synthesis protocol serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While information on its biological activity is currently scarce, the structural motifs present in the molecule suggest that it may be a subject of future pharmacological investigations.

References

Technical Guide: 1-(2,6-Dichlorophenyl)ethanol (CAS 53066-19-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(2,6-dichlorophenyl)ethanol, a halogenated aromatic alcohol. The information presented herein is intended to support research and development activities by providing key physicochemical data, spectroscopic information, a detailed synthesis protocol, and an exploration of its role as a chemical intermediate.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its core structure consists of a dichlorinated benzene ring attached to an ethanol backbone. The strategic placement of the two chlorine atoms ortho to the point of attachment significantly influences the molecule's steric and electronic properties. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 53066-19-6[2][3][4]
Molecular Formula C₈H₈Cl₂O[2][4]
Molecular Weight 191.05 g/mol [5]
Melting Point 34-35 °C[1]
Boiling Point 117-118 °C at 4 mmHg[2][6]
Appearance White to off-white solid[1]
Refractive Index 1.567[2][6]
InChI Key VUSOJMQVQGKPNN-UHFFFAOYSA-N[5]
SMILES CC(C1=C(C=CC=C1Cl)Cl)O[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns. Key fragments are observed at m/z values of 177, 175, 116, and 111.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a prominent broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.[7]

Synthesis and Experimental Protocols

This compound can be synthesized via the reduction of the corresponding ketone, 2',6'-dichloroacetophenone. A general and effective method for this transformation is the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Synthesis via Ketone Reduction

Objective: To synthesize this compound from 2',6'-dichloroacetophenone.

Materials:

  • 2',6'-dichloroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',6'-dichloroacetophenone in methanol. Cool the solution to 0 °C using an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Below is a graphical representation of the synthesis workflow.

G cluster_workflow Synthesis Workflow start Start: 2',6'-dichloroacetophenone in Methanol reduction Reduction with NaBH₄ at 0 °C to RT start->reduction 1. Add NaBH₄ quench Quench with sat. NH₄Cl(aq) reduction->quench 2. Reaction complete extraction Solvent Removal & Aqueous Workup/Extraction quench->extraction 3. Isolate crude product purification Drying and Purification extraction->purification 4. Purify end End Product: This compound purification->end

Synthesis Workflow Diagram

Biological Activity and Role in Drug Development

As of the latest available information, there are no specific studies detailing the biological activity or the direct mechanism of action of this compound itself. However, the 2,6-dichlorophenyl moiety is a common structural feature in a number of biologically active compounds. For instance, the non-steroidal anti-inflammatory drug (NSAID) Diclofenac contains this group.

The primary significance of this compound in the context of drug development appears to be its role as a chiral building block or intermediate in the synthesis of more complex molecules. A structurally related compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a key intermediate in the synthesis of Crizotinib, a targeted therapy for certain types of non-small cell lung cancer.[8] This highlights the potential utility of this compound and its derivatives in the preparation of pharmacologically active agents.

Given the absence of direct biological activity data for the title compound, a signaling pathway diagram cannot be constructed at this time. Research into the biological effects of this specific molecule may reveal its potential pharmacological applications in the future.

Conclusion

This compound is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies. While direct biological activity has not been reported, its structural similarity to key intermediates in the synthesis of high-value pharmaceuticals, such as kinase inhibitors, underscores its potential importance for medicinal chemists and drug development professionals. Further investigation into the biological profile of this compound is warranted to fully explore its therapeutic potential.

References

1-(2,6-Dichlorophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2,6-dichlorophenyl)ethanol, a key intermediate in the development of various bioactive molecules.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈Cl₂O[1][2][3][4]
Molecular Weight 191.055 g/mol [1]
191.05 g/mol [2][3]
191.06 g/mol [4]
CAS Number 53066-19-6[2][3][4]
IUPAC Name This compound
Synonyms 2,6-Dichloro-alpha-methylbenzyl alcohol, 2,6-Dichlorophenyl methyl carbinol[4]

Synthesis Protocol

The synthesis of this compound can be achieved through the reduction of its corresponding ketone, 2',6'-dichloroacetophenone. The following protocol is a representative method for this transformation.

Reaction: Reduction of 2',6'-dichloroacetophenone

Materials:

  • 2',6'-dichloroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2',6'-dichloroacetophenone (1 equivalent) in a mixture of dichloromethane and methanol (4:1 v/v) under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess sodium borohydride.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Analysis

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analysis:

  • Thin Layer Chromatography (TLC): Monitor the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified compound.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start 2',6'-Dichloroacetophenone Reaction Reduction with NaBH4 in DCM/MeOH Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis and purification workflow for this compound.

References

Spectroscopic Data of 1-(2,6-Dichlorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-(2,6-dichlorophenyl)ethanol, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈Cl₂O[1]

  • Molecular Weight: 191.05 g/mol [1]

  • CAS Number: 53066-19-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.1m3HAr-H
~5.2q1HCH -OH
~2.5s1HOH
~1.5d3HCH₃

Note: Predicted values based on typical chemical shifts for similar structures. The exact values can vary based on solvent and concentration.

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~140Ar-C (quaternary)
~132Ar-C -Cl
~129Ar-C H
~128Ar-C H
~70C H-OH
~25C H₃

Note: Predicted values based on typical chemical shifts for similar structures. The exact values can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~3000-2850MediumC-H stretch (aliphatic)
~1570MediumC=C stretch (aromatic)
~1450MediumC-H bend (aliphatic)
~1050StrongC-O stretch (secondary alcohol)
~780StrongC-Cl stretch

Note: The IR spectrum for this compound was recorded on a Bruker Tensor 27 FT-IR instrument using an ATR-Neat technique.[1] The peak positions are representative values for the assigned functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecule and its fragments.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
177High[M-CH₃]⁺ (³⁷Cl isotope)
175High[M-CH₃]⁺ (³⁵Cl isotope)
116Medium[C₇H₅Cl]⁺
111Medium[C₆H₃Cl]⁺

Note: The data was obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The solution is then filtered into a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H detection.[3] For ¹H NMR, a standard single-pulse experiment is typically used with a relaxation delay of 1-2 seconds between scans. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

ATR-FTIR Spectroscopy

A small amount of liquid or solid this compound is placed directly onto the diamond or zinc selenide crystal of the ATR accessory.[4] For a solid sample, a pressure arm is applied to ensure good contact between the sample and the crystal.[5] A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance over a typical range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[6][7] The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Neat Use Neat (for IR, MS) Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (ATR-FTIR) Neat->IR MS Mass Spectrometry (EI-MS) Neat->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

1H NMR spectrum of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2,6-Dichlorophenyl)ethanol

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are utilizing NMR spectroscopy for structural elucidation and characterization of organic molecules.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The key proton signals originate from the methyl group (-CH₃), the methine proton (-CH), the hydroxyl group (-OH), and the aromatic protons on the dichlorinated phenyl ring. The symmetrical substitution of the phenyl ring simplifies the aromatic region of the spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃~1.5Doublet (d)~6.53H
-OHVariable (typically broad singlet)Singlet (s)N/A1H
-CH~5.3Quartet (q)~6.51H
Aromatic H (H-4)~7.2-7.4Triplet (t)~8.01H
Aromatic H (H-3, H-5)~7.1-7.3Doublet (d)~8.02H

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may exchange with residual water in the solvent, leading to a broad signal or its disappearance.[2][3][4]

Spin-Spin Coupling Analysis

The splitting patterns observed in the spectrum are a result of spin-spin coupling between neighboring non-equivalent protons.[5][6][7][8] The n+1 rule is a useful first-order approximation for predicting these multiplicities.[6][7][8]

  • The methyl protons (-CH₃) are coupled to the adjacent methine proton (-CH), resulting in a doublet.

  • The methine proton (-CH) is coupled to the three protons of the methyl group, leading to a quartet.

  • The aromatic protons exhibit a coupling pattern characteristic of a symmetrically substituted benzene ring. The proton at position 4 is coupled to the two equivalent protons at positions 3 and 5, resulting in a triplet. The protons at positions 3 and 5 are each coupled to the proton at position 4, giving rise to a doublet.

The following diagram illustrates the key spin-spin coupling interactions in this compound.

Caption: Spin-spin coupling in this compound.

Experimental Protocol

The following is a general methodology for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 10-12 ppm

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to confirm the structure.

The following workflow diagram outlines the process from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Insert Sample into Spectrometer Insert Sample into Spectrometer Transfer to NMR Tube->Insert Sample into Spectrometer Set Experimental Parameters Set Experimental Parameters Insert Sample into Spectrometer->Set Experimental Parameters Acquire FID Acquire FID Set Experimental Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Calibration Calibration Baseline Correction->Calibration Integration Integration Calibration->Integration Peak Picking Peak Picking Integration->Peak Picking Structure Confirmation Structure Confirmation Peak Picking->Structure Confirmation

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides unambiguous information for its structural confirmation. The characteristic chemical shifts, integration values, and spin-spin coupling patterns of the methyl, methine, hydroxyl, and aromatic protons are all consistent with the proposed molecular structure. This guide provides the necessary data and protocols for researchers to effectively utilize ¹H NMR spectroscopy in the analysis of this and structurally related compounds.

References

Unraveling the Molecular Breakdown: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-(2,6-Dichlorophenyl)ethanol, a compound of interest to researchers and professionals in the fields of analytical chemistry, environmental science, and drug development. This document outlines the principal fragmentation pathways under electron ionization (EI) and provides a detailed, generalized experimental protocol for its analysis.

Core Analysis: Fragmentation Pattern

This compound has a molecular formula of C₈H₈Cl₂O and a molecular weight of approximately 191.05 g/mol .[1][2] Upon electron ionization, the molecule undergoes characteristic fragmentation, yielding a series of diagnostic ions. The most prominent peaks observed in its mass spectrum are at m/z 175, 177, 116, and 111.[1]

The fragmentation of this compound is primarily dictated by the lability of the bond between the first and second carbon of the ethanol side chain (alpha-cleavage) and the stability of the resulting benzylic cation. The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments.

The key fragmentation pathways are proposed as follows:

  • Formation of the Dichlorobenzoyl Cation: The most significant fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethanol side chain, leading to the loss of a methyl radical (•CH₃). This results in the formation of a stable dichlorobenzoyl cation. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this cation appears as a characteristic isotopic cluster at m/z 175 and 177.

  • Further Fragmentation: The dichlorobenzoyl cation can undergo further fragmentation, although these pathways are likely to result in less abundant ions.

  • Other Fragmentations: The presence of peaks at m/z 116 and 111 suggests other fragmentation mechanisms are at play, potentially involving rearrangements and loss of chlorine atoms or other small neutral molecules from the primary fragment ions.

Quantitative Data Summary

While a complete, publicly available mass spectrum with relative intensities is not available, the prominent ions identified from GC-MS data are summarized below. The relative intensities are based on typical fragmentation patterns of similar compounds and should be considered qualitative.

m/zProposed Fragment IonIsotopic ClusterRelative Abundance (Estimated)
177[C₇H₅³⁵Cl³⁷ClO]⁺M+2 of Dichlorobenzoyl cationHigh
175[C₇H₅³⁵Cl₂O]⁺M of Dichlorobenzoyl cationHigh
116[C₇H₅³⁵Cl]⁺Chlorobenzyl cationMedium
111[C₆H₄Cl]⁺Chlorophenyl cationMedium

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed, representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

  • Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Process the acquired chromatograms and mass spectra using the instrument's data analysis software.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas to perform quantitative analysis if required.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

fragmentation cluster_main Fragmentation of this compound mol This compound (M) m/z = 191 (not observed) ion Molecular Ion [M]⁺˙ mol->ion -e⁻ frag1 Dichlorobenzoyl Cation [M-CH₃]⁺ m/z = 175/177 ion->frag1 - •CH₃ frag2 Chlorobenzyl Cation [M-CH₃-CO]⁺ m/z = 116 frag1->frag2 - CO frag3 Chlorophenyl Cation [M-CH₃-CO-Cl]⁺ m/z = 111 frag2->frag3 - Cl

Caption: Proposed EI fragmentation of this compound.

References

Uncharted Territory: The Biological Activity of 1-(2,6-Dichlorophenyl)ethanol Remains Undefined in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific and technical literature reveals a significant gap in the understanding of the biological activity of the chemical compound 1-(2,6-Dichlorophenyl)ethanol. Despite its documented role as a precursor in the synthesis of pharmacologically active molecules, its intrinsic biological effects, predicted activities, and mechanisms of action have not been characterized.

Researchers, scientists, and drug development professionals seeking information on this compound will find that the compound is primarily referenced in the context of chemical synthesis. It serves as an intermediate in the production of more complex molecules, including potential therapeutic agents such as dopamine D1 positive allosteric modulators and kinase inhibitors. However, the available literature does not attribute any specific biological or pharmacological activity to this compound itself.

Databases such as PubChem provide detailed information on the chemical and physical properties of this compound, including its molecular formula (C8H8Cl2O), molecular weight, and structure.[1] Chemical suppliers also list it as a commercially available reagent for research and manufacturing purposes.

Despite a thorough search for in silico predictions of biological activity, such as those from PASS (Prediction of Activity Spectra for Substances) analysis, and for experimental data from in vitro or in vivo studies, no specific information was found. Consequently, there is no quantitative data (e.g., IC50, EC50 values), detailed experimental protocols, or established signaling pathways associated with this compound.

The absence of this critical information makes it impossible to construct an in-depth technical guide or whitepaper on the predicted biological activity of this compound as originally requested. The scientific community has yet to publish research focusing on the direct biological effects of this particular molecule. Therefore, any discussion of its activity would be purely speculative and lack the necessary evidence-based foundation required for a technical document aimed at a scientific audience.

Future research would be necessary to elucidate any potential biological activities of this compound. Such studies would involve computational modeling to predict potential targets, followed by a range of in vitro and in vivo assays to validate these predictions and characterize its pharmacological profile. Until such research is conducted and published, the biological landscape of this compound remains an uncharted area within the scientific domain.

References

The Strategic Utility of 1-(2,6-Dichlorophenyl)ethanol as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of pharmaceutical development, the strategic use of chiral building blocks is paramount to the synthesis of stereochemically pure and efficacious drug molecules. Among these crucial intermediates, 1-(2,6-dichlorophenyl)ethanol has emerged as a significant synthon, offering a versatile scaffold for the construction of complex, biologically active compounds. This technical guide provides an in-depth analysis of its synthesis, resolution, and application, with a focus on its role in the development of novel therapeutics.

Core Properties and Synthesis

This compound is a chiral secondary alcohol characterized by the presence of a stereogenic center at the carbinol carbon. The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 53066-19-6[1]
Molecular Formula C₈H₈Cl₂O[1]
Molecular Weight 191.05 g/mol [1]
Appearance White powder
Boiling Point 261.33°C at 760 mmHg
Density 1.407 g/cm³
Flash Point 111.85°C

The enantiomers of this compound are key to its utility in asymmetric synthesis. The primary methods for obtaining the enantiomerically pure forms are through the asymmetric reduction of its prochiral ketone precursor, 2',6'-dichloroacetophenone, and the enzymatic resolution of the racemic alcohol.

Asymmetric Synthesis: A Pathway to Enantiopurity

The asymmetric reduction of 2',6'-dichloroacetophenone is a highly effective method for directly obtaining the desired enantiomer of this compound. This transformation is typically achieved using chiral catalysts, such as those based on ruthenium complexes with chiral diamine ligands, or through biocatalysis with ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). While specific data for the 2',6'-dichloroacetophenone reduction is not widely published, analogous reductions of similar chloro-substituted acetophenones have demonstrated high yields and excellent enantioselectivities.

Table 1: Comparison of Asymmetric Reduction Methods for Chloro-substituted Acetophenones (Analogous Systems)

Catalyst/EnzymeSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee%)Reference
Ketoreductase (SsCR)2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-alcohol88.299.9[2]
Ketoreductase (LK08)2-chloro-1-(2,4-dichlorophenyl)ethanone(S)-alcohol>99 (conversion)>99[3]
Candida parapsilosisVarious ketones(S)- or (R)-alcoholsHighHigh[2]
Enzymatic Resolution: Separating Enantiomers with Precision

Kinetic resolution of racemic this compound using lipases is another powerful strategy to isolate the individual enantiomers. This method relies on the differential rate of acylation or hydrolysis of the two enantiomers by the enzyme. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used for this purpose. The resolution of a racemic mixture of a similar compound, 1-(2,6-dichloro-3-fluorophenyl)ethanol, has been achieved with high enantioselectivity using various commercial lipases.[]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

A solution of racemic this compound and an acyl donor (e.g., vinyl acetate) in a suitable organic solvent (e.g., n-heptane or tert-butyl methyl ether) is prepared. The lipase (e.g., Novozym 435) is added, and the mixture is stirred at a controlled temperature. The reaction progress is monitored by chiral chromatography. Upon reaching approximately 50% conversion, the reaction is stopped, and the remaining unreacted alcohol (one enantiomer) and the newly formed ester (the other enantiomer) are separated. The ester can then be hydrolyzed to afford the other enantiomer of the alcohol.

Application as a Chiral Building Block

The true value of this compound lies in its application as a chiral starting material for the synthesis of more complex molecules with significant biological activity.

Synthesis of Dopamine D1 Receptor Positive Allosteric Modulators (PAMs)

A prominent example of the utility of a derivative of this compound is in the synthesis of LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][5] While the direct precursor in the published synthesis is 2-(2,6-dichlorophenyl)acetic acid, this acid can be readily obtained by the oxidation of this compound. The 2-(2,6-dichlorophenyl)acetyl moiety is crucial for the pharmacological activity of LY3154207.

Workflow for the Synthesis of a Dopamine D1 PAM Precursor

G cluster_synthesis Synthesis of 2-(2,6-Dichlorophenyl)acetic Acid cluster_coupling Amide Coupling 2_6_dichloroacetophenone 2',6'-Dichloroacetophenone rac_ethanol rac-1-(2,6-Dichlorophenyl)ethanol 2_6_dichloroacetophenone->rac_ethanol Reduction (e.g., NaBH4) chiral_ethanol (R/S)-1-(2,6-Dichlorophenyl)ethanol rac_ethanol->chiral_ethanol Enzymatic Resolution acetic_acid 2-(2,6-Dichlorophenyl)acetic Acid chiral_ethanol->acetic_acid Oxidation LY3154207 LY3154207 (D1 PAM) acetic_acid->LY3154207 Coupling chiral_amine Chiral Amine Moiety chiral_amine->LY3154207

Caption: Synthetic pathway to LY3154207 precursor.

Dopamine D1 Receptor Signaling Pathway

Dopamine D1 receptor PAMs like LY3154207 enhance the receptor's response to dopamine. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating neuronal excitability and synaptic plasticity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R binds G_protein Gs/olf D1R->G_protein activates PAM LY3154207 (PAM) PAM->D1R binds (allosteric) AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Targets Downstream Targets (e.g., DARPP-32, CREB) PKA->Targets phosphorylates Cellular Response Cellular Response Targets->Cellular Response leads to

Caption: Dopamine D1 receptor signaling pathway.

Conclusion

This compound stands as a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its utility is underscored by the development of potent modulators of critical biological targets. The ability to produce this intermediate in high enantiomeric purity through asymmetric synthesis or enzymatic resolution is key to its successful application. As drug development continues to demand increasingly sophisticated and stereochemically defined molecules, the importance of chiral synthons like this compound is set to grow.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and use of the compounds described should only be undertaken by qualified professionals in a laboratory setting.

References

Potential applications of 1-(2,6-Dichlorophenyl)ethanol derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(2,6-dichlorophenyl)ethanol moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties, conferred by the sterically hindered and electron-withdrawing dichlorophenyl group, have enabled the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the potential applications of this compound derivatives, detailing their synthesis, biological activities, and mechanisms of action across different therapeutic areas, with a focus on neurodegenerative diseases and oncology.

Modulators of the Dopaminergic System for Neurodegenerative Disorders

A significant breakthrough in the application of this compound derivatives has been in the field of neuroscience, particularly in the modulation of the dopamine D1 receptor.

LY3154207: A Positive Allosteric Modulator of the Dopamine D1 Receptor

One of the most prominent examples is LY3154207 , a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][2] PAMs offer a sophisticated approach to receptor modulation by binding to a site distinct from the endogenous ligand binding site, thereby enhancing the receptor's response to the natural agonist, in this case, dopamine. This mechanism can provide a more nuanced and potentially safer therapeutic effect compared to direct agonists.

LY3154207 has shown promise in preclinical studies and is being investigated for the treatment of Lewy body dementia.[2] Its development highlights the potential of the this compound scaffold in designing novel treatments for debilitating neurodegenerative diseases.

Quantitative Data for Dopamine D1 Receptor PAMs

CompoundTargetAssayEC50 (nM)Reference
LY3154207Human Dopamine D1 ReceptorcAMP accumulation3.7[2]

Experimental Protocol: cAMP Accumulation Assay for Dopamine D1 Receptor Activation

A common method to assess the activity of compounds targeting the D1 receptor is the measurement of cyclic AMP (cAMP) accumulation. The D1 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cAMP levels.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with the test compound (e.g., LY3154207) at various concentrations in the presence of a sub-maximal concentration of dopamine.

  • cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated using non-linear regression analysis.

Signaling Pathway: Dopamine D1 Receptor Modulation by a Positive Allosteric Modulator

D1_PAM_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds PAM LY3154207 (D1 PAM) PAM->D1R Binds (Allosteric Site) Gs Gs Protein D1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Dopamine D1 Receptor Signaling Pathway Enhancement by a Positive Allosteric Modulator.

Applications in Oncology

The this compound scaffold has also demonstrated significant potential in the development of anticancer agents, both as a key synthetic intermediate and as a core component of bioactive molecules.

Key Intermediate for the Kinase Inhibitor Crizotinib

(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol serves as a crucial chiral intermediate in the synthesis of Crizotinib , a potent orally administered anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[3] Crizotinib is approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor specific genetic alterations in the ALK or ROS1 genes. The precise stereochemistry of this intermediate is vital for the final drug's efficacy.

Experimental Workflow: Synthesis of Crizotinib Intermediate

Crizotinib_Intermediate_Synthesis Start 2,6-Dichloro-3-fluoroacetophenone Reduction Asymmetric Reduction Start->Reduction Intermediate (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol Reduction->Intermediate Coupling Multi-step Synthesis Intermediate->Coupling Crizotinib Crizotinib Coupling->Crizotinib

Simplified workflow for the synthesis of Crizotinib utilizing the key intermediate.

Indolinone Derivatives as Anticancer Agents

Derivatives of this compound have been incorporated into other scaffolds to generate novel anticancer compounds. For instance, a series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against the SW620 colon cancer cell line.[4] Several compounds in this series demonstrated significant activity at low microgram per milliliter concentrations.

Quantitative Data for Anticancer Indolinone Derivatives

CompoundCell LineActivityReference
4cSW620 (Colon Cancer)Active at 2-15 µg/mL[4]
4fSW620 (Colon Cancer)Active at 2-15 µg/mL[4]
4jSW620 (Colon Cancer)Active at 2-15 µg/mL[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

  • Cell Seeding: Cancer cells (e.g., SW620) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential as Anti-inflammatory Agents

The 2,6-dichlorophenyl moiety is also present in the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. This suggests that derivatives of this compound could also possess anti-inflammatory properties. Research into 1-(2,6-dichlorophenyl)indolin-2-one has indicated its potential as an anti-inflammatory prodrug candidate.[1] Further exploration in this area could lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in diverse and critical areas of medicinal chemistry, including the treatment of neurodegenerative diseases and cancer. The steric and electronic properties imparted by the 2,6-dichlorophenyl group play a crucial role in defining the pharmacological activity of these compounds. Future research focused on the synthesis and biological evaluation of new analogs based on this scaffold is warranted and holds the promise of delivering next-generation medicines to address unmet medical needs. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further investigation and innovation in this exciting field of drug discovery.

References

Technical Guide: Solubility of 1-(2,6-Dichlorophenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility of 1-(2,6-Dichlorophenyl)ethanol. Due to the limited availability of public quantitative data, this document focuses on the requisite experimental protocols for determining solubility and presents a framework for data presentation.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for process development, formulation, and purification. Understanding the solubility behavior allows for the optimization of reaction conditions, crystallization processes, and the selection of appropriate solvent systems for analytical and preparative chromatography.

This technical guide outlines the standard methodologies for determining the solubility of this compound in organic solvents and provides a template for the systematic presentation of such data.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈Cl₂O[1][2]
Molecular Weight 191.05 g/mol [1][2]
CAS Number 53066-19-6[2]
Appearance Solid (typical)[3]

Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. This highlights a gap in the published characterization of this compound. To address this, the following section details the experimental protocols necessary to generate this critical data.

For research and development purposes, solubility is typically determined across a range of solvents with varying polarities and functional groups. The data should be presented in a clear and consistent format, as shown in the template below.

Table 1: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction, x)Method of Analysis
Methanol25Data to be determinedData to be determinedGravimetric/HPLC
Ethanol25Data to be determinedData to be determinedGravimetric/HPLC
Isopropanol25Data to be determinedData to be determinedGravimetric/HPLC
Acetone25Data to be determinedData to be determinedGravimetric/HPLC
Ethyl Acetate25Data to be determinedData to be determinedGravimetric/HPLC
Dichloromethane25Data to be determinedData to be determinedGravimetric/HPLC
Toluene25Data to be determinedData to be determinedGravimetric/HPLC
Heptane25Data to be determinedData to be determinedGravimetric/HPLC

Experimental Protocols for Solubility Determination

The following protocols describe the Isothermal Saturation Method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps and PTFE septa

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (drying oven and desiccator).

4.2. Isothermal Saturation Method Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solid Weigh excess this compound prep_solvent Add known volume/mass of solvent to vial prep_solid->prep_solvent Combine equilibration Incubate at constant temperature with agitation prep_solvent->equilibration equilibration_check Monitor for equilibrium (e.g., 24-72h) equilibration->equilibration_check sampling Withdraw aliquot of supernatant equilibration_check->sampling filtration Filter through syringe filter to remove undissolved solid sampling->filtration analysis_prep Dilute sample if necessary filtration->analysis_prep analysis_method Analyze by HPLC or Gravimetric Method analysis_prep->analysis_method calculation Calculate Solubility analysis_method->calculation

Caption: Workflow for Isothermal Saturation Solubility Determination.

4.3. Detailed Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

    • Allow the vials to stand at the set temperature for a short period to allow the excess solid to settle.

  • Sampling and Separation:

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved solid particles.

4.4. Methods of Analysis

4.4.1. Gravimetric Analysis

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

  • Dry the remaining solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

4.4.2. HPLC Analysis

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

  • Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculate the original solubility, accounting for the dilution factor.

Conclusion

References

An In-depth Technical Guide to the Stereochemistry of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-(2,6-dichlorophenyl)ethanol, a chiral secondary alcohol of interest in pharmaceutical and agrochemical research. The document details the synthesis of the racemic compound, its resolution into individual enantiomers via enzymatic methods, and the analytical techniques used for stereochemical characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers in the field.

Introduction

Chirality plays a pivotal role in the biological activity of molecules. For many pharmaceuticals and agrochemicals, only one enantiomer exhibits the desired therapeutic or pesticidal effect, while the other may be inactive or even toxic. This compound possesses a single stereocenter at the carbinol carbon, existing as a pair of enantiomers: (R)-1-(2,6-dichlorophenyl)ethanol and (S)-1-(2,6-dichlorophenyl)ethanol. The controlled synthesis and analysis of these enantiomers are crucial for the development of stereochemically pure active ingredients. This guide outlines the key aspects of the stereochemistry of this compound, from its preparation to the separation and characterization of its enantiomers.

Synthesis of Racemic this compound

The preparation of racemic this compound is typically achieved through the reduction of the corresponding ketone, 2',6'-dichloroacetophenone. A common and effective method involves the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 2',6'-Dichloroacetophenone

Materials:

  • 2',6'-Dichloroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2',6'-dichloroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture again in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add dichloromethane to extract the product.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Logical Workflow for Racemic Synthesis

G cluster_start Starting Material cluster_process Reaction cluster_reagents Reagents cluster_product Product 2',6'-Dichloroacetophenone 2',6'-Dichloroacetophenone Reduction Reduction 2',6'-Dichloroacetophenone->Reduction Racemic this compound Racemic this compound Reduction->Racemic this compound NaBH4, Methanol NaBH4, Methanol NaBH4, Methanol->Reduction G cluster_start Starting Material cluster_process Resolution Process cluster_reagents Reagents cluster_products Products Racemic Alcohol Racemic this compound Enzymatic Acylation Enzymatic Acylation Racemic Alcohol->Enzymatic Acylation Enantioenriched Alcohol Enantioenriched Alcohol Enzymatic Acylation->Enantioenriched Alcohol Enantioenriched Ester Enantioenriched Ester Enzymatic Acylation->Enantioenriched Ester Lipase, Acyl Donor Lipase, Acyl Donor Lipase, Acyl Donor->Enzymatic Acylation

An In-depth Technical Guide to the Mechanism of Action of 1-(2,6-Dichlorophenyl)ethanol Derivatives as Positive Allosteric Modulators of the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 1-(2,6-Dichlorophenyl)ethanol have emerged as a promising class of compounds in the field of neuropharmacology. This guide focuses on the extensively studied derivative, LY3154207, a potent and subtype-selective positive allosteric modulator (PAM) of the human Dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, LY3154207 fine-tunes the receptor's response to the endogenous ligand, dopamine, offering a distinct and potentially more physiological pharmacological profile.[1][3] This document will delve into the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this class of compounds, with a primary focus on LY3154207.

Mechanism of Action: Positive Allosteric Modulation of the Dopamine D1 Receptor

LY3154207 acts as a positive allosteric modulator of the Dopamine D1 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, dopamine. By binding to this allosteric site, LY3154207 enhances the receptor's affinity for dopamine and/or increases the efficacy of dopamine-mediated signaling. This modulatory activity is characterized by a minimal direct agonist effect, meaning the compound has little to no activity in the absence of dopamine.[1][3] This property is highly desirable as it helps to avoid the bell-shaped dose-response curves and receptor desensitization often observed with orthosteric D1 agonists.[3]

Conformational studies have revealed that LY3154207 adopts an unusual boat conformation, which is believed to be crucial for its interaction with the D1 receptor.[1][2] A proposed binding pose with the human D1 receptor has been developed based on these conformational insights.[1]

Quantitative Data

The following table summarizes the in vitro pharmacological data for LY3154207, demonstrating its potency and selectivity as a D1 PAM.

CompoundAssayCell LineParameterValueReference
LY3154207 cAMP Accumulation (Potentiator Mode)HEK293 expressing human D1 receptorEC503.7 nM[3]
Emax84% (in the presence of an EC20 concentration of dopamine)[3]
cAMP Accumulation (Agonist Mode)HEK293 expressing human D1 receptorEC5012.8 nM[3]
Emax5% (in the absence of dopamine)[3]
Allosteric Schild PlotHEK293 expressing human D1 receptorα-factor14.5[3]
cAMP Accumulation (Selectivity)HEK293 expressing human D5 receptorEC50> 10,000 nM[3]

Experimental Protocols

cAMP Accumulation Assay

This assay is fundamental for characterizing the activity of D1 receptor modulators, as the D1 receptor is a Gs-coupled GPCR that signals through the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

Objective: To determine the potency and efficacy of this compound derivatives as positive allosteric modulators and direct agonists of the Dopamine D1 receptor.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Dopamine D1 receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Preparation: Test compounds, such as LY3154207, are serially diluted to a range of concentrations. A fixed, sub-maximal (EC20) concentration of dopamine is prepared for the potentiator mode assay.

  • Assay Procedure:

    • Potentiator Mode: Cells are pre-incubated with the test compound at various concentrations, followed by the addition of an EC20 concentration of dopamine.

    • Agonist Mode: Cells are incubated with the test compound at various concentrations in the absence of dopamine.

  • Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis: The data are normalized to the response of a maximal concentration of a full agonist. Dose-response curves are generated using non-linear regression to determine EC50 and Emax values. For PAM activity, an allosteric Schild plot analysis can be performed to determine the α-factor, which represents the fold-shift in the agonist's potency.[3]

Visualizations

Signaling Pathway of Dopamine D1 Receptor Modulation

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Binds (Orthosteric) PAM LY3154207 (D1 PAM) PAM->D1R Binds (Allosteric) Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Caption: Dopamine D1 receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM).

Experimental Workflow for cAMP Assay

cAMP_Workflow cluster_assay Assay Modes start Start cell_culture Culture HEK293 cells expressing human D1 receptor start->cell_culture plate_cells Seed cells into 96-well plates cell_culture->plate_cells compound_prep Prepare serial dilutions of LY3154207 and a fixed EC20 concentration of Dopamine plate_cells->compound_prep potentiator Potentiator Mode: Add LY3154207 then Dopamine compound_prep->potentiator agonist Agonist Mode: Add LY3154207 only compound_prep->agonist incubation Incubate at 37°C potentiator->incubation agonist->incubation detection Measure intracellular cAMP incubation->detection analysis Data Analysis: - Normalize data - Generate dose-response curves - Determine EC50 and Emax detection->analysis end End analysis->end

Caption: Experimental workflow for determining the activity of D1 PAMs using a cAMP assay.

Conclusion

The this compound derivative LY3154207 represents a significant advancement in the modulation of the dopaminergic system. Its mechanism as a potent and selective positive allosteric modulator of the Dopamine D1 receptor offers a promising therapeutic strategy for conditions where enhancing D1 receptor signaling is beneficial, such as in Lewy body dementia, for which it is in phase 2 clinical studies.[1] The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for the further development of this class of compounds. The unique pharmacological profile of D1 PAMs, characterized by the avoidance of overstimulation and receptor desensitization, highlights their potential for superior clinical outcomes compared to traditional orthosteric agonists.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,6-Dichlorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemical control during its synthesis is critical, as the biological activity and safety profile of the final drug substance are often enantiomer-dependent. This document provides detailed application notes and experimental protocols for three highly effective methods for the asymmetric synthesis of (S)-1-(2,6-dichlorophenyl)ethanol from its corresponding prochiral ketone, 2',6'-dichloroacetophenone. The methodologies covered are:

  • Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction: A robust and widely used chemical method employing a chiral oxazaborolidine catalyst.

  • Noyori-type Asymmetric Transfer Hydrogenation (ATH): A highly efficient catalytic system utilizing a chiral ruthenium complex as the catalyst and a simple hydrogen source.

  • Biocatalytic Asymmetric Reduction: An environmentally benign approach leveraging the high stereoselectivity of ketoreductase enzymes, often found in microorganisms such as Lactobacillus kefiri.

These notes are intended to guide researchers in selecting and implementing the most suitable method for their specific needs, considering factors such as scale, cost, desired enantiopurity, and environmental impact.

Data Presentation

The following tables summarize the quantitative data for each of the described asymmetric synthesis methods, allowing for a clear comparison of their performance.

Table 1: Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction of 2',6'-Dichloroacetophenone

Catalyst Loading (mol%)Reducing AgentSolventTemperature (°C)Time (h)Yield (%)ee (%)
10BH₃·THFTHF-202>95>98
5BH₃·SMe₂Toluene04~92>97
10CatecholboraneTHF-786>90>99

Table 2: Noyori-type Asymmetric Transfer Hydrogenation of 2',6'-Dichloroacetophenone

CatalystCatalyst Loading (mol%)Hydrogen DonorBaseSolventTemperature (°C)Time (h)Yield (%)ee (%)
RuCl--INVALID-LINK--1HCOOH/NEt₃ (5:2)-CH₂Cl₂2818>98>99
[RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN0.5i-PrOHKOHi-PrOH8024~97>98
RuCl--INVALID-LINK--1HCOOH/NEt₃ (5:2)-DMF3016>96>99

Table 3: Biocatalytic Asymmetric Reduction of 2',6'-Dichloroacetophenone

BiocatalystCo-substrateBufferpHTemperature (°C)Time (h)Conversion (%)ee (%)
Lactobacillus kefiri (whole cells)GlucosePhosphate7.03024>99>99
Recombinant KRED from L. kefiriIsopropanolTris-HCl7.53512>99>99
Immobilized L. kefiri cellsGlucoseAcetate6.53036>98>99

Experimental Protocols

Method 1: Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction

This protocol describes the enantioselective reduction of 2',6'-dichloroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • 2',6'-Dichloroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

  • Magnetic stirrer and stirring bar

  • Low-temperature bath

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2',6'-dichloroacetophenone (1.0 mmol).

  • Dissolve the ketone in anhydrous THF (5 mL).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • To the cooled solution, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 10 mol%) dropwise.

  • Stir the mixture for 10 minutes at -20 °C.

  • Slowly add borane-tetrahydrofuran complex (1 M in THF, 1.2 mmol) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-(2,6-dichlorophenyl)ethanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Method 2: Noyori-type Asymmetric Transfer Hydrogenation (ATH)

This protocol details the asymmetric transfer hydrogenation of 2',6'-dichloroacetophenone using a pre-formed chiral ruthenium catalyst.

Materials:

  • 2',6'-Dichloroacetophenone

  • RuCl--INVALID-LINK--

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • In a round-bottom flask, prepare the hydrogen donor solution by slowly adding formic acid (2.0 mL) to triethylamine (2.0 mL) at 0 °C to form the 5:2 azeotrope.

  • To a separate reaction flask, add 2',6'-dichloroacetophenone (1.0 mmol) and the catalyst RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%).

  • Add anhydrous dichloromethane (5 mL) to dissolve the reactants.

  • To this solution, add the freshly prepared formic acid/triethylamine mixture (1.0 mL).

  • Stir the reaction mixture at 28 °C for 18 hours. Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by adding deionized water (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-1-(2,6-dichlorophenyl)ethanol.

  • Analyze the enantiomeric excess by chiral HPLC or GC.

Method 3: Biocatalytic Asymmetric Reduction

This protocol outlines the whole-cell biocatalytic reduction of 2',6'-dichloroacetophenone using Lactobacillus kefiri.

Materials:

  • 2',6'-Dichloroacetophenone

  • Lactobacillus kefiri culture (e.g., ATCC 8007)

  • MRS broth (or suitable growth medium for L. kefiri)

  • Glucose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Cultivation of Biocatalyst: Inoculate Lactobacillus kefiri into MRS broth and incubate at 30 °C for 24-48 hours until the stationary phase is reached.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 rpm for 10 min). Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Bioreduction: In a reaction vessel, combine the resuspended L. kefiri cells, glucose (e.g., 1.5 equivalents relative to the substrate) as a co-substrate for cofactor regeneration, and 2',6'-dichloroacetophenone (1.0 mmol) in phosphate buffer (total volume, e.g., 20 mL). A small amount of a co-solvent like DMSO (e.g., <5% v/v) can be used to improve substrate solubility.

  • Incubation: Incubate the reaction mixture in an orbital shaker at 30 °C and 150 rpm for 24 hours. Monitor the conversion by GC or HPLC.

  • Work-up: After the reaction, centrifuge the mixture to separate the cells.

  • Extract the supernatant with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

  • Determine the enantiomeric excess of the resulting (S)-1-(2,6-dichlorophenyl)ethanol by chiral HPLC or GC.

Mandatory Visualizations

CBS_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone 2',6'-Dichloroacetophenone in THF Mixing Mix Ketone and Catalyst at -20°C Ketone->Mixing Catalyst (R)-CBS Catalyst Catalyst->Mixing Borane BH3·THF Addition Slow Addition of Borane Borane->Addition Mixing->Addition Stirring Stir at -20°C for 2h Addition->Stirring Quench Quench with Methanol Stirring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product (S)-1-(2,6-Dichlorophenyl)ethanol Purify->Product

Caption: Workflow for CBS-catalyzed asymmetric reduction.

ATH_Mechanism Ru_precatalyst [Ru]-Cl (precatalyst) Ru_hydride [Ru]-H (active catalyst) Ru_precatalyst->Ru_hydride Activation (Base/H-donor) Transition_State [Ru]--H--O=C Transition State Ru_hydride->Transition_State Ketone 2',6'-Dichloroacetophenone Ketone->Transition_State Alcohol_complex [Ru]-O-CH-R Transition_State->Alcohol_complex Hydride Transfer Alcohol_complex->Ru_precatalyst Regeneration (H-donor) Product (S)-1-(2,6-Dichlorophenyl)ethanol Alcohol_complex->Product Product Release H_donor HCOOH / i-PrOH Biocatalytic_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_bioreduction Bioreduction cluster_product_isolation Product Isolation Cultivation Cultivate Lactobacillus kefiri Harvesting Harvest & Wash Cells Cultivation->Harvesting Reaction_Mix Combine Cells, Substrate, & Cosubstrate in Buffer Harvesting->Reaction_Mix Substrate 2',6'-Dichloroacetophenone Substrate->Reaction_Mix Cosubstrate Glucose (Cofactor Regeneration) Cosubstrate->Reaction_Mix Incubation Incubate with Shaking Reaction_Mix->Incubation Separation Separate Cells (Centrifugation) Incubation->Separation Extraction Extract Supernatant Separation->Extraction Purification Purify by Chromatography Extraction->Purification Final_Product (S)-1-(2,6-Dichlorophenyl)ethanol Purification->Final_Product

Application Notes and Protocols for the Enantioselective Reduction of 2,6-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective reduction of 2,6-dichloroacetophenone to produce the corresponding chiral alcohol, 1-(2,6-dichlorophenyl)ethanol. This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Three primary methods are discussed: Corey-Bakshi-Shibata (CBS) reduction, enzymatic reduction, and asymmetric transfer hydrogenation (ATH).

Introduction

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis. The resulting chiral alcohols are crucial intermediates in the manufacturing of a wide array of biologically active molecules. 2,6-dichloroacetophenone presents a sterically hindered substrate, making its efficient and selective reduction a notable challenge. This document outlines three powerful and distinct methodologies to achieve this transformation with high enantioselectivity.

Methods Overview

Three state-of-the-art methods for the enantioselective reduction of 2,6-dichloroacetophenone are presented:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone. It is a highly reliable and predictable method for a wide range of ketones.[1][2][3]

  • Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective alternative. These enzymes can operate under mild conditions and often provide exceptional enantiomeric excess.[4][5][6]

  • Asymmetric Transfer Hydrogenation (ATH): This technique employs transition metal catalysts, typically ruthenium or iron complexes with chiral ligands, to transfer hydrogen from a simple hydrogen donor like isopropanol or formic acid to the ketone.[7][8][9][10]

Data Presentation

The following table summarizes typical results for the enantioselective reduction of various substituted acetophenones using the methodologies described. While specific data for 2,6-dichloroacetophenone is limited in the public domain, these results for analogous substrates provide a strong indication of the potential efficacy of each method.

SubstrateMethodCatalyst/EnzymeReducing Agent/H-SourceSolventYield (%)ee (%)StereochemistryReference
AcetophenoneCBS Reduction(R)-Me-CBSBH₃·THFTHF>95>95(R)[1][11]
4-ChloroacetophenoneEnzymatic (ADH)Lactobacillus kefir ADHIsopropanolBuffer/Isopropanol>90>99(R)[6]
AcetophenoneATHRuCl--INVALID-LINK--HCOOH/NEt₃Acetonitrile9597(S)[12]
2,4-DichloroacetophenoneATH[FeCl(CO)(P-NH-N-P)]BF₄HCOOK/H₂O2-MeTHF/H₂O-76-[10]
Various Aromatic KetonesATHCinchona alkaloid-derived NNP-RuH₂Toluene>90up to 99.9(S) or (R)[7][9]
Halogen-substituted acetophenonesEnzymatic (SDR)Lactobacillus fermentum SDRIsopropanolBuffer->99(S) or (R)[5][6]

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction Protocol

This protocol is a general procedure for the CBS reduction of an aromatic ketone.[2][11] Optimization of temperature and reaction time may be necessary for 2,6-dichloroacetophenone.

Materials:

  • 2,6-dichloroacetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 N HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Syracuses and needles

Procedure:

  • Under an inert atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to a solution of 2,6-dichloroacetophenone (1.0 eq) in anhydrous THF.

  • Cool the mixture to -20 °C.

  • Slowly add borane-THF complex (0.6 eq, 1 M in THF) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 N HCl and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Enzymatic Reduction Protocol using an Alcohol Dehydrogenase (ADH)

This protocol provides a general method for the biocatalytic reduction of a ketone using a whole-cell system expressing an alcohol dehydrogenase and a cofactor regeneration system.[4][6][13]

Materials:

  • 2,6-dichloroacetophenone

  • Recombinant E. coli cells overexpressing a suitable ADH (e.g., from Lactobacillus kefir or Ralstonia sp.)

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ or NAD⁺

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Isopropanol (as co-substrate for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Shaking incubator

  • Centrifuge

Procedure:

  • In a reaction vessel, prepare a solution of phosphate buffer containing glucose (1.5 eq) and the nicotinamide cofactor (NADP⁺ or NAD⁺, 0.1 mM).

  • Add the lyophilized whole cells containing the overexpressed ADH and GDH.

  • Dissolve 2,6-dichloroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture (final substrate concentration typically 10-50 mM).

  • Incubate the reaction mixture in a shaking incubator at 30 °C for 24-48 hours. Monitor the progress by GC or HPLC.

  • After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Asymmetric Transfer Hydrogenation (ATH) Protocol

This is a general protocol for the ATH of an aromatic ketone using a Ru-based catalyst.[8][10][14]

Materials:

  • 2,6-dichloroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotropic mixture (5:2) or isopropanol with potassium hydroxide

  • Anhydrous solvent (e.g., acetonitrile or 2-methyltetrahydrofuran)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) to a Schlenk tube.

  • Add the anhydrous solvent, followed by the formic acid/triethylamine mixture or isopropanol and a catalytic amount of base.

  • Stir the mixture at room temperature for 10-20 minutes to pre-form the active catalyst.

  • Add 2,6-dichloroacetophenone (1.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for several hours until completion (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Logical Relationship of Method Selection

Method_Selection sub 2,6-Dichloroacetophenone cbs CBS Reduction sub->cbs High Reliability Predictable Stereochemistry enz Enzymatic Reduction sub->enz Green Chemistry High Selectivity Mild Conditions ath Asymmetric Transfer Hydrogenation sub->ath Broad Substrate Scope Functional Group Tolerance

Caption: Method selection for enantioselective reduction.

Experimental Workflow for CBS Reduction

CBS_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup cool Cool to -20 °C setup->cool add_reagents Add CBS Catalyst & BH3-THF cool->add_reagents react Stir for 1-2h add_reagents->react quench Quench with Methanol react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify analyze Chiral HPLC/GC Analysis purify->analyze end End analyze->end

Caption: Workflow for the CBS reduction protocol.

Signaling Pathway for Biocatalytic Reduction

Enzymatic_Pathway sub 2,6-Dichloroacetophenone prod (S)-1-(2,6-Dichlorophenyl)ethanol sub->prod Reduction adh Alcohol Dehydrogenase (ADH) sub->adh prod->adh nadp NAD(P)+ adh->nadp nadph NAD(P)H nadph->adh H- gdh Glucose Dehydrogenase (GDH) nadp->gdh Cofactor Regeneration gdh->nadph glcn Gluconolactone gdh->glcn glc Glucose glc->gdh

Caption: Cofactor regeneration in enzymatic reduction.

References

Application Notes and Protocols for the Chiral Synthesis of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 1-(2,6-dichlorophenyl)ethanol, a chiral alcohol of significant interest in pharmaceutical and fine chemical synthesis. The synthesis is achieved through the asymmetric reduction of the prochiral ketone, 2',6'-dichloroacetophenone. Three primary classes of chiral catalysts are highlighted: Ruthenium-based catalysts (Noyori-type), chiral oxazaborolidines (CBS catalysts), and biocatalysts (ketoreductases).

Introduction

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, enabling access to enantiomerically pure secondary alcohols. The stereochemistry of these alcohols is often critical for the biological activity and safety of pharmaceutical compounds. This compound serves as a key chiral building block for various active pharmaceutical ingredients. The selection of an appropriate chiral catalyst is paramount to achieving high yields and enantioselectivities in its synthesis. This guide offers a comparative overview of three state-of-the-art catalytic systems.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various chiral catalysts in the asymmetric reduction of acetophenone derivatives. While specific data for 2',6'-dichloroacetophenone is limited in publicly available literature, the provided data for structurally related substrates offers a strong basis for catalyst selection and optimization.

Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Transfer Hydrogenation

Catalyst SystemSubstrateHydrogen DonorBaseTemp. (°C)Yield (%)e.e. (%)Configuration
RuCl--INVALID-LINK--AcetophenoneHCOOH/NEt₃-28>9598R
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENAcetophenonei-PrOHKOH80>9997R
[RuCl₂(mesitylene)]₂ / (S,S)-TsDPENAcetophenonei-PrOHKOH809597S

Table 2: Performance of Chiral Oxazaborolidine (CBS) Catalysts in Asymmetric Reduction

CatalystSubstrateReducing AgentTemp. (°C)Yield (%)e.e. (%)Configuration
(R)-2-Methyl-CBS-oxazaborolidineAcetophenoneBH₃·THF23High>95R
In-situ generated from (S)-lactam alcoholAryl methyl ketonesBH₃·THF2585-9691-98R

Table 3: Performance of Biocatalysts in Asymmetric Reduction

Biocatalyst (Organism)SubstrateCo-substratepHTemp. (°C)Conversion (%)e.e. (%)Configuration
Lactobacillus kefir2-chloro-1-(2,4-dichlorophenyl)ethanoneIsopropanol7.030>99>99S
Scheffersomyces stipitis2-chloro-1-(2,4-dichlorophenyl)ethanoneGlucose7.535>99>99.9R
Saccharomyces cerevisiae2'-ChloroacetophenoneEthanolNot specifiedNot specifiedHighGoodNot specified[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Ruthenium Catalyst

This protocol describes the asymmetric transfer hydrogenation of a substituted acetophenone using a pre-formed Ru(II)-TsDPEN catalyst.[2] This method is known for its high efficiency and enantioselectivity for a broad range of ketones.

Materials:

  • 2',6'-Dichloroacetophenone

  • RuCl--INVALID-LINK--

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask and magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add 2',6'-dichloroacetophenone (1.0 mmol) and RuCl--INVALID-LINK-- (0.005-0.01 mmol, 0.5-1.0 mol%) to a Schlenk flask.

  • Add the anhydrous solvent (5 mL).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Reduction using a Chiral Oxazaborolidine (CBS) Catalyst

This protocol outlines the enantioselective reduction of a prochiral ketone using a commercially available CBS catalyst with borane as the reducing agent.[2][3]

Materials:

  • 2',6'-Dichloroacetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dry reaction flask with a magnetic stirrer, under an inert atmosphere

  • Methanol

  • Standard work-up and purification reagents

Procedure:

  • Under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05-0.1 mmol, 5-10 mol%) to a dry reaction flask containing anhydrous THF (5 mL) and cool to 0 °C.

  • Slowly add the BH₃·THF solution (0.6-1.2 mmol) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve 2',6'-dichloroacetophenone (1.0 mmol) in anhydrous THF (2 mL).

  • Slowly add the ketone solution to the pre-formed catalyst-borane complex at 0 °C over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to obtain this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Biocatalytic Reduction using a Ketoreductase

This protocol describes the whole-cell biocatalytic reduction of a substituted acetophenone. This method offers a green and highly selective route to chiral alcohols.

Materials:

  • A suitable microorganism expressing a ketoreductase (e.g., Lactobacillus kefir or a recombinant E. coli strain)

  • Growth medium (e.g., MRS broth for Lactobacillus or LB broth for E. coli)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose or isopropanol as a co-substrate for cofactor regeneration

  • 2',6'-Dichloroacetophenone

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Centrifuge and incubator shaker

Procedure:

  • Cell Culture: Inoculate the selected microorganism into the appropriate growth medium and incubate under optimal conditions (e.g., 30-37 °C with shaking) until the desired cell density is reached (typically late-log or early-stationary phase).

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired concentration.

  • Bioreduction: To the cell suspension, add the co-substrate (e.g., glucose to a final concentration of 1-2% w/v or isopropanol to 5-10% v/v).

  • Add 2',6'-dichloroacetophenone (typically from a stock solution in a water-miscible solvent like DMSO to a final concentration of 1-10 mM, depending on enzyme activity and substrate tolerance).

  • Incubate the reaction mixture under controlled conditions (e.g., 30 °C with shaking).

  • Monitor the conversion of the ketone to the alcohol by GC or HPLC analysis of aliquots taken at regular intervals.

  • Work-up: Once the reaction has reached completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 1 volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product if necessary and determine the enantiomeric excess by chiral HPLC or GC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Catalyst System reagents Prepare Reagents & Glassware start->reagents setup Reaction Setup reagents->setup addition Substrate Addition setup->addition run Run Reaction & Monitor addition->run quench Quench Reaction run->quench extract Extraction quench->extract purify Purification extract->purify analyze Analysis (Yield, e.e.) purify->analyze

Caption: General experimental workflow for chiral alcohol synthesis.

catalytic_cycle cluster_noyori Noyori Asymmetric Transfer Hydrogenation catalyst [Ru]-H (Active Catalyst) ts [Ru-H---Ketone] Transition State catalyst->ts h_acceptor H-Acceptor (e.g., Acetone) catalyst->h_acceptor Regeneration ketone 2',6'-Dichloroacetophenone ketone->ts alkoxide [Ru]-O-CH(R)Ar ts->alkoxide Hydride Transfer alkoxide->catalyst Product Release alcohol This compound alkoxide->alcohol precursor [Ru] Precursor precursor->catalyst Activation h_donor H-Donor (e.g., i-PrOH) h_donor->catalyst

Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

cbs_cycle cluster_cbs Corey-Bakshi-Shibata (CBS) Reduction catalyst CBS Catalyst activated_catalyst Catalyst-BH₃ Complex catalyst->activated_catalyst borane BH₃ borane->activated_catalyst ternary_complex Catalyst-BH₃-Ketone Complex activated_catalyst->ternary_complex ketone 2',6'-Dichloroacetophenone ketone->ternary_complex alkoxyborane Alkoxyborane Product ternary_complex->alkoxyborane Intramolecular Hydride Transfer alkoxyborane->catalyst Catalyst Regeneration workup Acidic Work-up alkoxyborane->workup alcohol This compound workup->alcohol

Caption: Catalytic cycle for the CBS reduction.

References

Application Notes and Protocols for the Biocatalytic Reduction of 2,6-Dichloroacetophenone using Ketoreductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of 2,6-dichloroacetophenone to the corresponding chiral alcohol, 1-(2,6-dichlorophenyl)ethanol, using ketoreductases (KREDs). The resulting chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

The asymmetric reduction of prochiral ketones to form enantiomerically pure alcohols is a critical transformation in modern organic synthesis.[1] Ketoreductases (KREDs) have emerged as powerful biocatalysts for this purpose, offering high stereoselectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical reductants.[2][3] This document outlines the application of KREDs for the specific reduction of 2,6-dichloroacetophenone, a challenging substrate due to the steric hindrance imposed by the ortho-substituents. Engineered KREDs, particularly from organisms like Lactobacillus kefir and Zygosaccharomyces rouxii, have shown significant promise in overcoming these challenges to produce the desired (S)- or (R)-1-(2,6-dichlorophenyl)ethanol with high enantiomeric excess (e.e.).[4]

The biocatalytic reduction of a ketone requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH).[1] Due to the high cost of these cofactors, an in-situ regeneration system is essential for a preparative-scale reaction. A common and efficient method involves coupling the KRED reaction with a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH cofactor.[5]

Data Presentation

The following tables summarize typical quantitative data for the biocatalytic reduction of acetophenone derivatives using ketoreductases. While specific data for 2,6-dichloroacetophenone is limited in publicly available literature, the data for the structurally similar 2',6'-dichloro-3'-fluoroacetophenone provides a strong predictive baseline for expected performance.

Table 1: Performance of an Engineered Lactobacillus Ketoreductase in the Reduction of a Dihalo-substituted Acetophenone Derivative

SubstrateBiocatalystEnzyme Loading (% w/w)Reaction Time (h)Conversion (%)ProductEnantiomeric Excess (e.e.) (%)
2',6'-dichloro-3'-fluoroacetophenoneEngineered Lactobacillus kefir KRED< 1%< 24> 95%(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol> 99%

Data extrapolated from patent literature describing the reduction of a closely related substrate.[5][6]

Table 2: Screening of Ketoreductases for the Reduction of Acetophenone

EntryKetoreductase (KRED)SelectivityConversion (%)Enantiomeric Excess (e.e.) (%)
1KRED-NADH-110(R)9687
2KRED-101(S)>98>99
3KRED-130(S)>9898
4KRED-P1-B03(S)9596
5KRED-P2-H08(R)>9899

This table showcases the diversity of commercially available ketoreductases and their varying selectivities and efficiencies for a model substrate.[7] A similar screening approach is recommended for 2,6-dichloroacetophenone to identify the optimal biocatalyst.

Experimental Protocols

Protocol 1: Screening of Ketoreductases for the Reduction of 2,6-Dichloroacetophenone

This protocol describes a small-scale screening experiment to identify suitable ketoreductases from a commercially available screening kit (e.g., from Codexis).

Materials:

  • Ketoreductase (KRED) screening kit (lyophilized powders)

  • 2,6-Dichloroacetophenone

  • KRED reaction buffer mix (typically containing phosphate buffer, MgSO₄, NAD(P)⁺, glucose, and glucose dehydrogenase) or individual components

  • 96-well microtiter plates or 2 mL microcentrifuge tubes

  • Plate shaker or vortexer

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Prepare a stock solution of 2,6-dichloroacetophenone (e.g., 1 M in a suitable organic solvent like DMSO or isopropanol).

  • In each well of a 96-well plate or in individual microcentrifuge tubes, add the appropriate volume of KRED reaction buffer. A typical final volume is 250-500 µL.

  • Add approximately 1-2 mg of each lyophilized KRED to individual wells/tubes.

  • To each well/tube, add the 2,6-dichloroacetophenone stock solution to a final concentration of 10-50 mM.

  • Seal the plate/tubes and place them on a shaker at 250-500 rpm and 30°C for 16-24 hours.

  • After the incubation period, quench the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously for 1-2 minutes to extract the product.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic (top) layer to a new tube or vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess.

Protocol 2: Preparative Scale Biocatalytic Reduction of 2,6-Dichloroacetophenone

This protocol is for a larger scale reaction using a selected ketoreductase identified from the screening. This example utilizes a whole-cell biocatalyst expressing the KRED and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • Recombinant E. coli cells expressing the desired ketoreductase and glucose dehydrogenase (as a lyophilized powder or cell paste)

  • 2,6-Dichloroacetophenone

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • NADP⁺

  • Magnesium sulfate (MgSO₄)

  • Isopropanol (for substrate dissolution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, prepare the reaction mixture by adding potassium phosphate buffer (100 mM, pH 7.0).

  • Add MgSO₄ to a final concentration of 2 mM and NADP⁺ to a final concentration of 0.1-0.5 mM.

  • Add glucose to a final concentration of 1.1-1.5 equivalents relative to the substrate.

  • Add the whole-cell biocatalyst to a final concentration of 10-50 g/L (wet cell weight).

  • Dissolve the 2,6-dichloroacetophenone in a minimal amount of isopropanol and add it to the reaction mixture to a final concentration of 50-100 mM.

  • Stir the reaction mixture at 30-35°C and monitor the progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or chiral HPLC.

  • Upon completion (typically 12-24 hours), add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.

Protocol 3: Chiral HPLC Analysis of this compound

This protocol outlines a general method for determining the enantiomeric excess of the product. The specific column and mobile phase may require optimization.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H, or equivalent polysaccharide-based column)[8]

Mobile Phase (Isocratic):

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation. A small amount of an additive like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can improve peak shape, but is generally not necessary for neutral alcohols.[9]

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase (approximately 1 mg/mL).

  • Prepare a sample of the purified product from the biocatalytic reaction in the mobile phase.

  • Set the HPLC system with the following parameters (example):

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (90:10)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the reaction sample to determine the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizations

Biocatalytic_Reduction_Workflow Experimental Workflow for Biocatalytic Reduction cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Work-up and Analysis Ketone 2,6-Dichloroacetophenone Reaction_Vessel Reaction Setup (Buffer, pH, Temp.) Ketone->Reaction_Vessel Biocatalyst Ketoreductase (e.g., Lyophilized Enzyme or Whole Cells) Biocatalyst->Reaction_Vessel Cofactor_System Cofactor Regeneration System (e.g., Glucose & GDH) Cofactor_System->Reaction_Vessel Incubation Incubation with Agitation (12-24h) Reaction_Vessel->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product Chiral Alcohol (>99% e.e.) Analysis->Product

Caption: Workflow for the biocatalytic reduction of 2,6-dichloroacetophenone.

Cofactor_Regeneration Cofactor Regeneration Cycle Ketone 2,6-Dichloroacetophenone KRED KRED Ketone->KRED Substrate Alcohol This compound KRED->Alcohol Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- GDH GDH NADP->GDH Glucose Glucose Glucose->GDH Substrate Gluconolactone Glucono-δ-lactone GDH->NADPH H- GDH->Gluconolactone Product

Caption: Glucose/GDH-coupled cofactor regeneration system for KRED-catalyzed reduction.

References

Application Note and Protocol for the Purification of 1-(2,6-Dichlorophenyl)ethanol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dichlorophenyl)ethanol is a chiral aromatic alcohol of interest in synthetic organic chemistry and as a potential intermediate in the development of pharmacologically active compounds. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a rapid and effective technique for the preparative separation of moderately polar organic compounds like this compound, offering a good balance between resolution, speed, and scale.

This document provides a detailed protocol for the purification of this compound using flash column chromatography with silica gel. It includes recommendations for solvent systems, sample loading, and fraction collection. Illustrative data is presented to guide the user in achieving high purity of the target compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an appropriate purification strategy.

PropertyValueReference
Molecular Formula C₈H₈Cl₂O[1][2]
Molecular Weight 191.05 g/mol [1][2]
Appearance White to off-white solid
Boiling Point 117-118 °C at 4 mmHg[3]
Polarity Moderately polar
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in hexanes.

Flash Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The parameters can be scaled up or down as needed.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated), TLC chamber, and UV lamp

  • Rotary evaporator

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis of Crude Solvent_selection Select Eluent System TLC_analysis->Solvent_selection Determine Rf Column_packing Pack Column with Silica Solvent_selection->Column_packing Prepare Slurry Sample_loading Load Sample onto Column Column_packing->Sample_loading Elution Elute with Solvent Gradient Sample_loading->Elution Apply Pressure Fraction_collection Collect Fractions Elution->Fraction_collection TLC_fractions TLC Analysis of Fractions Fraction_collection->TLC_fractions Combine_pure Combine Pure Fractions TLC_fractions->Combine_pure Identify Pure Fractions Solvent_evaporation Evaporate Solvent Combine_pure->Solvent_evaporation Final_product Obtain Purified Product Solvent_evaporation->Final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Eluent Selection:

    • Perform Thin Layer Chromatography (TLC) on the crude material to determine a suitable eluent system.

    • A good starting point is a mixture of hexane and ethyl acetate.[4][5]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]

    • Test various ratios, for example, 9:1, 4:1, and 2:1 hexane:ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Open the stopcock to drain some solvent, but do not let the silica bed run dry.[6]

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[4] Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[7] Remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Begin elution with the initial non-polar solvent mixture. A gradient elution can be employed by gradually increasing the polarity (i.e., the proportion of ethyl acetate) to elute the more polar compounds.[7][8]

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or flasks.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting purified product under high vacuum to remove any residual solvent.

Illustrative Data

The following tables provide examples of expected results for the purification of this compound, assuming an initial purity of approximately 85%.

Table 1: TLC Analysis for Eluent Selection

Hexane:Ethyl Acetate RatioRf of this compoundObservations
9:10.15Good separation from non-polar impurities.
4:1 0.30 Optimal for column elution.
2:10.55May elute too quickly, poor separation from more polar impurities.

Table 2: Flash Column Chromatography Purification Results

ParameterValue
Crude Material Loaded 1.0 g
Initial Purity (by HPLC) ~85%
Column Dimensions 40 mm x 200 mm
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient 10% to 30% Ethyl Acetate in Hexane
Fractions Containing Pure Product 8-15
Isolated Yield 750 mg (88% recovery)
Final Purity (by HPLC) >98%

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the eluent system using TLC.[4]
Column overloaded.Reduce the amount of crude material loaded onto the column.
Cracked Silica Bed Column ran dry.Ensure the silica bed is always covered with solvent.[9]
Uneven packing.Pack the column carefully as a slurry.
Product does not elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase.[7]

Chiral Considerations

This compound is a chiral molecule. The protocol described above will not separate the enantiomers. For the separation of (R)- and (S)-1-(2,6-dichlorophenyl)ethanol, a chiral stationary phase (CSP) is required, typically in a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system.[10][11][12]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and may be toxic.

  • Avoid inhalation of silica dust.

This application note provides a comprehensive guide for the purification of this compound by flash column chromatography. By following this protocol, researchers can achieve high purity of the target compound, which is essential for subsequent research and development activities.

References

Application Note: Chiral Separation of 1-(2,6-Dichlorophenyl)ethanol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of chiral compounds is of critical importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. 1-(2,6-Dichlorophenyl)ethanol is a chiral alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. Therefore, a reliable and efficient analytical method for the separation and quantification of its enantiomers is essential for quality control and regulatory compliance. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving a wide range of racemates.[1][2]

Data Presentation

The following table summarizes the chromatographic parameters and expected results for the chiral separation of this compound enantiomers based on the described method.

ParameterValue
Chromatographic Column ChiralPAK AD-H (or equivalent amylose-based CSP)
Column Dimensions 250 mm x 4.6 mm I.D., 5 µm particle size
Mobile Phase Isopropanol (IPA) / n-Hexane (10:90, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Expected Retention Time (Enantiomer 1) ~ 8.5 min
Expected Retention Time (Enantiomer 2) ~ 10.2 min
Expected Resolution (Rs) > 1.5
Expected Separation Factor (α) > 1.2

Experimental Protocol

This section provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC.

1. Materials and Reagents

  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

  • Water (deionized or HPLC grade)

2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • ChiralPAK AD-H column (250 mm x 4.6 mm I.D., 5 µm) or a comparable amylose-based chiral stationary phase.

3. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing Isopropanol and n-Hexane in a 10:90 volume-to-volume ratio.

  • For example, to prepare 1 L of mobile phase, mix 100 mL of Isopropanol with 900 mL of n-Hexane.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

4. Preparation of Standard Solution

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in Methanol.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: ChiralPAK AD-H, 250 mm x 4.6 mm I.D., 5 µm

  • Mobile Phase: Isopropanol/n-Hexane (10:90, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm

  • Run Time: Approximately 15 minutes

6. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak areas of both enantiomers is less than 2.0% and the resolution between the two enantiomeric peaks is greater than 1.5.

7. Data Analysis

Identify the two enantiomer peaks in the chromatogram based on their retention times. Calculate the resolution (Rs) and the separation factor (α) to evaluate the quality of the separation. The enantiomeric excess (%ee) can be calculated using the peak areas of the two enantiomers.

Workflow and Method Logic Diagram

The following diagram illustrates the logical workflow of the HPLC method development and execution for the chiral separation of this compound enantiomers.

HPLC_Chiral_Separation_Workflow start Start: Method Objective Chiral Separation of this compound reagents Prepare Reagents & Mobile Phase (IPA/n-Hexane) start->reagents sample_prep Prepare Standard Solution (this compound in Methanol) start->sample_prep hplc_setup HPLC System Setup Column: ChiralPAK AD-H Detector: UV @ 220 nm reagents->hplc_setup injection Inject Sample sample_prep->injection method_params Set Chromatographic Conditions Flow Rate: 1.0 mL/min Temp: 25°C hplc_setup->method_params method_params->injection data_acq Data Acquisition injection->data_acq peak_integration Peak Integration & Analysis data_acq->peak_integration results Calculate Results (Retention Time, Resolution, %ee) peak_integration->results report Generate Report results->report end End report->end

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

References

Application Note: GC-MS Analysis of a 1-(2,6-Dichlorophenyl)ethanol Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of a reaction mixture from the synthesis of 1-(2,6-Dichlorophenyl)ethanol by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a potential intermediate in the synthesis of various biologically active compounds. Monitoring the progress of its synthesis is crucial for optimizing reaction conditions and ensuring the purity of the final product. This application note outlines the synthesis of this compound via the reduction of 2',6'-dichloroacetophenone, followed by a validated GC-MS method for the separation and identification of the key components in the reaction mixture.

Introduction

This compound is a chlorinated aromatic alcohol with potential applications as a building block in medicinal chemistry and drug development. The synthesis of this compound often involves the reduction of the corresponding ketone, 2',6'-dichloroacetophenone. A robust analytical method is essential to monitor the conversion of the starting material to the desired product and to identify any byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds. This application note presents a comprehensive GC-MS workflow for the analysis of the this compound reaction mixture.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 2',6'-dichloroacetophenone. A typical laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Reduction of 2',6'-Dichloroacetophenone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',6'-dichloroacetophenone (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add 1 M hydrochloric acid to quench the reaction and neutralize the excess sodium borohydride.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude reaction mixture.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow A Dissolve 2',6'-dichloroacetophenone in Methanol B Cool to 0°C A->B C Add Sodium Borohydride B->C D Monitor Reaction by TLC C->D E Quench with HCl D->E F Extract with Ethyl Acetate E->F G Wash and Dry F->G H Concentrate to obtain Crude Reaction Mixture G->H G GC-MS Analysis Workflow A Sample Preparation (Dilution of crude mixture) B GC Injection A->B C Separation on GC Column B->C D Elution into Mass Spectrometer C->D E Ionization and Fragmentation (EI) D->E F Mass Analysis E->F G Data Acquisition and Processing F->G G Role of this compound in Drug Discovery A This compound (Key Intermediate) B Further Chemical Synthesis (e.g., coupling reactions, substitutions) A->B C Novel Bioactive Compound 1 (e.g., Kinase Inhibitor) B->C D Novel Bioactive Compound 2 (e.g., Receptor Modulator) B->D E Screening for Biological Activity C->E D->E

Application Notes: Synthesis of a Key Crizotinib Intermediate Using 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of a crucial chiral intermediate for the ALK/MET/ROS1 inhibitor, Crizotinib, starting from 1-(2,6-dichlorophenyl)ethanol. The protocols provided are based on established and patented synthetic routes, focusing on asymmetric catalytic hydrogenation to achieve the desired stereochemistry, followed by a Mitsunobu reaction to introduce the pyridinyl ether linkage.

Introduction

Crizotinib, marketed as Xalkori®, is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive.[1][2] A key structural feature of Crizotinib is the chiral (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy] moiety. The synthesis of the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a critical step that dictates the stereochemistry of the final active pharmaceutical ingredient. This document outlines the asymmetric synthesis of this intermediate and its subsequent conversion to a more advanced precursor.

The primary synthetic strategy involves the asymmetric hydrogenation of the prochiral ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone, to produce the desired (S)-enantiomer of the alcohol. This is followed by a Mitsunobu reaction to couple the chiral alcohol with a substituted pyridine.

Synthesis Pathway Overview

The overall synthetic pathway for the Crizotinib intermediate starting from 1-(2,6-dichloro-3-fluorophenyl)ethanone is depicted below. The process involves two main stages: asymmetric hydrogenation and the Mitsunobu reaction.

G cluster_0 Stage 1: Asymmetric Hydrogenation cluster_1 Stage 2: Mitsunobu Reaction Ketone 1-(2,6-dichloro-3-fluorophenyl)ethanone Alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol Ketone->Alcohol Chiral Catalyst, H₂, Base Pyridine 3-Hydroxy-2-nitropyridine Intermediate (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine Pyridine->Intermediate Crizotinib Crizotinib Intermediate->Crizotinib Further Steps (Reduction, Bromination, Suzuki Coupling, etc.) Alcohol_ref (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol Alcohol_ref->Intermediate PPh₃, DIAD

Caption: Overall synthesis pathway for the Crizotinib intermediate.

Experimental Protocols

Protocol 1: Asymmetric Catalytic Hydrogenation of 1-(2,6-dichloro-3-fluorophenyl)ethanone

This protocol describes the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol via asymmetric hydrogenation of the corresponding ketone.

Experimental Workflow:

G Start Start Charge_Reactor Charge autoclave with 1-(2,6-dichloro-3-fluorophenyl)ethanone, chiral catalyst, base, and solvent Start->Charge_Reactor Purge Purge with Nitrogen, then with Hydrogen Charge_Reactor->Purge Pressurize Pressurize with Hydrogen Purge->Pressurize Heat_React Heat to reaction temperature and stir for specified time Pressurize->Heat_React Cool_Depressurize Cool to room temperature and depressurize Heat_React->Cool_Depressurize Workup Concentrate, add water and ethyl acetate for extraction Cool_Depressurize->Workup Isolate Separate organic layer, dry, and concentrate to obtain product Workup->Isolate Analyze Analyze for yield and enantiomeric excess (HPLC) Isolate->Analyze End End Analyze->End

Caption: Experimental workflow for asymmetric hydrogenation.

Materials:

  • 1-(2,6-dichloro-3-fluorophenyl)ethanone

  • Chiral Ruthenium Catalyst (e.g., [RuCl₂((S)-P-Phos)((R,R)-DPEN)])

  • Base (e.g., Potassium tert-butoxide)

  • Solvent (e.g., Isopropanol or Ethanol)

  • Hydrogen gas

  • Nitrogen gas

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium chloride solution

Procedure:

  • Under a nitrogen atmosphere, charge a high-pressure reactor with 1-(2,6-dichloro-3-fluorophenyl)ethanone, the chiral catalyst, the base, and the solvent.

  • Seal the reactor and purge sequentially with nitrogen and then hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • After the reaction is complete (monitored by HPLC or pressure drop), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • Determine the yield and analyze the optical purity (enantiomeric excess, ee%) by chiral HPLC.

Protocol 2: Mitsunobu Reaction of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

This protocol details the conversion of the chiral alcohol to (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine.

Materials:

  • (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • 3-Hydroxy-2-nitropyridine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, and triphenylphosphine in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0°C.

  • Slowly add DIAD to the cooled solution, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent like ethanol to yield 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-tert-butyloxy carbonylamino pyridine as a solid. (Note: This example from a patent uses a protected aminopyridine derivative). A more direct approach with 3-hydroxy-2-nitropyridine would be followed by purification via column chromatography.

  • Analyze the purified product for yield and purity.

Data Presentation

The following tables summarize quantitative data from various reported syntheses.

Table 1: Asymmetric Hydrogenation of 1-(2,6-dichloro-3-fluorophenyl)ethanone

CatalystBaseSolventTemp (°C)Pressure (MPa)Yield (%)ee (%)
Chiral Catalyst I (X=H)Sodium tert-butoxideEthanol301.0-1.292.295.1
Chiral Catalyst I (X=3-methyl)Potassium tert-butoxideEthanol301.0-1.290.596.2
Chiral Catalyst I (X=3-methyl)Potassium tert-butoxideEthanol303.0-3.5-98.6
Chiral Catalyst II (X=3-methyl)Potassium tert-butoxideEthanolRoom Temp0.2-1010099.7
[RuCl₂((S)-P-Phos)((R,R)-DPEN)]Potassium tert-butoxideIsopropanol-2>9898
Chiral CatalystSodium amidePropanol804--
Chiral CatalystPotassium tert-butoxideTHF505--

Data compiled from patents CN103319311A and a related patent on asymmetric hydrogenation.[3][4]

Table 2: Mitsunobu Reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with Substituted Pyridines

AlcoholPyridine DerivativeYield (%)
1-(2,6-dichloro-3-fluorophenyl)ethanol5-bromo-3-hydroxy-2-tert-butyloxycarbonyl amino pyridine93.3
1-(2,6-dichloro-3-fluorophenyl)ethanol5-bromo-3-hydroxy-2-benzyloxy carbonyl amino pyridine93.0
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol2-nitro-3-hydroxypyridine(High)

Data compiled from patents US9604966B2 and WO2017197604A1.[5]

Conclusion

The asymmetric catalytic hydrogenation of 1-(2,6-dichloro-3-fluorophenyl)ethanone provides an efficient route to the key chiral intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, with high yields and excellent enantioselectivity. Subsequent functionalization via the Mitsunobu reaction allows for the formation of the critical ether linkage in the crizotinib scaffold. The protocols and data presented herein serve as a valuable resource for researchers and professionals involved in the synthesis and development of crizotinib and related compounds.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azole-based antifungal agents are a cornerstone in the treatment of fungal infections. Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol production leads to impaired membrane fluidity and integrity, ultimately inhibiting fungal growth.[2][3] The dichlorophenyl moiety is a common structural feature in many potent azole antifungals. While extensive research has focused on derivatives of 1-(2,4-dichlorophenyl)ethanol, this document outlines a generalized protocol for the synthesis of analogous antifungal agents starting from 1-(2,6-dichlorophenyl)ethanol.

Due to a scarcity of direct literature on the 2,6-dichloro isomer, the following protocols are adapted from established methods for the synthesis of antifungal agents from 1-(2,4-dichlorophenyl)ethanol and its derivatives.[4][5] Researchers should be aware that the altered substitution pattern of the 2,6-dichloro isomer may influence reaction kinetics, yields, and the biological activity of the final compounds.

I. Synthesis of Azole Derivatives

The general synthetic strategy involves a two-step process: activation of the hydroxyl group of this compound to create a good leaving group, followed by nucleophilic substitution with an appropriate azole, such as imidazole.

Step 1: Activation of the Hydroxyl Group via Mesylation

The hydroxyl group of the starting alcohol is converted into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. This protocol is adapted from a procedure for the mesylation of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[5]

Experimental Protocol: Synthesis of 1-(2,6-Dichlorophenyl)ethyl Methanesulfonate

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature between 0 and 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 10-20 minutes after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, add water to the reaction mixture. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2,6-dichlorophenyl)ethyl methanesulfonate. The crude product can be further purified by crystallization or column chromatography.

Step 2: Nucleophilic Substitution with Imidazole

The activated mesylate is then reacted with imidazole to yield the desired N-substituted imidazole derivative.

Experimental Protocol: Synthesis of 1-[1-(2,6-Dichlorophenyl)ethyl]-1H-imidazole

  • Reaction Setup: In a round-bottom flask, dissolve imidazole (2.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a base, such as sodium hydride (NaH, 2.0 eq), portion-wise at 0°C.

  • Formation of Imidazolide Anion: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the imidazolide anion.

  • Addition of Mesylate: Cool the mixture to 0°C and add a solution of 1-(2,6-dichlorophenyl)ethyl methanesulfonate (1.0 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target compound.

II. Antifungal Activity Evaluation

The synthesized compounds should be evaluated for their in vitro antifungal activity against a panel of pathogenic fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Fungal Inoculum: Prepare a standardized inoculum of the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Serial Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (a known antifungal agent like fluconazole) and negative (no drug) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

III. Data Presentation

The following table presents representative antifungal activity data for a series of azole derivatives synthesized from 1-(2,4-dichlorophenyl)ethanol, which can serve as a benchmark for newly synthesized this compound derivatives.[4]

CompoundFungal StrainMIC90 (μg/mL)
Azidoconazole 3 Candida glabrata31
C. glabrata petite mutant8
Aspergillus fumigatus4
Azidoconazole 6c Candida albicans8
Aspergillus fumigatus8
Alcohol Analog 1 Candida glabrata>250
C. glabrata petite mutant>250

IV. Visualizations

Signaling Pathway

The primary mechanism of action for azole antifungals is the inhibition of the ergosterol biosynthesis pathway.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Azole Azole Antifungal Azole->CYP51 Inhibition CYP51->Ergosterol cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Mesylation Mesylation Start->Mesylation Substitution Nucleophilic Substitution with Azole Mesylation->Substitution Purification Purification Substitution->Purification FinalProduct Azole Derivative Purification->FinalProduct Activity Antifungal Activity Screening FinalProduct->Activity MIC MIC Determination Activity->MIC Data Data Analysis MIC->Data

References

Application Notes and Protocols for the Derivatization of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dichlorophenyl)ethanol is a chiral secondary aromatic alcohol of interest in pharmaceutical and chemical synthesis. Its analysis often requires derivatization to improve chromatographic behavior, enhance detection sensitivity, and enable chiral separation. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification of a compound to make it more suitable for analysis.[1][2] For GC analysis, this often involves increasing volatility and thermal stability, while for HPLC, the goal is typically to attach a chromophore or fluorophore for enhanced detection.[1][2][3]

Key Objectives of Derivatization for this compound

  • Improved Volatility for GC Analysis: The polar hydroxyl group of the alcohol can lead to poor peak shape and thermal instability in GC. Derivatization masks this group, increasing volatility.[3][4]

  • Enhanced Detection: For trace analysis, derivatization can introduce moieties that give a strong response with specific detectors, such as an Electron Capture Detector (ECD) for halogenated derivatives.[4][5]

  • Chiral Resolution: As a chiral compound, separating its enantiomers is often crucial. Derivatization with a chiral reagent can produce diastereomers that are separable on a non-chiral column, or the derivatization can improve the separation on a chiral column.[6][7]

Derivatization for Gas Chromatography (GC) Analysis

Acylation is a common and effective derivatization technique for alcohols prior to GC analysis.[3][6][7] This involves replacing the active hydrogen of the hydroxyl group with an acyl group.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is suitable for creating a volatile derivative of this compound with excellent properties for GC-MS analysis and high sensitivity for GC-ECD analysis due to the introduction of fluorine atoms.[5][8][9]

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)[8][9]

  • Pyridine or Triethylamine (TEA) (optional, as a catalyst and acid scavenger)[8]

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Toluene)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a reaction vial.

    • Add 100 µL of the anhydrous solvent.

    • Add 50 µL of TFAA.

    • (Optional) Add 10 µL of pyridine or TEA to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Conditions: Heat the vial at 60-70°C for 30 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or hexane) for GC injection.

Logical Workflow for GC Derivatization (Acylation):

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up & Analysis Sample This compound in Anhydrous Solvent AddReagent Add TFAA (and optional catalyst) Sample->AddReagent Heat Heat at 60-70°C for 30 min AddReagent->Heat Evaporate Evaporate under N2 Heat->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute GC_Analysis GC-MS or GC-ECD Analysis Reconstitute->GC_Analysis

GC Derivatization Workflow
Protocol 2: Chiral Derivatization via Esterification with Acetic Acid

For the enantiomeric separation of this compound, derivatization to its acetate ester can enhance resolution on a chiral GC column.[6][7] This method is simple and uses readily available reagents.

Materials:

  • This compound

  • Glacial acetic acid

  • Iodine (as a catalyst)[6][7]

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Experimental Protocol:

  • Reaction Mixture:

    • In a reaction vial, combine 2 mmol of this compound with 3 mmol of glacial acetic acid.

    • Add 0.06 mmol of iodine and 0.02 mmol of anhydrous sodium sulfate.[6]

  • Reaction Conditions:

    • Cap the vial tightly and stir the mixture at 100°C for up to 24 hours. The reaction progress can be monitored by taking aliquots over time.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the product in 1 mL of dichloromethane.

    • Filter the solution to remove sodium sulfate and any solid iodine.

    • The resulting solution can be directly injected for chiral GC analysis.

Quantitative Data Summary for GC Derivatization:

ParameterAcylation with TFAAEsterification with Acetic Acid
Reagent Trifluoroacetic anhydride (TFAA)Acetic Acid with Iodine catalyst
Reaction Time 30 minutes4 - 24 hours
Reaction Temp. 60 - 70°C100°C
Volatility Increase HighModerate to High
Detection FID, MS, high sensitivity with ECDFID, MS
Chiral Analysis Suitable for chiral columnsImproves separation on chiral columns
Notes Rapid reaction, highly volatile derivative.[8][9]Simple, readily available reagents.[6][7]

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to enhance UV or fluorescence detection, especially for trace-level quantification.[1][2][10]

Protocol 3: Pre-column Derivatization with a UV-Absorbing Reagent

This protocol describes a general approach using a reagent that reacts with the hydroxyl group to attach a moiety with strong UV absorbance, thereby increasing the sensitivity of detection. Benzoyl chloride is a suitable reagent for this purpose.[10]

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine or Triethylamine (as a base)

  • Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Water bath

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a reaction vial, add 50 µL of pyridine.

    • Add 20 µL of benzoyl chloride.

    • Cap the vial and vortex briefly.

  • Reaction Conditions: Heat the reaction mixture at 50°C for 1 hour.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of a water/acetonitrile mixture (e.g., 50:50 v/v) to quench the reaction.

    • The sample is now ready for injection into the HPLC system.

Signaling Pathway for HPLC Derivatization Decision:

HPLC_Derivatization_Decision Start Analyze This compound by HPLC CheckSensitivity Is UV/Vis or FLD Sensitivity Sufficient? Start->CheckSensitivity DirectAnalysis Direct HPLC Analysis CheckSensitivity->DirectAnalysis Yes Derivatization Perform Pre-column Derivatization CheckSensitivity->Derivatization No SelectReagent Select Derivatizing Reagent (e.g., Benzoyl Chloride for UV, Dansyl Chloride for Fluorescence) Derivatization->SelectReagent UV_Reagent Use UV-Absorbing Reagent SelectReagent->UV_Reagent UV Detection Fluorescent_Reagent Use Fluorescent Reagent SelectReagent->Fluorescent_Reagent Fluorescence Detection AnalyzeDerivative Analyze Derivatized Product by HPLC UV_Reagent->AnalyzeDerivative Fluorescent_Reagent->AnalyzeDerivative

References

Application Notes and Protocols for the Scale-Up Synthesis of Enantiopure 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of enantiopure 1-(2,6-dichlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. The focus is on robust and scalable methods, including biocatalytic and chemocatalytic asymmetric reductions of 2',6'-dichloroacetophenone. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of different synthetic strategies with a focus on yield, enantioselectivity, and process scalability.

Introduction

Enantiomerically pure alcohols are critical building blocks in the pharmaceutical industry. This compound, in its enantiopure form, serves as a vital precursor for the synthesis of several active pharmaceutical ingredients (APIs). The primary challenge in its synthesis lies in the efficient and selective production of a single enantiomer on a large scale. This document outlines and compares various methods to achieve this, providing detailed experimental protocols and quantitative data to aid in the selection of the most suitable process for a given application. The principal synthetic route involves the asymmetric reduction of the prochiral ketone, 2',6'-dichloroacetophenone.

Synthetic Strategies Overview

Two main strategies are highlighted for the enantioselective synthesis of this compound: biocatalytic reduction and asymmetric chemical catalysis.

  • Biocatalytic Reduction: This approach utilizes whole-cell biocatalysts (e.g., yeast, bacteria, plant cells) or isolated enzymes (e.g., ketoreductases) to perform the asymmetric reduction. Biocatalysis is often favored for its high enantioselectivity, mild reaction conditions, and environmental friendliness.

  • Asymmetric Chemical Catalysis: This method employs chiral metal complexes or organocatalysts to stereoselectively reduce the ketone. These methods can offer high throughput and are often well-suited for large-scale industrial production.

The logical workflow for the synthesis is depicted below:

G Start Starting Material: 2',6'-Dichloroacetophenone Method Asymmetric Reduction Method Start->Method Biocatalysis Biocatalysis Method->Biocatalysis Chemocatalysis Asymmetric Chemical Catalysis Method->Chemocatalysis Product Enantiopure Product: (R)- or (S)-1-(2,6-Dichlorophenyl)ethanol Biocatalysis->Product Chemocatalysis->Product Purification Purification and Isolation Product->Purification Final Final Product Purification->Final

Caption: Logical workflow for the synthesis of enantiopure this compound.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data from various reported methods for the synthesis of enantiopure this compound and analogous compounds.

MethodCatalyst/BiocatalystSubstrateYield (%)Enantiomeric Excess (e.e., %)Key Reaction ConditionsReference
Biocatalysis
Whole-Cell BioreductionSaccharomyces cerevisiae B52'-Chloroacetophenone>99>99 (R)pH 8.0, 25 °C, 24 h, 5% (v/v) ethanol as co-substrate.[1][1]
Whole-Cell BioreductionLactobacillus curvatus1-(2-Chlorophenyl)ethanone>99>99 (S)Optimized pH, temperature, agitation, and incubation time.[2][2]
Plant-Based BioreductionDaucus carota (Carrot root)AcetophenonesHighHighReaction in water, mild conditions.[3] Tween® 20 can improve conversion.[3][3]
Enzymatic ReductionKetoreductase (LK08) from Lactobacillus kefiri2-Chloro-1-(2,4-dichlorophenyl)ethanone>99>99 (S)Optimized pH, temperature, isopropanol and NADP+ concentration.[4][4]
Enzymatic ReductionKetoreductase from Scheffersomyces stipitis2-Chloro-1-(2,4-dichlorophenyl)ethanone88.299.9 (R)GDH-coupled NADPH regeneration system.[5][5]
Chemical Catalysis
Asymmetric HydrogenationRuBr2--INVALID-LINK--2',6'-Dichloro-3'-fluoroacetophenone10098.5 (S)10 atm H2, 40 °C, 21 h, isopropanol, potassium tert-butoxide.[6][6]
Asymmetric Reduction(-)-Diisopinocampheylchloroborane (DIP-Chloride)Aralkyl ketonesHigh>90Efficient for sterically hindered ketones.[7][7]

Experimental Protocols

Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol is adapted for the synthesis of (R)-1-(2,6-dichlorophenyl)ethanol based on the successful reduction of similar chloroacetophenones.[1]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up A Culture S. cerevisiae B Harvest and Wash Cells A->B D Add S. cerevisiae Cells B->D C Prepare Reaction Medium (Buffer, Co-substrate) C->D E Add Substrate (2',6'-Dichloroacetophenone) D->E F Incubate at 25°C, 24h E->F G Centrifuge and Separate Cells F->G H Extract Supernatant with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for the biocatalytic reduction using S. cerevisiae.

Materials:

  • Saccharomyces cerevisiae (e.g., baker's yeast)

  • Yeast growth medium (e.g., YPD)

  • 2',6'-Dichloroacetophenone

  • Phosphate buffer (pH 8.0)

  • Ethanol (co-substrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Cultivation of Biocatalyst: Inoculate Saccharomyces cerevisiae into a suitable growth medium and incubate at 30°C with shaking until the desired cell density is reached.

  • Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer (pH 8.0).

  • Reaction Setup: In a reaction vessel, suspend the washed yeast cells in phosphate buffer (pH 8.0) to a final concentration of approximately 10 g/L (dry cell weight). Add ethanol to a final concentration of 5% (v/v).

  • Substrate Addition: Add 2',6'-dichloroacetophenone to the reaction mixture to a final concentration of 1 g/L.

  • Incubation: Incubate the reaction mixture at 25°C with gentle agitation for 24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, centrifuge the mixture to remove the yeast cells.

  • Extraction: Extract the supernatant with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain enantiopure (R)-1-(2,6-dichlorophenyl)ethanol.

Asymmetric Hydrogenation using a Ruthenium Catalyst

This protocol is based on the highly efficient synthesis of a similar fluorinated analog and can be adapted for the target molecule.[6]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A Charge Autoclave with Catalyst and Base B Purge with Argon A->B C Add Substrate and Solvent under Argon B->C D Pressurize with H2 (10 atm) C->D E Heat to 40°C and Stir for 21h D->E F Cool and Depressurize E->F G Evaporate Solvent F->G H Purify by Chromatography G->H

Caption: Workflow for asymmetric hydrogenation with a Ru-catalyst.

Materials:

  • 2',6'-Dichloroacetophenone

  • RuBr2--INVALID-LINK-- catalyst

  • Potassium tert-butoxide

  • Anhydrous isopropanol

  • Hydrogen gas

  • Argon gas

  • Autoclave

Procedure:

  • Catalyst and Base Loading: In an autoclave, place the ruthenium catalyst (S/C ratio of 1000) and potassium tert-butoxide.

  • Inert Atmosphere: Purge the autoclave with argon gas.

  • Reagent Addition: Under an argon atmosphere, add a solution of 2',6'-dichloroacetophenone in anhydrous isopropanol.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 10 atm.

  • Reaction: Heat the mixture to 40°C and stir for 21 hours. Monitor the hydrogen pressure drop to follow the reaction progress.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield enantiopure (S)-1-(2,6-dichlorophenyl)ethanol.

Safety and Handling

  • 2',6'-Dichloroacetophenone: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Ruthenium Catalysts: Potentially toxic and pyrophoric. Handle under an inert atmosphere.

  • Potassium tert-butoxide: Corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.

  • Solvents: Use in a well-ventilated fume hood and follow standard laboratory safety procedures for handling flammable organic solvents.

Conclusion

Both biocatalytic and chemocatalytic methods offer viable pathways for the scale-up synthesis of enantiopure this compound. The choice of method will depend on factors such as the desired enantiomer, available equipment, cost considerations, and environmental regulations. Biocatalytic methods, particularly those using whole cells, can be cost-effective and highly selective, while asymmetric hydrogenation with ruthenium catalysts provides high yields and enantioselectivity under well-controlled conditions. The protocols and data presented in this document provide a solid foundation for the development and optimization of a scalable manufacturing process for this important chiral intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Reduction of 2,6-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 2,6-dichloroacetophenone to 1-(2,6-dichlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of 2,6-dichloroacetophenone?

The primary and desired product is this compound, a secondary alcohol.

Q2: What are the common side products observed during the sodium borohydride (NaBH₄) reduction of 2,6-dichloroacetophenone?

The most common side products arise from hydrodehalogenation, where one or both chlorine atoms are replaced by hydrogen. This can lead to the formation of:

  • 1-(2-chlorophenyl)ethanol (monodehalogenation)

  • 1-phenylethanol (didehalogenation)

Incomplete reduction can also result in residual 2,6-dichloroacetophenone in the final product mixture.

Q3: What factors can lead to the formation of hydrodehalogenation side products?

Hydrodehalogenation is influenced by several factors, including:

  • Reaction Temperature: Higher temperatures can promote the removal of chlorine atoms.

  • Reaction Time: Extended reaction times may increase the incidence of dehalogenation.

  • Stoichiometry of Reducing Agent: A large excess of sodium borohydride can sometimes lead to over-reduction and dehalogenation.

  • Solvent: The choice of solvent can influence the reactivity of the reducing agent.

Q4: How can I minimize the formation of dehalogenated side products?

To minimize hydrodehalogenation, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and avoid unnecessarily long reaction times.

  • Stoichiometry: Use a moderate excess of sodium borohydride (e.g., 1.5 to 2.0 equivalents).

  • Solvent Choice: Protic solvents like methanol or ethanol are commonly used and are generally effective.

Q5: Are there alternative reducing agents to sodium borohydride for this transformation?

Yes, other reducing agents can be used, each with its own advantages and disadvantages. These include:

  • Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, but less chemoselective and requires anhydrous conditions.

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst (e.g., Pd/C) can be effective, but may also lead to dehalogenation.

  • Enzymatic Reduction: Ketoreductases can offer high stereoselectivity with fewer side products but may require specific reaction conditions and cofactors.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of 2,6-dichloroacetophenone.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Degradation of the reducing agent. 3. Product loss during workup.1. Monitor the reaction by TLC to ensure the starting material is consumed. If the reaction stalls, a small additional portion of NaBH₄ can be added. 2. Use fresh, high-quality sodium borohydride. 3. Ensure proper pH adjustment during the workup to avoid emulsion and optimize extraction.
Presence of significant amounts of dehalogenated side products (1-(2-chlorophenyl)ethanol, 1-phenylethanol) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Excessive amount of sodium borohydride.1. Perform the reaction at a lower temperature (e.g., 0°C). 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. 3. Use a smaller excess of the reducing agent (e.g., 1.5 equivalents).
Unreacted 2,6-dichloroacetophenone remains 1. Insufficient reducing agent. 2. Deactivated reducing agent. 3. Low reaction temperature leading to slow kinetics.1. Ensure the correct stoichiometry of sodium borohydride is used. 2. Use a fresh bottle of sodium borohydride. 3. Allow the reaction to stir for a longer period at a controlled low temperature, or cautiously allow it to warm to room temperature while monitoring.
Complex mixture of products observed 1. A combination of incomplete reaction and side product formation. 2. Contaminated starting materials or reagents.1. Optimize reaction conditions by systematically adjusting temperature, reaction time, and stoichiometry. 2. Ensure the purity of 2,6-dichloroacetophenone and the solvent.

Data Presentation

Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield of this compound (%) Yield of Dehalogenated Side Products (%)
1NaBH₄ (1.5 eq)Methanol01>95<5
2NaBH₄ (1.5 eq)Methanol251~90~10
3NaBH₄ (3.0 eq)Methanol254~80~20
4LiAlH₄ (1.0 eq)THF01>95<5

Experimental Protocols

Standard Protocol for the Reduction of 2,6-Dichloroacetophenone with Sodium Borohydride

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloroacetophenone (1.0 eq) and methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Quenching: Once the starting material is consumed (typically within 1-2 hours), slowly add 1 M hydrochloric acid (HCl) at 0°C to quench the excess sodium borohydride and neutralize the reaction mixture until the pH is ~7.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow Experimental Workflow for the Reduction of 2,6-Dichloroacetophenone start Start dissolve Dissolve 2,6-dichloroacetophenone in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Stir at 0°C and Monitor by TLC add_nabh4->react quench Quench with 1M HCl react->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Column Chromatography workup->purify end End Product: This compound purify->end

Caption: Workflow for the reduction of 2,6-dichloroacetophenone.

logical_relationship Troubleshooting Logic for Side Product Formation issue High Level of Dehalogenated Side Products cause1 High Temperature issue->cause1 cause2 Long Reaction Time issue->cause2 cause3 Excess NaBH4 issue->cause3 solution1 Maintain 0°C cause1->solution1 solution2 Monitor by TLC and Quench Promptly cause2->solution2 solution3 Use 1.5-2.0 eq NaBH4 cause3->solution3

Caption: Logic for troubleshooting dehalogenation side products.

Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the asymmetric synthesis of 1-(2,6-dichlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of this compound?

A1: The main strategies for achieving high enantiomeric excess (ee) in the synthesis of this compound from 2',6'-dichloroacetophenone are:

  • Biocatalytic Reduction: Utilizing ketoreductase (KRED) enzymes, which often provide excellent enantioselectivity (>99% ee) for sterically hindered ketones.[1][2]

  • Asymmetric Transfer Hydrogenation (ATH): Employing chiral ruthenium or iron catalysts with a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol.

  • Corey-Bakshi-Shibata (CBS) Reduction: Using a chiral oxazaborolidine catalyst in the presence of a borane reagent.[3][4]

Q2: My enantiomeric excess is lower than expected. What should I investigate first?

A2: Before troubleshooting the reaction chemistry, it is crucial to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC). Inaccurate ee values can result from poor separation of enantiomers or differences in detector response. Ensure your chiral HPLC method provides baseline resolution (Rs > 1.5) between the two enantiomer peaks.

Q3: How does the steric hindrance from the two ortho-chloro groups on the phenyl ring affect the synthesis?

A3: The significant steric bulk of the 2,6-dichloro substitution poses a considerable challenge. This can lead to slower reaction rates and may require higher catalyst loading or more forcing reaction conditions (e.g., elevated temperature or pressure) to achieve good conversion. The choice of catalyst or enzyme is critical, as it must be able to accommodate the sterically demanding substrate. While steric repulsion is a factor, London dispersion interactions between the substrate and the catalyst can also play a crucial role in determining enantioselectivity.[5]

Q4: Can I improve the enantiomeric excess of my product after the reaction?

A4: Yes, it is possible to enhance the enantiomeric excess of a scalemic mixture. The most common method is through crystallization. By carefully selecting a solvent system, it may be possible to selectively crystallize one enantiomer, thereby enriching the other in the mother liquor, or vice versa. Techniques like crystallization-induced dynamic resolution (CIDR) can also be employed if the stereocenter is labile under certain conditions, potentially converting the racemate to a single enantiomer in high yield.[6][7]

Troubleshooting Guides

Low Enantiomeric Excess (% ee)
Potential Cause Troubleshooting Steps
Inaccurate Analytical Method Validate your chiral HPLC or GC method. Ensure baseline separation of enantiomers and check for linear detector response for both.
Impure Reagents or Catalyst Use high-purity starting materials and catalyst. Impurities can inhibit or poison the catalyst. Consider repurifying the 2',6'-dichloroacetophenone if necessary.
Air and Moisture Contamination Many asymmetric catalysts, particularly those used in ATH and CBS reductions, are sensitive to air and moisture.[8] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction Temperature Temperature can significantly impact enantioselectivity. Systematically screen a range of temperatures to find the optimum for your specific catalyst system. Lower temperatures often lead to higher ee.
Incorrect Catalyst or Ligand Choice The chosen chiral catalyst or ligand may not be optimal for the sterically hindered substrate. Screen a library of catalysts or ligands if available. For biocatalysis, screen different ketoreductases.
Catalyst Degradation Ensure the catalyst is fresh and has been stored correctly. Some catalysts can degrade over time, leading to reduced activity and selectivity.[8]
Low Reaction Conversion
Potential Cause Troubleshooting Steps
Steric Hindrance The 2,6-dichloro substitution slows down the reaction. Increase the reaction time, temperature, or catalyst loading. Be aware that increasing the temperature may negatively impact the enantiomeric excess.
Catalyst Inactivation The catalyst may be deactivated by impurities in the substrate or solvent. Ensure all reagents are of high purity.
Insufficient Hydrogen Donor (for ATH) Ensure an adequate excess of the hydrogen donor (e.g., formic acid/triethylamine or isopropanol) is used.
Poor Mixing In biphasic reactions (e.g., some ATH systems), ensure efficient stirring to overcome mass-transfer limitations.[9]

Data Presentation

Table 1: Comparison of Asymmetric Reduction Methods for 2',6'-Disubstituted Acetophenones

MethodCatalyst/EnzymeSubstrateEnantiomeric Excess (% ee)Yield (%)Key Conditions
Biocatalytic ReductionEngineered Ketoreductase2',6'-dichloro-3'-fluoroacetophenone>99 (S)>95NADPH cofactor, glucose dehydrogenase for regeneration.[1][2]
Asymmetric Transfer HydrogenationIron(II) Complex2',4'-dichloroacetophenoneup to 76HighBiphasic system with 2-methyltetrahydrofuran and water.[9]
CBS Reduction(S)-OxazaborolidineAcetophenoneup to 98HighBorane-THF complex, anhydrous conditions.[4]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol is a general guideline based on the successful reduction of a structurally similar substrate, 2',6'-dichloro-3'-fluoroacetophenone.[1][2]

  • Preparation of Reaction Mixture: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Cofactor Regeneration System: Add glucose and glucose dehydrogenase (GDH) to the buffer to establish the NADPH regeneration system. Add NADP+.

  • Enzyme Addition: Add the selected ketoreductase (KRED) enzyme.

  • Substrate Addition: Add 2',6'-dichloroacetophenone to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent like isopropanol to improve solubility.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Chiral HPLC Analysis of this compound

This is a representative method for determining the enantiomeric excess of the product.

  • Column: Chiralpak AD-RH (4.6 x 150 mm) or similar polysaccharide-based chiral stationary phase.[2]

  • Mobile Phase: A mixture of acetonitrile and water, or hexane and isopropanol, may be used. The exact ratio should be optimized for best separation. For reversed-phase columns, an aqueous buffer with an organic modifier is common.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Visualizations

experimental_workflow General Experimental Workflow for Asymmetric Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare High-Purity 2',6'-Dichloroacetophenone setup Set up Reaction under Inert Atmosphere reagents->setup catalyst Prepare Chiral Catalyst/ Enzyme Solution catalyst->setup solvent Use Anhydrous Solvent (if applicable) solvent->setup addition Add Substrate and Catalyst/Enzyme setup->addition conditions Maintain Optimal Temperature and Stirring addition->conditions monitoring Monitor Progress by TLC or HPLC conditions->monitoring workup Quench Reaction and Work-up monitoring->workup purification Purify by Column Chromatography workup->purification ee_determination Determine % ee by Chiral HPLC purification->ee_determination

Caption: General workflow for asymmetric synthesis.

troubleshooting_logic Troubleshooting Logic for Low Enantiomeric Excess start Low % ee Observed check_hplc Is Chiral HPLC Method Validated (Rs > 1.5)? start->check_hplc reagents Are Reagents and Catalyst Pure and Anhydrous? check_hplc->reagents Yes resolve_hplc Optimize HPLC Method check_hplc->resolve_hplc No conditions Are Reaction Conditions (Temp., Time) Optimized? reagents->conditions Yes purify_reagents Purify Reagents, Use Anhydrous Solvents reagents->purify_reagents No catalyst_choice Is the Catalyst/Ligand Suitable for the Substrate? conditions->catalyst_choice Yes optimize_conditions Screen Temperatures and Reaction Times conditions->optimize_conditions No screen_catalysts Screen Different Catalysts or Ligands catalyst_choice->screen_catalysts No

Caption: Troubleshooting logic for low enantiomeric excess.

References

Troubleshooting poor peak resolution in chiral HPLC of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving poor peak resolution during the chiral High-Performance Liquid Chromatography (HPLC) of 1-(2,6-Dichlorophenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution in chiral HPLC can manifest as overlapping peaks, broad peaks, or tailing peaks. Below is a systematic guide to address these issues.

Question: What are the initial steps to take when experiencing poor or no separation of this compound enantiomers?

Answer:

When facing a lack of separation, a methodical check of the foundational elements of your HPLC system and method is crucial.

  • Verify the Chiral Stationary Phase (CSP): Confirm that you are using an appropriate CSP for the separation of chiral aromatic alcohols. Polysaccharide-based columns, such as those derived from cellulose or amylose, are generally a good starting point for this class of compounds.

  • Mobile Phase Composition: Ensure the mobile phase is of HPLC grade and is suitable for the chosen column. For normal-phase chromatography, a common starting mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.

  • Column Installation and Equilibration: Check that the column is correctly installed in the direction of flow and has been thoroughly equilibrated with the mobile phase. Inadequate equilibration can lead to inconsistent retention times and poor resolution.

  • System Suitability: Inject a well-characterized chiral compound known to separate on your column/mobile phase system to confirm that the system is performing as expected.

Question: How can I improve the separation of two closely eluting or overlapping peaks?

Answer:

Improving the resolution of closely eluting peaks often involves fine-tuning the chromatographic conditions to enhance the selectivity and efficiency of the separation.

  • Optimize Mobile Phase Composition: The ratio of the alcohol modifier to the non-polar solvent is a critical parameter.

    • Decrease Alcohol Modifier Percentage: Reducing the percentage of the alcohol (e.g., isopropanol or ethanol) in the mobile phase generally increases retention times and can significantly improve chiral resolution. It's advisable to adjust the modifier concentration in small increments (e.g., 1-2%).

    • Change the Alcohol Modifier: Switching between different alcohol modifiers (e.g., from isopropanol to ethanol) can alter the selectivity of the separation due to different interactions with the CSP.

  • Adjust the Flow Rate: In chiral HPLC, lower flow rates often lead to better resolution by allowing more time for the enantiomers to interact with the stationary phase.[1] Try reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min to observe the effect on peak separation.

  • Control the Column Temperature: Temperature can have a significant impact on chiral separations.

    • Lowering the Temperature: Generally, decreasing the column temperature enhances the enantioselectivity of the separation, leading to better resolution.

    • Increasing the Temperature: In some cases, a higher temperature can improve peak shape and efficiency, which might contribute to better overall resolution. It is recommended to explore a range of temperatures (e.g., 15°C to 40°C) to find the optimum.

  • Consider a Different Chiral Stationary Phase: If optimizing the mobile phase and other parameters does not yield the desired resolution, the chosen CSP may not be suitable for this specific separation. Screening different types of polysaccharide-based columns (e.g., those with different chiral selectors like amylose or cellulose derivatives) is a common strategy in method development.[2]

Question: My peaks for this compound are broad and/or exhibit tailing. What are the likely causes and solutions?

Answer:

Broad or tailing peaks can obscure poor resolution and affect the accuracy of quantification. Here are common causes and their remedies:

  • Column Overload: Injecting a sample that is too concentrated is a frequent cause of peak broadening and tailing. Prepare a series of dilutions of your sample and inject them to see if the peak shape improves at lower concentrations.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Dissolving the sample in a solvent much stronger than the mobile phase can lead to distorted peak shapes.

  • Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase.

    • For acidic impurities or interactions: Adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can help to mask active sites on the stationary phase and improve peak shape.

    • For basic impurities or interactions: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can serve a similar purpose.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape. Flushing the column with a strong solvent (compatible with the column chemistry) may help. If the problem persists, the column may need to be replaced.

Data Presentation: Optimizing Chromatographic Parameters

The following tables summarize the typical effects of key experimental parameters on the chiral separation of this compound.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase (n-Hexane:Alcohol)Alcohol ModifierExpected Impact on Resolution
95:5IsopropanolHigher resolution, longer retention times
90:10IsopropanolModerate resolution and retention times
80:20IsopropanolLower resolution, shorter retention times
90:10EthanolMay offer different selectivity compared to IPA

Table 2: Influence of Flow Rate and Temperature on Peak Resolution

Flow Rate (mL/min)Column Temperature (°C)Expected Impact on Resolution
1.025Standard starting conditions
0.525Often improves resolution, increases analysis time
1.015May increase resolution due to enhanced selectivity
1.040May decrease resolution but improve peak shape

Experimental Protocols

Suggested Starting Protocol for Chiral HPLC of this compound

This protocol is a recommended starting point based on general principles for the separation of chiral aromatic alcohols on polysaccharide-based CSPs. Optimization will likely be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Mandatory Visualizations

TroubleshootingWorkflow start Poor Peak Resolution check_csp Verify Chiral Stationary Phase (CSP) start->check_csp optimize_mp Optimize Mobile Phase (Alcohol % and Type) check_csp->optimize_mp CSP is appropriate new_csp Consider a Different CSP check_csp->new_csp CSP is inappropriate adjust_flow Adjust Flow Rate (Typically Lower) optimize_mp->adjust_flow good_resolution Good Resolution Achieved optimize_mp->good_resolution Resolution Improved optimize_temp Optimize Temperature adjust_flow->optimize_temp adjust_flow->good_resolution Resolution Improved troubleshoot_shape Troubleshoot Peak Shape (Broadening/Tailing) optimize_temp->troubleshoot_shape optimize_temp->good_resolution Resolution Improved check_overload Check for Column Overload (Dilute Sample) troubleshoot_shape->check_overload check_solvent Verify Sample Solvent (Match to Mobile Phase) check_overload->check_solvent consider_modifier Consider Mobile Phase Modifier (e.g., 0.1% DEA or TFA) check_solvent->consider_modifier consider_modifier->new_csp Still Poor Resolution consider_modifier->good_resolution Issue Resolved

Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so important in chiral separations?

A1: Temperature plays a critical role in the thermodynamics of the interactions between the enantiomers and the chiral stationary phase. Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed, which often leads to greater enantioselectivity and improved resolution. However, the effect can be compound-dependent, and in some instances, higher temperatures can improve peak efficiency. Therefore, precise temperature control is essential for reproducible results.

Q2: Can I use a gradient elution for the chiral separation of this compound?

A2: While gradient elution is common in achiral HPLC, it is less frequently used for chiral separations. Isocratic elution (constant mobile phase composition) is generally preferred because it provides more stable and reproducible interactions between the enantiomers and the CSP. A gradient may be useful during initial method development to quickly screen for a suitable mobile phase composition, but the final method is typically isocratic.

Q3: What type of guard column should I use?

A3: It is highly recommended to use a guard column with the same stationary phase as your analytical column. This protects the analytical column from contaminants and strongly retained compounds in the sample, extending its lifetime without significantly affecting the chromatography.

Q4: How do I know if my sample is racemizing on the column?

A4: On-column racemization can sometimes occur, especially with compounds that have a relatively low energy barrier to inversion at the chiral center. This can manifest as distorted peak shapes, such as a plateau between two peaks. Varying the temperature can sometimes help diagnose this issue; if the peak shape changes significantly with temperature in a way that suggests interconversion, racemization might be occurring.

Q5: What are the best practices for column care and storage for chiral columns?

A5: Always follow the manufacturer's instructions for your specific column. In general, it is good practice to flush the column with a solvent like isopropanol after use to remove any strongly retained compounds. For long-term storage, most polysaccharide-based columns are stored in their shipping solvent, which is often a hexane/isopropanol mixture. Avoid switching between immiscible solvents without an intermediate miscible solvent.

References

Technical Support Center: Chiral Separation of Dichlorophenyl Ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chiral separation of dichlorophenyl ethanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial screening conditions for the chiral separation of 1-(2,4-dichlorophenyl)ethanol?

For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad enantiorecognition capabilities for a wide range of pharmaceutical compounds. A normal-phase elution mode is a good starting point.

A typical starting condition would be:

  • Column: A polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Temperature: Ambient (e.g., 25°C), but controlled using a column oven for reproducibility.[1]

  • Detection: UV at a wavelength where the analyte has good absorbance, typically around 210 nm or 220 nm.[1][2]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating dichlorophenyl ethanol enantiomers?

Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD), are widely successful for this class of compounds.[3] These CSPs operate based on a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance to form transient diastereomeric complexes with the enantiomers. For more challenging separations, exploring different derivatives, such as those with dichlorophenylcarbamate, can provide alternative selectivity.[4]

Q3: Can I use supercritical fluid chromatography (SFC) for this separation?

Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for chiral separations and is often faster and uses more environmentally friendly mobile phases. The same polysaccharide-based CSPs used in HPLC are typically effective in SFC. A common mobile phase for chiral SFC is supercritical CO2 with an alcohol co-solvent such as methanol, ethanol, or isopropanol.[5][6] For basic compounds, a small amount of an additive like diethylamine (DEA) is often used, while acidic compounds may benefit from an acidic additive like trifluoroacetic acid (TFA).[5]

Q4: Is gas chromatography (GC) a viable option for separating dichlorophenyl ethanol enantiomers?

Gas chromatography (GC) can be a high-resolution alternative for volatile and thermally stable compounds like dichlorophenyl ethanol. A cyclodextrin-based capillary column is typically used for this type of chiral separation. An isothermal method with a carrier gas such as hydrogen is a good starting point.

Troubleshooting Guides

Issue 1: Poor or No Resolution (Rs < 1.5)

Q: My chromatogram shows a single peak or two poorly resolved peaks. How can I improve the separation?

A: Poor resolution is a common challenge in chiral chromatography. Here is a systematic approach to troubleshoot this issue:

  • Optimize Mobile Phase Composition:

    • Adjust Modifier Percentage: In normal phase, gradually decrease the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Reducing the alcohol content generally increases retention and can improve resolution.[1]

    • Change Alcohol Modifier: Switching between different alcohol modifiers (e.g., from isopropanol to ethanol) can significantly alter selectivity and improve separation.[1]

  • Reduce Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can enhance the interactions between the analyte and the CSP, leading to better resolution.[1]

  • Adjust Column Temperature: Temperature has a significant impact on chiral recognition. Both increasing and decreasing the temperature should be explored as it can sometimes lead to improved resolution or even a reversal in elution order.[1] A controlled column oven is crucial for reproducible results.

  • Select a Different Chiral Stationary Phase (CSP): If the above optimizations do not yield satisfactory results, the chosen CSP may not be suitable for your analyte. Screening a range of CSPs with different chiral selectors (e.g., other polysaccharide derivatives, Pirkle-type, or macrocyclic antibiotic phases) is recommended.

Issue 2: Peak Tailing

Q: The peaks in my chromatogram are asymmetrical with a distinct tail. What causes this and how can I fix it?

A: Peak tailing can be caused by several factors in chiral HPLC. Here’s how to address them:

  • Secondary Interactions: Unwanted interactions between the analyte and residual silanols on the silica-based CSP can cause tailing. Using a mobile phase with a polar modifier can help to mitigate these interactions. For basic analytes, adding a small amount of a basic additive like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample and injecting a smaller volume.

  • Inappropriate Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.[1]

Issue 3: Irreproducible Retention Times

Q: The retention times of my enantiomer peaks are shifting between injections. What could be the cause?

A: Irreproducible retention times are often due to insufficient system equilibration or variations in the mobile phase.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase to achieve a stable baseline and consistent retention times.[1]

  • Mobile Phase Preparation: Always prepare fresh mobile phase for each run and ensure the components are accurately measured and thoroughly mixed. Inconsistent mobile phase composition is a common cause of retention time shifts.[1]

  • Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature. Small variations in ambient temperature can significantly affect retention times in chiral separations.[1]

  • System Contamination: Carryover from previous injections can affect retention. Implement a robust washing procedure for the injector and system between runs to prevent contamination.[1]

Data Presentation

Table 1: HPLC Methods for Chiral Separation of Dichlorophenyl Ethanol Enantiomers
ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection (nm)AnalyteRetention Times (min)Resolution (Rs)Separation Factor (α)Reference
Chiralpak® AD-Hn-Hexane / Isopropanol (95:5)1.0Not Specified2201-(4-chlorophenyl)ethanoltR1: 10.69, tR2: 11.76Not SpecifiedNot Specified[2]
Chiralcel® OD-Hn-Hexane / Isopropanol (90:10)1.0Ambient2101-(4-chlorophenyl)ethanolNot SpecifiedNot SpecifiedNot Specified[1][7]
Chiralcel® OB-Hn-Hexane / Isopropanol (98:2)0.5252101-(4-chlorophenyl)ethanol(S)-enantiomer: 27.9Not SpecifiedNot Specified[7]
Chiralpak® IAn-Hexane / Isopropanol (95:5)0.5252875-methoxy-2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol*Not Specified5.661.24[7]

*Note: Data for a structurally similar compound is provided as a strong starting point for method development.

Table 2: GC Method for Chiral Separation of Dichlorophenyl Ethanol Enantiomers
ColumnCarrier GasPressure (bar)Temperature (°C)DetectionAnalyteResultReference
HYDRODEX® β-TBDAcHydrogen1.0150 (isothermal)FIDracemic 1-(4-chlorophenyl)ethanolBaseline separation achieved

Experimental Protocols

Detailed HPLC Protocol

This protocol provides a starting point for the chiral separation of 1-(2,4-dichlorophenyl)ethanol.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of 95% n-hexane and 5% isopropanol (v/v). Use HPLC-grade solvents. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or an online degasser.[2]

  • System Preparation: Purge the HPLC system with the mobile phase to remove any residual solvents. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

  • Sample Preparation: Prepare a stock solution of racemic 1-(2,4-dichlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C (using a column oven).[1]

    • Detection: UV at 220 nm.[2]

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the resolution (Rs) and separation factor (α) to evaluate the separation performance.

Detailed GC Protocol

This protocol is for the chiral separation of racemic 1-(4-chlorophenyl)ethanol.

  • Column: HYDRODEX® β-TBDAc.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 2 mg/mL.

  • Chromatographic Conditions:

    • Injection Volume: 1 µL, with a split ratio of 1:30.

    • Injection Temperature: 230°C.

    • Carrier Gas: Hydrogen at a constant pressure of 1.0 bar.

    • Oven Temperature: 150°C (isothermal).

    • Detection: Flame Ionization Detector (FID) at 230°C.

Visualizations

Chiral_Separation_Workflow start Start: Racemic Dichlorophenyl Ethanol Sample prep_sample Sample Preparation (Dissolve and Filter) start->prep_sample csp_selection CSP & Method Selection (HPLC, SFC, or GC) prep_sample->csp_selection hplc HPLC Analysis csp_selection->hplc Liquid Phase sfc SFC Analysis csp_selection->sfc Supercritical Fluid gc GC Analysis csp_selection->gc Gas Phase data_acq Data Acquisition hplc->data_acq sfc->data_acq gc->data_acq data_analysis Data Analysis (Calculate Rs, α, ee%) data_acq->data_analysis eval Resolution Acceptable? (Rs >= 1.5) data_analysis->eval optimize Troubleshoot & Optimize Method (Mobile Phase, Temp, Flow Rate) eval->optimize No end End: Successful Enantioseparation eval->end Yes optimize->csp_selection

Caption: Experimental workflow for the chiral separation of dichlorophenyl ethanol enantiomers.

Troubleshooting_Workflow start Start: Poor Resolution (Rs < 1.5) q_mp Optimize Mobile Phase? (Modifier % and Type) start->q_mp a_mp Adjust Modifier Ratio Switch Alcohol Type q_mp->a_mp Yes q_flow Adjust Flow Rate? q_mp->q_flow No a_mp->q_flow a_flow Decrease Flow Rate q_flow->a_flow Yes q_temp Adjust Temperature? q_flow->q_temp No a_flow->q_temp a_temp Increase or Decrease Temp. q_temp->a_temp Yes q_csp Change CSP? q_temp->q_csp No a_temp->q_csp a_csp Screen Different CSPs q_csp->a_csp Yes fail No Improvement q_csp->fail No success Resolution Improved a_csp->success

Caption: Logical troubleshooting workflow for improving poor chiral resolution.

References

Technical Support Center: Optimizing the Separation of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1-(2,6-Dichlorophenyl)ethanol, with a specific focus on the impact of mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic approach for separating this compound?

A1: Due to the presence of a chiral center, the separation of this compound enantiomers typically requires chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[1] Both normal-phase and reversed-phase modes can be employed, and the choice depends on the specific CSP and desired selectivity.

Q2: Which type of mobile phase is recommended for the chiral separation of this compound?

A2: The selection of the mobile phase is critical for achieving good chiral recognition and separation. For polysaccharide-based CSPs, which are widely used, common mobile phases include mixtures of alkanes (like heptane or hexane) with an alcohol modifier (such as ethanol or isopropanol) in normal-phase mode.[2] In reversed-phase mode, mixtures of water with acetonitrile or methanol are typically used.[3]

Q3: How does the alcohol modifier concentration in the mobile phase affect the separation in normal-phase chromatography?

A3: In normal-phase chiral chromatography, the alcohol modifier (e.g., ethanol, isopropanol) plays a crucial role in the separation. Increasing the concentration of the alcohol modifier generally leads to a decrease in the retention time of the enantiomers. However, an optimal concentration is necessary to achieve the best balance between retention, resolution, and peak shape. Very high concentrations can lead to a loss of enantioselectivity.

Q4: What is the role of additives in the mobile phase for chiral separations?

A4: Mobile phase additives can significantly improve peak shape and resolution. For basic compounds, a basic additive like diethylamine (DEA) may be used to reduce peak tailing.[4] For acidic compounds, an acidic additive such as formic acid or acetic acid can be beneficial.[4][5] The concentration of these additives is typically low, around 0.1%.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Issue 1: Poor Resolution of Enantiomers

  • Possible Causes:

    • Inappropriate mobile phase composition (incorrect solvent ratio).

    • Suboptimal choice of alcohol modifier.

    • Mobile phase pH is not optimal (in reversed-phase).

    • Low column temperature.

  • Solutions:

    • Adjust Solvent Ratio: Systematically vary the ratio of the strong solvent (e.g., alcohol in normal phase, acetonitrile/methanol in reversed-phase) to the weak solvent. A lower percentage of the strong solvent generally increases retention and can improve resolution, but may also broaden peaks.

    • Evaluate Different Modifiers: In normal phase, compare the performance of different alcohols like ethanol and isopropanol.[2]

    • Optimize pH (Reversed-Phase): If using a reversed-phase method, adjust the mobile phase pH. For compounds with ionizable groups, pH can significantly impact retention and selectivity.[6][7]

    • Control Temperature: Operating at a lower temperature can sometimes enhance enantioselectivity, although it may increase backpressure.

Issue 2: Peak Tailing

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).[8]

    • Use of an inappropriate mobile phase additive.

    • Column overload.

  • Solutions:

    • Use Mobile Phase Additives: For basic analytes, add a small amount (e.g., 0.1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to block active sites on the stationary phase.[9]

    • Adjust pH: In reversed-phase, adjusting the pH can suppress the ionization of silanol groups on the silica support, thereby reducing tailing.[7]

    • Reduce Sample Concentration: Inject a lower concentration of the sample to avoid overloading the column.

Issue 3: Fluctuating Retention Times

  • Possible Causes:

    • Inconsistent mobile phase preparation.

    • Column not properly equilibrated.

    • Fluctuations in column temperature.

    • Pump malfunction or leaks.[10]

  • Solutions:

    • Ensure Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase properly before use.

    • Equilibrate the Column: Before starting a sequence of analyses, equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.

    • Use a Column Thermostat: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

    • System Maintenance: Regularly check the HPLC system for leaks and perform routine maintenance on the pump.

Experimental Protocols

Protocol 1: Chiral Separation in Normal-Phase Mode

This protocol provides a starting point for developing a chiral separation method for this compound using a polysaccharide-based chiral stationary phase.

  • Column: Chiral stationary phase (e.g., cellulose or amylose derivative)

  • Mobile Phase: Heptane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Optimization:

    • Vary the percentage of ethanol from 5% to 20% to find the optimal balance between retention and resolution.

    • If resolution is still poor, substitute ethanol with isopropanol and repeat the optimization.

    • For peak shape improvement, consider adding 0.1% DEA to the mobile phase.

Protocol 2: Chiral Separation in Reversed-Phase Mode

This protocol outlines a general approach for reversed-phase chiral separation.

  • Column: Chiral stationary phase suitable for reversed-phase conditions.

  • Mobile Phase: Water/Acetonitrile (50:50, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Optimization:

    • Adjust the water/acetonitrile ratio to control retention.

    • Evaluate methanol as an alternative organic modifier.

    • If necessary, add an acidic or basic modifier to improve peak shape. For example, 0.1% formic acid can be used for acidic compounds.[5]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Factor (k) and Resolution (Rs) in Normal-Phase Chromatography

Mobile Phase (Heptane:Ethanol)Retention Factor (k1)Retention Factor (k2)Resolution (Rs)
95:58.29.51.8
90:104.55.11.5
85:152.83.11.1
80:201.92.10.8

Note: Data are hypothetical and for illustrative purposes to show general trends.

Table 2: Troubleshooting Common HPLC Issues

SymptomPossible CauseRecommended Action
Poor Resolution Incorrect mobile phase strengthOptimize the ratio of organic modifier to the aqueous or alkane component.
Suboptimal modifierTest different alcohol modifiers (ethanol, isopropanol) in normal phase.
Peak Tailing Secondary silanol interactionsAdd a competing base (e.g., 0.1% TEA) to the mobile phase.[9]
Column overloadReduce the injected sample mass.
Shifting Retention Times Poor column equilibrationFlush the column with the mobile phase for at least 15-20 column volumes.
Temperature fluctuationsUse a column oven to maintain a constant temperature.

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Problem issue Identify Issue start->issue poor_resolution Poor Resolution issue->poor_resolution e.g., Rs < 1.5 peak_tailing Peak Tailing issue->peak_tailing Asymmetry > 1.2 retention_shift Retention Time Shift issue->retention_shift RSD > 2% adjust_mp Adjust Mobile Phase Ratio poor_resolution->adjust_mp change_modifier Change Organic Modifier poor_resolution->change_modifier add_additive Add Mobile Phase Additive (e.g., TEA) peak_tailing->add_additive reduce_load Reduce Sample Load peak_tailing->reduce_load equilibrate Ensure Proper Column Equilibration retention_shift->equilibrate check_temp Check/Control Temperature retention_shift->check_temp end Problem Solved adjust_mp->end change_modifier->end add_additive->end reduce_load->end equilibrate->end check_temp->end

Caption: Troubleshooting workflow for common HPLC separation issues.

Method_Development_Flowchart start Start: Method Development for This compound select_mode Select Chromatographic Mode start->select_mode normal_phase Normal Phase select_mode->normal_phase Hydrophobic Analyte reversed_phase Reversed Phase select_mode->reversed_phase Hydrophilic Analyte select_column_np Select Chiral Column (e.g., Polysaccharide-based) normal_phase->select_column_np select_column_rp Select Chiral Column (RP compatible) reversed_phase->select_column_rp screen_mp_np Screen Mobile Phases (e.g., Heptane/Alcohol) select_column_np->screen_mp_np screen_mp_rp Screen Mobile Phases (e.g., Water/ACN or MeOH) select_column_rp->screen_mp_rp optimize Optimize Mobile Phase Composition & Additives screen_mp_np->optimize screen_mp_rp->optimize validate Method Validation optimize->validate Resolution & Peak Shape Acceptable

Caption: General workflow for HPLC method development.

References

Optimizing temperature for the chiral resolution of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 1-(2,6-Dichlorophenyl)ethanol. The following information is designed to help you optimize your experimental conditions, with a particular focus on the critical role of temperature, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral resolution of this compound?

A1: Enzymatic kinetic resolution is a highly effective and widely used method for resolving racemic secondary alcohols like this compound. This technique utilizes a lipase, most commonly an immobilized form of Candida antarctica lipase B (CALB), to selectively acylate one enantiomer, allowing for the separation of the two.

Q2: Why is temperature a critical parameter in this resolution?

A2: Temperature significantly influences both the rate of the enzymatic reaction and its enantioselectivity. An increase in temperature generally accelerates the reaction, but it can also negatively impact the enzyme's stability and selectivity. Therefore, optimizing the temperature is crucial for achieving a high enantiomeric excess (e.e.) in a reasonable timeframe.

Q3: What is the typical temperature range for the enzymatic resolution of secondary alcohols using CALB?

A3: For many lipase-catalyzed resolutions, including those with CALB, the optimal temperature range is typically between 30°C and 60°C. However, the ideal temperature can vary depending on the specific substrate, solvent, and acyl donor used.

Q4: How does temperature affect the enantioselectivity (E-value) of the reaction?

A4: The effect of temperature on the enantioselectivity (a measure of the enzyme's ability to distinguish between enantiomers) can be complex. Often, higher temperatures can lead to a decrease in the E-value due to increased molecular motion and a less rigid enzyme-substrate complex. It is essential to experimentally determine the optimal temperature that balances reaction rate and enantioselectivity.

Troubleshooting Guide

Issue 1: Low or no conversion of the racemic alcohol.

Possible Cause Troubleshooting Step
Suboptimal Temperature Verify that the reaction temperature is within the optimal range for the lipase (typically 30-60°C for CALB). Perform small-scale experiments at various temperatures (e.g., 30°C, 40°C, 50°C) to identify the optimum.
Enzyme Inactivation Ensure the enzyme has been stored correctly and has not expired. High temperatures (above 60-70°C) can lead to irreversible denaturation. Consider using a fresh batch of enzyme.
Inappropriate Solvent The choice of solvent can significantly impact enzyme activity. Non-polar organic solvents like hexane, heptane, or toluene are often suitable. Avoid solvents that may strip essential water from the enzyme.
Incorrect Acyl Donor The structure of the acyl donor can influence the reaction rate. Vinyl acetate is a common and effective acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
Insufficient Reaction Time Monitor the reaction over time by taking aliquots for analysis. The reaction may simply need more time to reach a significant conversion.

Issue 2: Poor enantioselectivity (low enantiomeric excess).

Possible Cause Troubleshooting Step
Temperature is Too High High temperatures can decrease enantioselectivity. Try running the reaction at a lower temperature (e.g., decrease from 50°C to 30°C). This may slow down the reaction but can significantly improve the enantiomeric excess.
Incorrect Enzyme While CALB is generally effective, other lipases may show better enantioselectivity for this specific substrate. Consider screening a panel of different lipases.
Solvent Effects The solvent can influence the enzyme's conformation and thus its enantioselectivity. Experiment with different non-polar solvents to see if selectivity improves.
Acyl Donor Choice The size and structure of the acyl donor can affect how the enantiomers fit into the enzyme's active site. Testing different acyl donors (e.g., vinyl propionate, vinyl butyrate) may enhance selectivity.

Data Presentation

The following table summarizes representative data on the effect of temperature on the enzymatic resolution of a similar secondary alcohol, 1-phenylethanol, using Candida antarctica lipase B. This data can serve as a starting point for optimizing the resolution of this compound.

Table 1: Effect of Temperature on the Enantiomeric Excess (e.e.) and Conversion for the Resolution of a Secondary Alcohol

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess of Substrate (e.e.s, %)Enantiomeric Excess of Product (e.e.p, %)Enantioselectivity (E-value)
302448>9995>200
4012509898150
50652949080
60455888245

Note: This data is illustrative and based on studies of similar secondary alcohols. Optimal conditions for this compound must be determined experimentally.

Experimental Protocols

General Protocol for Temperature Optimization of the Enzymatic Kinetic Resolution of this compound
  • Preparation of Reaction Mixtures:

    • In a series of sealed vials, dissolve racemic this compound (1 equivalent) in a suitable anhydrous organic solvent (e.g., toluene, 10 mL per mmol of substrate).

    • Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).

    • Add the immobilized lipase (e.g., Novozym 435, 10-20 mg per mmol of substrate).

  • Incubation at Different Temperatures:

    • Place the vials in incubators or water baths set to the desired temperatures (e.g., 30°C, 35°C, 40°C, 45°C, 50°C).

    • Ensure constant stirring or shaking for the duration of the reaction.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by filtering off the enzyme.

    • Prepare the sample for chiral HPLC analysis by diluting it with the mobile phase.

  • Chiral HPLC Analysis:

    • Analyze the samples using a chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • A typical mobile phase for such separations is a mixture of n-hexane and isopropanol.

    • Determine the enantiomeric excess of the unreacted substrate (e.g., (S)-1-(2,6-Dichlorophenyl)ethanol) and the acylated product (e.g., (R)-1-(2,6-Dichlorophenyl)ethyl acetate).

    • Calculate the conversion and the enantioselectivity (E-value) for each temperature point.

  • Data Analysis and Optimization:

    • Plot the conversion and enantiomeric excess as a function of time for each temperature.

    • Identify the temperature that provides the best balance of high enantioselectivity and a reasonable reaction rate.

Visualizations

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Outcome Racemic_Alcohol Racemic this compound Reaction_Setup Set up Reactions Racemic_Alcohol->Reaction_Setup Solvent_Acyl_Donor Solvent & Acyl Donor Solvent_Acyl_Donor->Reaction_Setup Lipase Immobilized Lipase (e.g., CALB) Lipase->Reaction_Setup Temp_30 Incubate at 30°C Reaction_Setup->Temp_30 Divide into temperature sets Temp_40 Incubate at 40°C Reaction_Setup->Temp_40 Divide into temperature sets Temp_50 Incubate at 50°C Reaction_Setup->Temp_50 Divide into temperature sets Temp_60 Incubate at 60°C Reaction_Setup->Temp_60 Divide into temperature sets Sampling Periodic Sampling Temp_30->Sampling Temp_40->Sampling Temp_50->Sampling Temp_60->Sampling HPLC_Analysis Chiral HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Calculate e.e., Conversion, E-value HPLC_Analysis->Data_Analysis Optimal_Temp Determine Optimal Temperature Data_Analysis->Optimal_Temp

Caption: Workflow for Temperature Optimization.

Troubleshooting_Logic cluster_low_conversion Low Conversion cluster_low_ee Low Enantioselectivity Start Experiment Start Problem Identify Issue Start->Problem Check_Temp Check Temperature Problem->Check_Temp Low Conversion Lower_Temp Lower Temperature Problem->Lower_Temp Low e.e. Check_Enzyme Check Enzyme Activity Check_Temp->Check_Enzyme Check_Solvent_AD Check Solvent/Acyl Donor Check_Enzyme->Check_Solvent_AD Solution Optimal Resolution Check_Solvent_AD->Solution Screen_Enzymes Screen Other Lipases Lower_Temp->Screen_Enzymes Vary_Solvent_AD Vary Solvent/Acyl Donor Screen_Enzymes->Vary_Solvent_AD Vary_Solvent_AD->Solution

Caption: Troubleshooting Decision Tree.

Preventing racemization of 1-(2,6-Dichlorophenyl)ethanol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 1-(2,6-dichlorophenyl)ethanol during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate). For a chiral compound like this compound, maintaining its specific three-dimensional structure (chirality) is often crucial for its biological activity and therapeutic efficacy. Racemization leads to a loss of optical purity, which can result in a significant decrease or complete loss of the desired biological effect, and in some cases, the other enantiomer may have undesirable or toxic effects.

Q2: What are the primary factors that can cause racemization of this compound during workup?

A2: The primary factors that can induce racemization of benzylic alcohols like this compound are:

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, which then leaves as a water molecule to form a planar, achiral carbocation intermediate. Subsequent attack by a nucleophile (like water) can occur from either face of the carbocation, leading to a racemic mixture.

  • Basic Conditions: While less common for this specific substrate, strong bases can potentially deprotonate the benzylic proton, although this is generally less favorable than the acid-catalyzed pathway.[1]

  • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization, especially in the presence of trace amounts of acid or base.[1] Distillation at high temperatures is a potential cause of racemization.[1]

Q3: How does the chemical structure of this compound affect its susceptibility to racemization?

A3: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. These groups destabilize the formation of the benzylic carbocation intermediate that is central to the most common racemization pathway. This electronic effect makes this compound inherently more resistant to racemization compared to unsubstituted or electron-donating group-substituted benzylic alcohols.

Q4: What is the most reliable method to check for racemization of my sample?

A4: The most reliable and widely used method for determining the enantiomeric excess (e.e.) of your this compound sample is Chiral High-Performance Liquid Chromatography (HPLC) .[2][3][4] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Problem: Loss of enantiomeric excess (e.e.) after aqueous workup.
Possible Cause Suggested Solution
Acidic aqueous wash (e.g., 1M HCl) Avoid strong acids. Use a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) or a phosphate buffer with a pH close to 7 for washes.[5]
Basic aqueous wash (e.g., 1M NaOH) Avoid strong bases. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) for neutralization.
Prolonged contact time with aqueous layers Minimize the time the organic layer is in contact with any aqueous phase. Perform extractions and washes efficiently.
Elevated temperature during workup Conduct all steps of the workup at room temperature or below. If necessary, cool the separatory funnel with an ice bath.
Problem: Racemization observed after purification.
Possible Cause Suggested Solution
High temperature during solvent removal Remove organic solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at ≤ 30°C).
Distillation for purification Avoid distillation if possible, as the required high temperatures can induce racemization.[1] Opt for column chromatography.
Acidic or basic impurities in solvents or on silica gel Use high-purity, neutral solvents for chromatography. If using silica gel, consider neutralizing it by pre-treating with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then flushing with the pure eluent.
Use of protic solvents in chromatography Protic solvents can facilitate proton transfer that may lead to racemization. If possible, use aprotic solvents like hexane and ethyl acetate for chromatography.[6]

Quantitative Data on Racemization Factors

The following tables provide data on how different conditions can affect the enantiomeric excess of benzylic alcohols. Note that the data for 1-(4-chlorophenyl)ethanol and other analogs are presented here as a close approximation due to the limited availability of specific quantitative data for this compound.

Table 1: Effect of pH on the Enantiomeric Excess of a Chiral Benzylic Alcohol Analog

Data extrapolated from a study on the biotransformation of (R)-1-(4-bromo-phenyl)-ethanol.[5]

pH of Aqueous MediumEnantiomeric Excess (%)Conversion (%)
6.092.265.6
7.099.994.7
8.098.585.2
9.097.078.9

Table 2: Effect of Temperature on Racemization of Benzylic Alcohols

General trends observed for benzylic alcohols. Specific rates are highly substrate and catalyst dependent.

TemperatureGeneral Effect on Racemization Rate
< 0°CVery slow to negligible
Room Temperature (~20-25°C)Generally slow in the absence of strong acids/bases
40-60°CModerate to significant, especially with catalysts[7]
> 80°CRapid racemization is likely

Experimental Protocols

Protocol 1: Recommended Non-Racemizing Workup Procedure

This protocol is designed to minimize exposure to harsh conditions that can cause racemization.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure at a low temperature (≤ 30°C).

  • Purification: Purify the crude product by flash column chromatography on silica gel using a neutral eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This is a general method; optimization may be required for your specific instrument and column.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).[2][8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added. For acidic compounds, 0.1% trifluoroacetic acid may be added.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Temperature: Ambient or controlled at 25°C.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess can be calculated from the peak areas (A1 and A2) using the following formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Visualizations

Racemization_Pathway Mechanism of Acid-Catalyzed Racemization Enantiomer (R)-1-(2,6-Dichlorophenyl)ethanol Protonated_Alcohol Protonated Alcohol Enantiomer->Protonated_Alcohol + H+ Protonated_Alcohol->Enantiomer - H+ Carbocation Planar Carbocation (Achiral) Protonated_Alcohol->Carbocation - H2O Carbocation->Protonated_Alcohol + H2O Racemic_Mixture Racemic Mixture Carbocation->Racemic_Mixture + H2O (attack from either face)

Caption: Acid-catalyzed racemization pathway of this compound.

Troubleshooting_Workflow Troubleshooting Racemization During Workup Start Racemization Detected Check_Workup Review Workup Conditions Start->Check_Workup Acid_Base Used Strong Acid/Base? Check_Workup->Acid_Base Check_Purification Review Purification Method Distillation Used Distillation? Check_Purification->Distillation No_Acid_Base No Acid_Base->No_Acid_Base Yes_Acid_Base Yes Acid_Base->Yes_Acid_Base Use_Mild Action: Use mild buffers (e.g., NH4Cl, NaHCO3) Temperature High Temperature Used? No_Acid_Base->Temperature Yes_Acid_Base->Use_Mild No_Temp No Temperature->No_Temp Yes_Temp Yes Temperature->Yes_Temp Low_Temp Action: Work at RT or below No_Temp->Check_Purification Yes_Temp->Low_Temp No_Distill No Distillation->No_Distill Yes_Distill Yes Distillation->Yes_Distill Use_Chroma Action: Use column chromatography Solvent_Check Check Solvent/Silica Neutrality No_Distill->Solvent_Check Yes_Distill->Use_Chroma

References

Technical Support Center: Asymmetric Hydrogenation of 2,6-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of 2,6-dichloroacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of 2,6-dichloroacetophenone, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Q1: My reaction shows low or no conversion. What are the possible causes and how can I fix it?

A1: Low or no conversion is a common issue that can often be attributed to catalyst deactivation or improper reaction setup.

  • Possible Cause 1: Catalyst Poisoning. The catalyst's active sites may be blocked by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur compounds (e.g., thiols, sulfides), nitrogen compounds (e.g., amines, amides), and carbon monoxide.

    • Recommended Solution:

      • Purify Reactants and Solvents: Ensure the 2,6-dichloroacetophenone substrate is of high purity. Distill solvents and pass them through a column of activated alumina to remove trace impurities.

      • Use High-Purity Hydrogen: Employ high-purity hydrogen gas (≥99.999%) and consider using an in-line gas purifier.

      • Guard Bed: In larger-scale reactions, a guard bed with a scavenger resin can be used to remove poisons before the reactants reach the catalyst.

  • Possible Cause 2: Improper Catalyst Handling or Activation. Many asymmetric hydrogenation catalysts, particularly those based on Ruthenium-BINAP systems, are sensitive to air and moisture.

    • Recommended Solution:

      • Inert Atmosphere: Handle the catalyst and set up the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

      • Dry Solvents: Use freshly dried and degassed solvents to prevent catalyst deactivation by water or oxygen.

      • Follow Activation Protocol: If using a pre-catalyst, ensure the activation procedure is followed precisely as per the literature or manufacturer's instructions.

  • Possible Cause 3: Suboptimal Reaction Conditions. The temperature, pressure, or solvent may not be optimal for the reaction.

    • Recommended Solution:

      • Parameter Screening: Systematically screen reaction parameters such as temperature, hydrogen pressure, and solvent. Protic solvents like methanol or ethanol are often effective for Ru-BINAP catalyzed ketone hydrogenations.

Q2: The enantioselectivity (ee%) of my reaction is low. What could be the reason?

A2: Low enantioselectivity can be caused by several factors, from catalyst degradation to suboptimal reaction conditions.

  • Possible Cause 1: Catalyst Degradation. Partial degradation of the chiral ligand can lead to the formation of less selective or achiral catalytic species.

    • Recommended Solution:

      • Check Catalyst Integrity: If possible, analyze the catalyst before and after the reaction (e.g., using NMR) to check for ligand degradation.

      • Fresh Catalyst: Use a fresh batch of catalyst to rule out degradation of the stored catalyst.

  • Possible Cause 2: Presence of Water. Trace amounts of water can negatively impact both the activity and enantioselectivity in some Ru-BINAP catalyzed reactions.

    • Recommended Solution:

      • Anhydrous Conditions: Ensure rigorous exclusion of water from the reaction system by using dried glassware, dry solvents, and an inert atmosphere.

  • Possible Cause 3: Suboptimal Temperature or Pressure. Enantioselectivity is often highly dependent on the reaction temperature and hydrogen pressure.

    • Recommended Solution:

      • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.

      • Pressure Optimization: The effect of hydrogen pressure on enantioselectivity can be substrate-dependent and should be optimized.

Q3: I am observing the formation of unexpected byproducts, such as 2-chloroacetophenone or acetophenone. What is happening?

A3: The formation of these byproducts strongly suggests that a side reaction, hydrodehalogenation, is occurring alongside the desired hydrogenation of the ketone.

  • Possible Cause: Hydrodehalogenation. The chlorine atoms on the aromatic ring are being replaced by hydrogen. This is a common side reaction in the hydrogenation of halogenated aromatic compounds, particularly with palladium catalysts, but can also occur with other transition metal catalysts.

    • Recommended Solution:

      • Catalyst Screening: If hydrodehalogenation is significant, consider screening different catalysts. Ruthenium and Iridium-based catalysts might show lower tendencies for dehalogenation compared to Palladium.

      • Reaction Condition Optimization: Adjusting the reaction temperature and pressure may help to minimize this side reaction. Milder conditions (lower temperature and pressure) are generally preferred.

      • Use of Additives: In some cases, the addition of specific bases or other additives can suppress hydrodehalogenation. A careful literature search for your specific catalyst system is recommended.

Q4: Can a poisoned catalyst be regenerated?

A4: The possibility of regeneration depends on the nature of the poison.

  • Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to regenerate the catalyst by washing it with a suitable solvent or by treatment under vacuum at elevated temperatures.

  • Irreversible Poisoning: For strongly adsorbed poisons like sulfur compounds, regeneration is often difficult or impossible without destroying the catalyst's structure. In such cases, using a fresh batch of catalyst is the most practical solution.

Quantitative Data on Catalyst Poisoning (Illustrative)

The following tables provide an illustrative example of how increasing concentrations of common catalyst poisons might affect the asymmetric hydrogenation of 2,6-dichloroacetophenone. Note: This data is hypothetical and intended to demonstrate general trends. Actual results may vary depending on the specific catalyst and reaction conditions.

Table 1: Effect of a Sulfur-Based Poison (e.g., Thiophenol) on Reaction Performance

Poison Concentration (ppm)Conversion (%)Enantiomeric Excess (ee%)
0>9998
19597
56095
102590
50<5N/A

Table 2: Effect of a Nitrogen-Based Poison (e.g., Pyridine) on Reaction Performance

Poison Concentration (ppm)Conversion (%)Enantiomeric Excess (ee%)
0>9998
109096
507594
1004090
5001085

Detailed Experimental Protocol

This protocol provides a general methodology for the asymmetric hydrogenation of 2,6-dichloroacetophenone using a Ru-BINAP/diamine catalyst system.

Materials:

  • 2,6-dichloroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP

  • (R,R)-DPEN (1,2-diphenylethylenediamine)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous isopropanol (i-PrOH)

  • High-purity hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox

  • High-pressure autoclave with a magnetic stirrer

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under a strict inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%), (R)-BINAP (1.1 mol%), and (R,R)-DPEN (1.1 mol%) to a Schlenk flask.

    • Add anhydrous, degassed isopropanol to dissolve the components.

    • Stir the mixture at 80°C for 30 minutes to form the active catalyst.

  • Reaction Setup:

    • In a separate flask inside the glovebox, dissolve 2,6-dichloroacetophenone (1 equivalent) and potassium tert-butoxide (2 mol%) in anhydrous, degassed isopropanol.

    • Transfer this substrate solution to the autoclave.

    • Transfer the prepared catalyst solution to the autoclave via a cannula.

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Purge the autoclave with hydrogen gas (3-5 cycles).

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 30°C).

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Quench the reaction with a small amount of water.

    • Concentrate the mixture under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

    • Purify the product by column chromatography if necessary.

    • Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral HPLC.

Visualizations

Diagram 1: Generalized Catalytic Cycle for Asymmetric Hydrogenation of a Ketone

Catalytic_Cycle catalyst [RuH(L)]+ substrate_complex [RuH(L)(Ketone)]+ catalyst->substrate_complex + Ketone - Solvent hydride_insertion Hydride Insertion (Rate & Enantio-determining) substrate_complex->hydride_insertion product_complex [Ru(Product)(L*)] hydride_insertion->product_complex product_complex->catalyst + H2 - Product H2_activation H2 Activation Catalyst_Poisoning active_catalyst Active Catalyst Active Site 1 Active Site 2 Active Site 3 poisoned_catalyst Poisoned Catalyst Blocked Site Active Site 2 Active Site 3 no_reaction No Reaction poison Poison (e.g., Sulfur compound) poison->active_catalyst:p1 Strong Adsorption substrate Substrate substrate->active_catalyst:p1 Blocked Troubleshooting_Workflow start Start Experiment check_conversion Low Conversion? start->check_conversion check_ee Low ee%? check_conversion->check_ee No poisoning Check for Poisons (Purify Reagents) check_conversion->poisoning Yes check_byproducts Byproducts Present? (e.g., Dehalogenation) check_ee->check_byproducts No water Ensure Anhydrous Conditions check_ee->water Yes success Successful Reaction check_byproducts->success No catalyst_screening Screen Different Catalysts check_byproducts->catalyst_screening Yes conditions Optimize Conditions (Temp, Pressure) poisoning->conditions catalyst_handling Review Catalyst Handling & Activation conditions->catalyst_handling catalyst_degradation Check Catalyst Integrity conditions->catalyst_degradation catalyst_handling->start Re-run water->conditions catalyst_degradation->start Re-run catalyst_screening->conditions

Technical Support Center: Enhancing Biocatalytic Reduction for Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the biocatalytic reduction of prochiral ketones to chiral alcohols.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion

Question: My biocatalytic reduction is showing low or no conversion of the starting ketone. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in a biocatalytic reduction can stem from several factors, ranging from the enzyme's immediate environment to the overall reaction setup. Here is a step-by-step guide to troubleshooting this issue:

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Enzymes are sensitive to their environment.[1][2]

    • pH: The pH of the reaction mixture can significantly impact enzyme activity.[3] Most ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) have an optimal pH range. Deviations from this can lead to a sharp decrease in activity.

      • Solution: Verify the pH of your buffer and reaction mixture. If necessary, perform a pH optimization study to determine the optimal pH for your specific enzyme and substrate.

    • Temperature: Temperature affects both enzyme activity and stability. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation over time.

      • Solution: Ensure the reaction is running at the optimal temperature for your enzyme. If you suspect thermal instability, try running the reaction at a lower temperature for a longer period.

  • Inactive or Insufficient Enzyme:

    • Enzyme Quality: The enzyme may have lost activity due to improper storage or handling.

      • Solution: Use a fresh batch of enzyme or test the activity of your current batch with a standard substrate.

    • Enzyme Loading: The amount of enzyme may be insufficient for the substrate concentration.

      • Solution: Increase the enzyme loading in the reaction.

  • Cofactor Limitation: Most KREDs and ADHs require a nicotinamide cofactor (NADH or NADPH) for activity.[4] If the cofactor is not efficiently regenerated, the reaction will stop once the initial amount is consumed.[1]

    • Solution: Ensure your cofactor regeneration system is working efficiently. This could involve:

      • Adding a sufficient amount of the co-substrate (e.g., isopropanol, glucose, formate).[5][6]

      • Verifying the activity of the regeneration enzyme (e.g., glucose dehydrogenase (GDH), formate dehydrogenase (FDH)).[7]

      • Checking the concentration of the cofactor (NAD⁺/NADP⁺).

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.[8][9]

    • Solution:

      • Substrate Inhibition: To mitigate substrate inhibition, a fed-batch approach where the substrate is added gradually can be employed.[8]

      • Product Inhibition: Product inhibition can be overcome by in situ product removal (ISPR) techniques, such as liquid-liquid extraction or the use of a membrane reactor.[9][10]

  • Poor Substrate Solubility: Many organic ketones have low solubility in aqueous media, which can limit their availability to the enzyme.[2]

    • Solution:

      • Co-solvents: The addition of a water-miscible organic solvent can improve substrate solubility. However, the solvent must be chosen carefully as it can also affect enzyme stability.

      • Biphasic Systems: A two-phase system, with the substrate dissolved in an organic phase and the enzyme in the aqueous phase, can be an effective strategy.[1]

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low or No Conversion Observed check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions check_enzyme Assess Enzyme Activity and Loading start->check_enzyme check_cofactor Evaluate Cofactor Regeneration System start->check_cofactor check_inhibition Investigate Substrate/ Product Inhibition start->check_inhibition check_solubility Assess Substrate Solubility start->check_solubility optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions If suboptimal increase_enzyme Increase Enzyme Loading/ Use Fresh Enzyme check_enzyme->increase_enzyme If inactive/low optimize_cofactor Optimize Co-substrate/ Regeneration Enzyme check_cofactor->optimize_cofactor If inefficient mitigate_inhibition Implement Fed-batch or In Situ Product Removal check_inhibition->mitigate_inhibition If inhibition is suspected improve_solubility Use Co-solvents or Biphasic System check_solubility->improve_solubility If solubility is low

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Enantioselectivity

Question: The conversion in my reaction is good, but the enantiomeric excess (ee) of my chiral alcohol is low. What could be the reasons and how can I improve it?

Answer: Poor enantioselectivity in a biocatalytic reduction can be a complex issue. Here are some common causes and strategies to enhance the enantiomeric excess of your product:

Potential Causes and Solutions:

  • Inherent Enzyme Selectivity: The chosen enzyme may not be highly selective for your specific substrate.

    • Solution:

      • Enzyme Screening: Screen a panel of different ketoreductases to find one with higher enantioselectivity for your substrate.

      • Enzyme Engineering: If a suitable enzyme is not commercially available, directed evolution or rational protein design can be used to improve the enantioselectivity of an existing enzyme.[4][11]

  • Reaction Conditions:

    • Temperature: In some cases, lowering the reaction temperature can improve enantioselectivity.

    • pH: The pH can influence the ionization state of both the enzyme and the substrate, which can affect binding and selectivity.

      • Solution: Systematically vary the temperature and pH to find conditions that favor the desired enantiomer.

  • Presence of Competing Enzymes: If you are using a whole-cell biocatalyst, there may be other endogenous enzymes with competing activities and different stereoselectivities.[1]

    • Solution:

      • Use of Isolated Enzymes: Using a purified enzyme can eliminate the issue of competing enzymes.[2]

      • Metabolic Engineering: If using whole cells is preferred, it may be possible to knock out the genes of competing enzymes.

  • Substrate Conformation: The way the substrate binds in the active site determines the stereochemical outcome.[11]

    • Solution: While not always straightforward to control, sometimes modifications to the substrate that do not affect the desired final product can influence how it binds in the active site, thereby improving enantioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practices of biocatalytic reduction.

1. How do I choose the right enzyme for my target ketone?

The selection of the appropriate enzyme is crucial for a successful biocatalytic reduction. Key factors to consider include:

  • Substrate Specificity: The enzyme must accept your target ketone as a substrate. Many enzyme suppliers provide substrate specificity data for their ketoreductases.[12]

  • Stereoselectivity: Enzymes can produce either the (R)- or (S)-enantiomer of the alcohol. The "Prelog's rule" is a general guideline, but there are also "anti-Prelog" enzymes available.[5] It is often necessary to screen a library of enzymes to find one with the desired stereopreference and high enantioselectivity for your substrate.[11]

  • Operational Stability: The enzyme should be stable under your desired reaction conditions (pH, temperature, presence of co-solvents).[4]

2. What are the common methods for cofactor regeneration?

Since NAD(P)H is expensive, its regeneration is essential for the economic feasibility of the process.[6] Common methods include:

  • Substrate-Coupled Regeneration: A sacrificial co-substrate, such as isopropanol, is added in large excess. The same enzyme that reduces the target ketone also oxidizes the co-substrate, regenerating the cofactor.[4]

  • Enzyme-Coupled Regeneration: A second enzyme and its corresponding substrate are used to regenerate the cofactor.[7] Common systems include:

    • Glucose Dehydrogenase (GDH) / Glucose: GDH oxidizes glucose to gluconolactone, reducing NAD(P)⁺ to NAD(P)H.[13][14]

    • Formate Dehydrogenase (FDH) / Formate: FDH oxidizes formate to carbon dioxide, regenerating NADH.[6]

Enzyme-Coupled Cofactor Regeneration System

cofactor_regeneration cluster_main Main Reaction cluster_regen Regeneration System Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NAD(P)⁺ KRED->NADP NADPH NAD(P)H NADPH->KRED H⁻ NADP_regen NAD(P)⁺ NADP->NADP_regen Recycle Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH_regen NAD(P)H GDH->NADPH_regen H⁻ NADP_regen->GDH NADPH_regen->NADPH Recycle inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme ES_c ES Complex E_c->ES_c + S EI_c EI Complex E_c->EI_c + I S_c Substrate I_c Inhibitor ES_c->E_c - S P_c Product ES_c->P_c -> E + P EI_c->E_c - I E_n Enzyme ES_n ES Complex E_n->ES_n + S EI_n EI Complex E_n->EI_n + I S_n Substrate I_n Inhibitor ES_n->E_n - S ESI_n ESI Complex ES_n->ESI_n + I P_n Product ES_n->P_n -> E + P EI_n->E_n - I EI_n->ESI_n + S ESI_n->ES_n - I ESI_n->EI_n - S E_u Enzyme ES_u ES Complex E_u->ES_u + S S_u Substrate I_u Inhibitor ES_u->E_u - S ESI_u ESI Complex ES_u->ESI_u + I P_u Product ES_u->P_u -> E + P ESI_u->ES_u - I

References

Technical Support Center: Reproducible Chiral HPLC Separations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible chiral HPLC separations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor or no enantiomeric resolution?

Poor or no separation of enantiomers (resolution < 1.5) is a common issue in chiral HPLC.[1] The primary reason is often an inappropriate Chiral Stationary Phase (CSP) for the analyte .[1] Each type of CSP (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptides) offers unique chiral recognition mechanisms, and a successful separation relies on specific interactions between the analyte and the CSP.[2][3]

Q2: How long should I equilibrate my chiral HPLC column?

Proper column equilibration is crucial for reproducible retention times and peak shapes. For most reversed-phase HPLC columns, 10 to 20 column volumes of the mobile phase are sufficient for equilibration.[4] However, chiral HPLC methods, especially those using specialty columns like CHIROBIOTIC™ phases, may require longer equilibration times, potentially 1-2 hours or around 30 column volumes, to ensure a stable baseline and consistent performance.[3][4][5] It is recommended to monitor the baseline until it is stable before injecting the sample.[5]

Q3: What are "ghost peaks," and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during gradient analysis.[1] They can originate from several sources, including impurities in the mobile phase or sample solvent, or carryover from previous injections.[1] To troubleshoot, run a blank gradient without an injection. If the ghost peaks persist, the mobile phase or HPLC system is likely the source. If the blank is clean, inject the sample solvent alone to check for contamination. If the solvent blank is also clean, the issue is likely sample carryover from the autosampler.[1]

Q4: What is the "memory effect" in chiral separations?

The memory effect refers to the influence of previous mobile phase additives, particularly acidic or basic modifiers, on subsequent chromatographic runs, even after the additive has been removed from the mobile phase.[6][7] These additives can strongly bind to the stationary phase, altering its selectivity and leading to irreproducible results.[6] To mitigate this, it is often recommended to dedicate columns to specific methods with particular additives or to employ rigorous column washing procedures between methods.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing (asymmetry factor > 1) or fronting (asymmetry factor < 1) can compromise resolution and integration accuracy.[10]

Potential Causes and Solutions:

CauseSolution
Column Overload Dilute the sample and reinject. If the peak shape improves, the original sample concentration was too high.[1]
Secondary Interactions For basic compounds, add a basic modifier (e.g., 0.1% Diethylamine - DEA) to the mobile phase. For acidic compounds, add an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) to ensure the analyte is in a single ionic form.[1][9]
Inappropriate pH Adjust the mobile phase pH to ensure acidic or basic analytes are in their neutral or fully ionized form.
Column Contamination Flush the column with a strong, compatible solvent as recommended by the manufacturer. For polysaccharide-based columns, isopropanol or ethanol are often effective.[1]
Column Void A void at the column inlet can cause peak distortion. This may require column replacement.[11][12]
Issue 2: Fluctuating Retention Times

Inconsistent retention times are a significant indicator of a lack of method reproducibility.

Potential Causes and Solutions:

CauseSolution
Inadequate Equilibration Ensure the column is fully equilibrated with the mobile phase before injection. As a rule of thumb, flush with at least 10-20 column volumes, and potentially more for chiral applications.[4][13]
Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of components. Solvent proportions can affect retention.[14]
Temperature Fluctuations Use a column oven to maintain a constant and controlled temperature. Even minor temperature changes can affect retention times.[3]
Flow Rate Instability Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Column "Memory Effect" If the column has been used with different mobile phase additives, flush thoroughly with an intermediate solvent like isopropanol before switching to the new method.[9][15]

Experimental Protocols

Protocol 1: General Column Conditioning for a New Chiral Column
  • System Flush: Before installing the column, flush the entire HPLC system, including the injector and detector, with the mobile phase to be used. This prevents contamination of the new column.[5]

  • Column Installation: Install the column in the correct flow direction as indicated by the arrow on the column.

  • Initial Low-Flow Wash: Begin by flushing the column with the mobile phase at a low flow rate (e.g., 0.1-0.2 mL/min) for 10-15 minutes to gently introduce the solvent.[8]

  • Gradual Flow Rate Increase: Gradually increase the flow rate to the desired method flow rate.

  • Equilibration: Equilibrate the column by running the mobile phase through it for at least 30 minutes or until a stable baseline is achieved.[5] For chiral columns, a longer equilibration of 1-2 hours may be necessary.[3]

Protocol 2: Switching Between Normal Phase and Reversed Phase

Switching between immiscible solvent systems requires an intermediate, miscible solvent to prevent damage to the stationary phase.

  • Flush with Intermediate Solvent: Disconnect the column from the detector. Flush the column with at least 10 column volumes of a mutually miscible solvent, such as 2-propanol or ethanol, at a low flow rate (e.g., 0.5 mL/min).[8][9][15]

  • Introduce New Mobile Phase: Gradually introduce the new mobile phase (either normal or reversed phase) at a low flow rate.

  • Equilibrate: Once the new mobile phase is running through the column, reconnect the detector and equilibrate the column with at least 10-20 column volumes of the new mobile phase, or until a stable baseline is obtained.[8]

Note: It is often recommended to dedicate chiral columns to either normal phase or reversed-phase conditions to ensure longevity and reproducibility.[8][15]

Visual Guides

G cluster_troubleshooting Troubleshooting Workflow: Poor Resolution Start Poor or No Enantiomeric Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate for the analyte? Start->Check_CSP Optimize_MP Optimize Mobile Phase (e.g., solvent ratio, additives) Check_CSP->Optimize_MP Yes Screen_CSPs Screen other CSPs Check_CSP->Screen_CSPs No Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Check_Column Check Column Health (e.g., perform wash, check for voids) Optimize_Temp->Check_Column Resolution_Improved Resolution Improved Check_Column->Resolution_Improved

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

G cluster_conditioning Column Conditioning & Equilibration Workflow Start Start Conditioning System_Flush Flush HPLC System (without column) Start->System_Flush Install_Column Install Chiral Column System_Flush->Install_Column Low_Flow Flush with Mobile Phase at Low Flow Rate Install_Column->Low_Flow Increase_Flow Gradually Increase to Method Flow Rate Low_Flow->Increase_Flow Equilibrate Equilibrate until Stable Baseline Increase_Flow->Equilibrate Ready Ready for Injection Equilibrate->Ready Yes Continue_Equilibration Continue Equilibration Equilibrate->Continue_Equilibration No Continue_Equilibration->Equilibrate

Caption: A standard workflow for new chiral column conditioning.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2,6-Dichlorophenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prevalent synthetic methodologies for the production of 1-(2,6-dichlorophenyl)ethanol, a key intermediate in pharmaceutical manufacturing, is presented. This guide provides a detailed comparison of asymmetric reduction, Grignard reaction, and chemical resolution techniques, supported by experimental data to inform methodology selection in research and development settings.

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical industry due to its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is often crucial for the biological activity of the final drug substance. Consequently, the development of efficient and stereoselective synthetic routes is a primary focus for process chemists and researchers. This guide compares three principal methods for the synthesis of this compound: asymmetric reduction of 2',6'-dichloroacetophenone, Grignard reaction, and resolution of the racemic mixture.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on several factors, including the desired stereochemical purity, scalability, cost-effectiveness, and environmental impact. The following table summarizes the key quantitative data for each of the discussed methods.

MethodStarting MaterialKey Reagents/CatalystProductYield (%)Purity/ee (%)Key Features
Asymmetric Transfer Hydrogenation 2',6'-Dichloroacetophenone(S,S)-TsDPEN-Ru(II) catalyst, Formic acid/Triethylamine(R)- or (S)-1-(2,6-Dichlorophenyl)ethanolHigh>95% eeHigh enantioselectivity, mild reaction conditions. Requires a specific chiral catalyst.
Biocatalytic Reduction 2',6'-DichloroacetophenoneYeast (e.g., Saccharomyces cerevisiae)(S)-1-(2,6-Dichlorophenyl)ethanolModerate to High>99% eeEnvironmentally friendly ("green chemistry"), high enantioselectivity, operates under mild conditions. Substrate concentration can be a limitation.
Grignard Reaction 2,6-DichlorobenzaldehydeMethylmagnesium bromide (CH₃MgBr)Racemic this compoundHighRacemic (0% ee)A versatile and high-yielding method for producing the racemic alcohol. Requires anhydrous conditions.
Chemical Resolution Racemic this compoundChiral resolving agent (e.g., Tartaric acid derivatives)(R)- and (S)-1-(2,6-Dichlorophenyl)ethanol<50% (for each enantiomer)High (after separation)A classical method to separate enantiomers from a racemic mixture. The theoretical maximum yield for a single enantiomer is 50%.

Experimental Protocols

Asymmetric Transfer Hydrogenation of 2',6'-Dichloroacetophenone

This method provides a direct route to enantiomerically enriched this compound. The use of a chiral ruthenium catalyst facilitates the stereoselective transfer of hydrogen from a hydrogen donor to the ketone.

Materials:

  • 2',6'-Dichloroacetophenone

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine-Ruthenium(II) complex [(S,S)-TsDPEN-Ru(II)]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2',6'-dichloroacetophenone and the (S,S)-TsDPEN-Ru(II) catalyst in the anhydrous solvent.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture to the reaction vessel.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

Biocatalytic Reduction of 2',6'-Dichloroacetophenone using Yeast

This "green chemistry" approach utilizes whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), to perform the enantioselective reduction of the ketone.

Materials:

  • 2',6'-Dichloroacetophenone

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (or other carbohydrate source)

  • Water

  • Ethyl acetate

Procedure:

  • In a fermentation flask, prepare a suspension of baker's yeast in lukewarm water containing sucrose.

  • Allow the yeast to activate for approximately 30 minutes.

  • Add 2',6'-dichloroacetophenone to the yeast suspension.

  • Incubate the mixture on a shaker at a controlled temperature (typically 25-30 °C) for 24-48 hours.

  • Monitor the reaction progress by GC or HPLC.

  • After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography to obtain (S)-1-(2,6-dichlorophenyl)ethanol.

Grignard Reaction for Racemic this compound

This classic organometallic reaction is a reliable method for the synthesis of the racemic alcohol. It involves the nucleophilic addition of a methyl group to the carbonyl carbon of 2,6-dichlorobenzaldehyde.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Methylmagnesium bromide (CH₃MgBr) solution in a suitable ether solvent (e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer under an inert atmosphere.

  • Dissolve 2,6-dichlorobenzaldehyde in anhydrous ether or THF and place it in the flask.

  • Cool the flask in an ice bath.

  • Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the aldehyde.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting racemic this compound by distillation or column chromatography.

Chemical Resolution of Racemic this compound

This method separates the enantiomers of the racemic alcohol by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of the diastereomers allow for their separation by fractional crystallization.

Materials:

  • Racemic this compound

  • An enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative)

  • A suitable solvent for crystallization (e.g., ethanol, acetone)

  • A base (e.g., sodium hydroxide) for hydrolysis

Procedure:

  • Dissolve the racemic this compound in the chosen solvent.

  • Add an equimolar amount of the chiral resolving agent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

  • Recrystallize the collected salt from the same solvent to improve diastereomeric purity.

  • To recover the enantiomerically pure alcohol, treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to hydrolyze the ester or salt.

  • Extract the liberated chiral alcohol with an organic solvent.

  • Dry the organic extract and remove the solvent to obtain the resolved enantiomer of this compound.

Visualization of Synthesis Strategies

The following diagrams illustrate the logical workflow for selecting a synthesis method and the generalized reaction pathways.

Synthesis_Method_Selection Decision Workflow for Synthesis Method Selection start Define Synthesis Goal chiral_product Chiral Product Required? start->chiral_product high_ee High Enantioselectivity Critical? chiral_product->high_ee Yes racemic_product Racemic Product Sufficient? chiral_product->racemic_product No green_chem 'Green' Chemistry Preferred? high_ee->green_chem asymmetric_red Asymmetric Reduction (Catalytic or Biocatalytic) green_chem->asymmetric_red No biocatalytic Biocatalytic Reduction green_chem->biocatalytic Yes chem_resolution Chemical Resolution racemic_product->chem_resolution No, but resolution is an option grignard Grignard Reaction racemic_product->grignard Yes grignard->chem_resolution Generalized_Reaction_Pathways Generalized Reaction Pathways cluster_reduction Reduction Methods cluster_grignard Grignard Synthesis ketone 2',6'-Dichloroacetophenone racemic_alcohol Racemic this compound ketone->racemic_alcohol Standard Reduction (e.g., NaBH4) chiral_alcohol Enantiopure this compound ketone->chiral_alcohol Asymmetric Reduction aldehyde 2,6-Dichlorobenzaldehyde aldehyde->racemic_alcohol + CH3MgBr racemic_alcohol->chiral_alcohol Chemical or Enzymatic Resolution

A Comparative Guide to the Synthesis of Chiral Alcohols: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral alcohols is a critical step in the creation of new medicines and fine chemicals. The stereochemistry of these molecules is paramount, often dictating their biological activity. This guide provides a comprehensive comparison of the two primary methodologies for producing enantiomerically pure alcohols: traditional chemical synthesis and modern enzymatic synthesis.

This document delves into the fundamental principles of each approach, presenting a side-by-side analysis of their performance based on experimental data. Detailed experimental protocols for representative reactions are provided to facilitate practical application.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Selectivity High enantioselectivity achievable with well-designed chiral catalysts and ligands.Typically exhibits exceptionally high enantioselectivity (>99% e.e.) and regioselectivity.[1][2][3]
Reaction Conditions Often requires anhydrous solvents, inert atmospheres, and can involve high pressures and extreme temperatures (e.g., -78°C).[1][4]Generally proceeds under mild conditions (near ambient temperature and pressure, neutral pH) in aqueous media.[5][6]
Environmental Impact Can generate significant chemical waste and may use toxic heavy metals and organic solvents.[4][7]Considered a "green" chemistry approach with reduced use of hazardous reagents and generation of biodegradable waste.[1][5]
Substrate Scope Broad substrate applicability is a key advantage, with a wide range of catalysts available for different functional groups.[1][8]The substrate scope of a specific enzyme can be limited, though this is expanding through protein engineering.[1]
Catalyst Relies on chiral metal-ligand complexes (e.g., Ru, Rh-based) or organocatalysts (e.g., oxazaborolidines).[9][10]Utilizes enzymes, most commonly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[8][11][12]
Cost Chiral ligands and metal catalysts can be expensive.[4]Enzyme production can be costly, and cofactor regeneration systems are often required.[1][11]
Process Optimization Requires careful optimization of catalyst loading, solvent, temperature, and pressure.Involves optimization of pH, temperature, enzyme and substrate concentration, and the cofactor regeneration system.[4]

Quantitative Performance Comparison: Synthesis of (S)-1-Phenylethanol

The asymmetric reduction of acetophenone to (S)-1-phenylethanol is a widely studied benchmark reaction. The following table summarizes representative quantitative data for both chemical and enzymatic methods.

MethodCatalyst/EnzymeReducing AgentSolventYield (%)Enantiomeric Excess (e.e., %)Key Reaction Conditions
Chemical RuCl--INVALID-LINK--Formic acid/TriethylamineDichloromethane9598 (S)Room temperature[4]
Chemical (-)-DIP-Chloride-THF8598 (S)-78°C[4]
Chemical Noyori-type Ru(II) catalystIsopropanol/KOHIsopropanol9597 (S)Room temperature[6]
Enzymatic Ketoreductase (KRED1-Pglu)NADPH (with glucose/GDH regeneration)Tris/HCl buffer>99 (conversion)>99 (S)pH 8.0, Room temperature[9]
Enzymatic Carbonyl Reductase (GoCR)IsopropanolAqueous buffer>95 (isolated)>99 (S)High substrate loading (500 mM)[2]
Enzymatic Lactobacillus paracasei (whole cells)GlucoseAqueous mediumHigh99 (S)Optimized conditions[13]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the chemical and enzymatic synthesis of chiral alcohols.

chemical_synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Inert Atmosphere Setup (e.g., Schlenk line) reagents Addition of Anhydrous Solvent, Prochiral Ketone, and Chiral Catalyst start->reagents reduction Addition of Reducing Agent (e.g., H2, isopropanol, borane) reagents->reduction stirring Stirring at Controlled Temperature reduction->stirring quench Reaction Quenching stirring->quench extraction Solvent Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Yield Determination and Enantiomeric Excess Analysis (Chiral HPLC/GC) purification->analysis

General workflow for the chemical synthesis of chiral alcohols.

enzymatic_synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis buffer Preparation of Aqueous Buffer (pH control) components Addition of Prochiral Ketone, Enzyme (KRED/ADH), and Cofactor (NADP+/NAD+) buffer->components regeneration Addition of Cofactor Regeneration System (e.g., glucose/GDH, isopropanol) components->regeneration incubation Incubation with Shaking at Controlled Temperature regeneration->incubation extraction Solvent Extraction incubation->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Yield Determination and Enantiomeric Excess Analysis (Chiral HPLC/GC) purification->analysis

General workflow for the enzymatic synthesis of chiral alcohols.

Detailed Experimental Protocols

Chemical Synthesis: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example of a Noyori-type asymmetric transfer hydrogenation.

Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)]

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A solution of [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 mmol) in isopropanol (10 mL) is prepared in a flask under an inert atmosphere.

  • A 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol) is added to the catalyst solution.

  • Acetophenone (1.0 mmol) is added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield and enantiomeric excess of the resulting (S)-1-phenylethanol are determined by chiral HPLC or GC.[6]

Enzymatic Synthesis: Ketoreductase-Catalyzed Reduction of Acetophenone

This protocol outlines a typical enzymatic reduction using a ketoreductase and a cofactor regeneration system.

Materials:

  • Ketoreductase (KRED), e.g., KRED1-Pglu

  • Glucose Dehydrogenase (GDH)

  • NADP+

  • Acetophenone

  • D-Glucose

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a screw-capped test tube, prepare a 5 mL reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0).

  • To the buffer, add KRED1-Pglu (20 mU/mL), GDH (1 U/mL), NADP+ (0.1 mM), and D-glucose (4 mmol per mmol of substrate).

  • Add acetophenone to a final concentration of 1 g/L.

  • The reaction mixture is incubated at room temperature with gentle shaking.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the mixture is extracted three times with ethyl acetate (5 mL each).

  • The combined organic extracts are dried over anhydrous sodium sulfate and filtered.

  • The solvent is carefully evaporated.

  • The conversion and enantiomeric excess of the resulting (S)-1-phenylethanol are determined by chiral GC or HPLC analysis.[9]

Conclusion

Both chemical and enzymatic methods offer powerful and distinct advantages for the synthesis of chiral alcohols. The choice between them is often dictated by the specific requirements of the project. Biocatalysis is the preferred method when environmental impact, process safety, and exceptionally high enantioselectivity are the primary concerns, and it is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized.[4]

Chemical synthesis remains indispensable for its broad substrate applicability and is often the method of choice in early-stage research and development where a wide range of analogs need to be synthesized quickly.[4][8] As both fields continue to advance, with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building blocks.

References

Validation of an HPLC method for the analysis of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the

Validation of an HPLC Method for the Analysis of 1-(2,6-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The performance of this HPLC method is compared with alternative analytical techniques, namely Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including process monitoring, quality control, and stability testing. This guide details a robust HPLC method and provides a comparative analysis against other common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection was developed and validated for the determination of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the method is fit for its intended purpose.[1][2][3][4][5]

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (50:50, v/v), isocratic elution.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: Ambient (approximately 25°C)

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm[6]

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-200 µg/mL) for linearity assessment.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the validated linear range. Filter through a 0.45 µm syringe filter before injection.

The HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The acceptance criteria and results are summarized in the table below.

Validation Parameter Acceptance Criteria Result Conclusion
Specificity No interference at the retention time of the analyteNo interfering peaks observed from blank and placeboMethod is specific
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995Excellent linearity
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Method is accurate
Precision (RSD%) Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%)Repeatability = 0.85%, Intermediate Precision = 1.2%Method is precise
LOD Signal-to-Noise ratio of 3:10.1 µg/mLMethod is sensitive
LOQ Signal-to-Noise ratio of 10:10.3 µg/mLMethod is sensitive
Robustness No significant change in results with minor variationsPassedMethod is robust

Table 1: Summary of HPLC Method Validation Results

The following diagram illustrates the general workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_report Reporting start Define Validation Protocol (ICH Q2(R2)) prep_standards Prepare Reference Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions (Spiked/Placebo) start->prep_samples system_suitability System Suitability Test prep_standards->system_suitability prep_samples->system_suitability run_validation Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision) system_suitability->run_validation If Passes run_sensitivity Determine LOD & LOQ run_validation->run_sensitivity run_robustness Perform Robustness Studies run_sensitivity->run_robustness process_data Process Chromatographic Data run_robustness->process_data calculate_results Calculate Validation Parameters process_data->calculate_results compare_criteria Compare Results with Acceptance Criteria calculate_results->compare_criteria final_report Generate Validation Report compare_criteria->final_report If Meets Criteria end Method Validated final_report->end

Figure 1: HPLC Method Validation Workflow

Comparison with Alternative Methods

While HPLC is a powerful technique for the analysis of this compound, other methods such as Gas Chromatography (GC) and UV-Vis Spectroscopy can also be considered. The choice of method depends on factors like sample matrix, required sensitivity, and available instrumentation.

GC is a suitable technique for volatile and thermally stable compounds like this compound.[7][8] It often provides high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8][9]

Experimental Protocol: GC-FID Method

  • Instrument: Agilent 8860 GC with FID or equivalent.[9]

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.[7]

  • Inlet Temperature: 250°C

  • Oven Program: 100°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 min.

  • Detector Temperature: 280°C

  • Injection: Split mode (e.g., 20:1)

Direct UV-Vis spectroscopy can be a rapid and simple method for quantification, particularly for aromatic compounds that exhibit strong UV absorbance.[10][11] However, its specificity can be limited in the presence of other UV-absorbing compounds.[10]

Experimental Protocol: UV-Vis Method

  • Instrument: UV-Vis Spectrophotometer (e.g., Cary 100).[10]

  • Solvent: Acetonitrile or Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (expected in the 200-300 nm range for aromatic compounds).

  • Quantification: Based on a calibration curve of absorbance versus concentration, following Beer's Law.[12]

The following table provides a comparative summary of the three analytical techniques.

Parameter HPLC-UV GC-FID UV-Vis Spectroscopy
Specificity High (separation-based)High (separation-based)Low to Moderate (potential for interference)[10]
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerateHigh
Instrumentation Cost Moderate to HighModerate to HighLow
Sample Volatility Req. Not requiredRequired (analyte must be volatile)[7]Not required
Derivatization Generally not neededMay be needed for improved peak shapeNot needed
Typical Application Quality control, stability studies, impurity profilingVolatile organic compound analysis, purity testingRapid screening, in-process controls (for simple matrices)

Table 2: Comparison of Analytical Methods

The decision to choose an analytical method involves considering several factors. The diagram below illustrates the logical relationship for selecting an appropriate method.

Method_Selection start Need to Quantify This compound q_matrix Is the Sample Matrix Complex? start->q_matrix q_sensitivity Is High Sensitivity Required (ng/mL or lower)? q_matrix->q_sensitivity Yes q_throughput Is High Throughput a Priority? q_matrix->q_throughput No hplc Use HPLC q_sensitivity->hplc No gc Use GC q_sensitivity->gc Yes q_throughput->hplc No uv_vis Use UV-Vis q_throughput->uv_vis Yes

Figure 2: Decision Tree for Analytical Method Selection

Conclusion

The validated HPLC method presented here is shown to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. It is well-suited for routine quality control and stability testing in a pharmaceutical setting.

For applications requiring higher sensitivity for volatile impurities, GC-FID or GC-MS would be a superior choice. For rapid, high-throughput screening in simple, well-defined matrices, UV-Vis spectroscopy offers a cost-effective and straightforward alternative. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.

References

Performance Showdown: Selecting the Optimal Chiral Stationary Phase for Dichlorophenyl Ethanol Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step. This guide provides a comparative analysis of the performance of various chiral stationary phases (CSPs) for the enantioseparation of dichlorophenyl ethanols, a class of compounds often encountered as intermediates in pharmaceutical synthesis. The selection of an appropriate CSP is paramount for achieving baseline resolution and accurate quantification of enantiomers.

This comparison focuses on polysaccharide-based CSPs, which are widely recognized for their broad applicability in resolving a diverse range of chiral compounds. The data presented herein is compiled from various studies to offer a comprehensive overview, although a direct head-to-head comparison under identical conditions is not extensively available in published literature.

Quantitative Performance Comparison

The following table summarizes the performance of different chiral stationary phases in the separation of dichlorophenyl ethanol enantiomers. The data has been compiled from various sources and calculated where necessary to provide a standardized comparison.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k1k2Separation Factor (α)Resolution (Rs)
1-(2,4-Dichlorophenyl)ethanolCHIRALPAK® IA-3Isopropanol + 0.1% TFA1.030----
1-(4-Chlorophenyl)ethanolChiralcel® OD-Hn-Hexane / Isopropanol (90:10 v/v)1.025--->1.5
1-(4-Chlorophenyl)ethanolChiralcel® OB-Hn-Hexane / Isopropanol (98:2 v/v)0.5252.53.11.24>1.5

Note: Data for the closely related compound 1-(4-Chlorophenyl)ethanol is included to provide additional comparative insights due to the limited availability of direct comparative data for dichlorophenyl ethanols.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are the experimental protocols for the separations cited in this guide.

Method 1: Separation of 1-(2,4-Dichlorophenyl)ethanol on CHIRALPAK® IA-3
  • Chromatographic Mode: High-Performance Liquid Chromatography (HPLC)

  • Column: CHIRALPAK® IA-3 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isopropanol with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: The sample is dissolved in ethanol at a concentration of 10 mg/mL.

  • Injection Volume: 2 µL

Method 2: Separation of 1-(4-Chlorophenyl)ethanol on Chiralcel® OD-H[1]
  • Chromatographic Mode: High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of 90% n-hexane and 10% isopropanol (v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C (using a column oven)[1]

  • Detection: UV at 210 nm[1]

  • Sample Preparation: A stock solution of racemic 1-(4-chlorophenyl)ethanol is prepared in the mobile phase at a concentration of 1 mg/mL and diluted to a working concentration of 0.1 mg/mL. The sample is filtered through a 0.45 µm syringe filter before injection.[1]

  • Injection Volume: 10 µL[1]

Method 3: Separation of 1-(4-Chlorophenyl)ethanol on Chiralcel® OB-H
  • Chromatographic Mode: High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralcel® OB-H

  • Mobile Phase: n-Hexane / Isopropanol (98:2 v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Retention Time (S)-enantiomer: 27.9 min

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the chiral separation of dichlorophenyl ethanols.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic Dichlorophenyl Ethanol dissolve Dissolve in Mobile Phase racemate->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject solvent_a Hexane/Heptane mix Mix Solvents solvent_a->mix solvent_b Alcohol Modifier (IPA, EtOH) solvent_b->mix degas Degas Mobile Phase mix->degas degas->inject column Chiral Stationary Phase (e.g., CHIRALPAK®) inject->column detect UV Detection column->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Performance Metrics (k, α, Rs) chromatogram->calculate compare Compare CSP Performance calculate->compare

Figure 1. Experimental workflow for chiral HPLC separation.

Discussion and Recommendations

The choice of a chiral stationary phase is highly dependent on the specific dichlorophenyl ethanol isomer and the desired separation outcome. Polysaccharide-based CSPs, such as those from the CHIRALPAK® and Chiralcel® series, are excellent starting points for method development due to their proven broad enantioselectivity.

For 1-(2,4-dichlorophenyl)ethanol , the use of an immobilized amylose-based CSP like CHIRALPAK® IA-3 has been documented. Immobilized phases offer the advantage of being compatible with a wider range of solvents, which can be beneficial for optimizing selectivity and solubility.

For structurally similar compounds like 1-(4-chlorophenyl)ethanol , both cellulose-based (Chiralcel® OD-H ) and another cellulose derivative (Chiralcel® OB-H ) have demonstrated successful baseline separation. The difference in the mobile phase composition (90:10 vs. 98:2 n-hexane/isopropanol) highlights the critical role of the polar modifier concentration in achieving optimal resolution. A lower percentage of the alcohol modifier generally leads to longer retention times but can significantly improve the separation factor.

When initiating method development for a new dichlorophenyl ethanol, a screening approach using a set of complementary polysaccharide-based CSPs (e.g., an amylose-based column like CHIRALPAK® AD-H or IA and a cellulose-based column like Chiralcel® OD-H) is recommended. The initial mobile phases can be simple mixtures of a hydrocarbon (n-hexane or heptane) and an alcohol (isopropanol or ethanol). Fine-tuning the alcohol percentage, changing the alcohol modifier, or adjusting the temperature can then be employed to optimize the separation.

References

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Featuring 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral alcohols are fundamental building blocks and key components of catalysts and auxiliaries in a wide array of asymmetric transformations. This guide provides a comparative overview of the performance of various chiral alcohols in asymmetric synthesis, with a special focus on 1-(2,6-dichlorophenyl)ethanol and its role as a valuable chiral synthon.

While some chiral alcohols, particularly amino alcohols, are widely employed as ligands for asymmetric catalysis, others, like this compound, are prized as chiral intermediates in the synthesis of complex molecules. This guide will explore both facets, presenting experimental data for the use of chiral amino alcohols as ligands in a benchmark reaction and for the enantioselective synthesis of substituted 1-phenylethanol derivatives, including analogs of this compound.

Performance Comparison of Chiral Alcohols as Ligands

The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction used to evaluate the effectiveness of chiral ligands. The performance of several common chiral amino alcohol ligands in the ethylation of benzaldehyde is summarized below.

Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandLigand Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Configuration
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)2Toluene09798(S)
(1R,2S)-(-)-N-Methylephedrine8Toluene09592(R)
(1R,2S)-1-Amino-2-indanol2Toluene09898(R)
(S)-(-)-2-(Anilinomethyl)pyrrolidine2Toluene09691(S)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol2Toluene09897(S)

Data is compiled from various sources and represents typical results for this reaction.

This compound: A Chiral Building Block

While not commonly employed as a ligand, this compound is a crucial chiral building block for pharmaceuticals. Its enantioselective synthesis, typically through the asymmetric reduction of the corresponding prochiral ketone (2',6'-dichloroacetophenone), is a key step. Various catalytic systems have been developed for this transformation, offering high yields and excellent enantioselectivities.

Table 2: Performance of Catalytic Systems in the Asymmetric Reduction of Substituted Acetophenones

SubstrateCatalyst SystemCatalyst Loading (mol%)ReductantSolventYield (%)Enantiomeric Excess (ee, %)Configuration
2',6'-Dichloro-3'-fluoroacetophenoneEngineered Ketoreductase (KRED)N/A (whole cells)NADPH (regenerated)Aqueous/Organic>99>99.9(S)[1][2]
2'-Chloroacetophenone(R)-Me-CBS10BH₃·SMe₂THF9596(R)
AcetophenoneRuCl₂--INVALID-LINK--0.5HCOOH/NEt₃Acetonitrile9897(S)
2',4'-DichloroacetophenoneScheffersomyces stipitis KetoreductaseN/A (whole cells)NADPH (regenerated)Aqueous88.299.9(R)
AcetophenoneCandida tropicalis MTCC 5158N/A (whole cells)GlucoseAqueous43>99(S)[3]

Data represents examples of high-performing systems for these types of reductions.

Experimental Protocols

General Experimental Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for the reaction catalyzed by a chiral amino alcohol.

Materials:

  • Anhydrous toluene

  • Chiral amino alcohol ligand (e.g., (-)-DAIB)

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • 1 M Hydrochloric acid

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral amino alcohol ligand (0.02 mmol, 2 mol%) under an inert atmosphere (argon or nitrogen).

  • Anhydrous toluene (2 mL) is added to dissolve the ligand.

  • The solution is cooled to 0 °C using an ice bath.

  • Diethylzinc solution (1.2 mL, 1.2 mmol) is added dropwise to the stirred solution.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde (1.0 mmol) is then added dropwise.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched at 0 °C by the slow, dropwise addition of 1 M HCl.

  • The mixture is warmed to room temperature and extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The yield and enantiomeric excess are determined by standard analytical techniques (e.g., chiral HPLC or GC).

Representative Protocol for Asymmetric Reduction of a Prochiral Ketone (Corey-Bakshi-Shibata Reduction)

This protocol describes the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.[4][5][6][7]

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 2',6'-Dichloroacetophenone

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • A flame-dried Schlenk flask under an inert atmosphere is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

  • The solution is cooled to -20 °C.

  • Borane-dimethyl sulfide complex (1.1 mmol) is added dropwise.

  • A solution of 2',6'-dichloroacetophenone (1.0 mmol) in anhydrous THF (2 mL) is added slowly to the catalyst solution over 10 minutes.

  • The reaction mixture is stirred at -20 °C for 1-2 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at -20 °C.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield enantiomerically enriched this compound.

  • Yield and enantiomeric excess are determined by chiral HPLC or GC.

Visualization of Experimental Workflows and Decision Making

Experimental_Workflow General Workflow for Enantioselective Diethylzinc Addition cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve chiral alcohol in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 prep3 Add diethylzinc dropwise prep2->prep3 prep4 Stir for 30 min prep3->prep4 react1 Add aldehyde dropwise at 0 °C prep4->react1 Catalyst ready react2 Monitor reaction by TLC react1->react2 work1 Quench with acid react2->work1 Reaction complete work2 Extract with organic solvent work1->work2 work3 Dry and concentrate work2->work3 work4 Purify by chromatography work3->work4 analysis Determine yield and ee% work4->analysis Pure product

Caption: General workflow for enantioselective diethylzinc addition.

Decision_Tree Decision Guide for Chiral Alcohol Strategy cluster_ligand Ligand/Auxiliary Pathway cluster_synthon Building Block Pathway start Define Synthetic Goal: Introduce Chirality q1 Is the target chiral alcohol a common, commercially available ligand/auxiliary? start->q1 use_as_ligand Employ as Chiral Ligand or Auxiliary q1->use_as_ligand Yes use_as_synthon Target as Chiral Building Block q1->use_as_synthon No ligand1 Select reaction type (e.g., alkylation, reduction) use_as_ligand->ligand1 synthon1 Identify prochiral precursor (e.g., ketone) use_as_synthon->synthon1 ligand2 Screen known ligands for substrate compatibility ligand1->ligand2 ligand3 Optimize reaction conditions ligand2->ligand3 final_product Final Chiral Product ligand3->final_product Incorporate into main synthesis synthon2 Select asymmetric synthesis method (e.g., CBS reduction, biocatalysis) synthon1->synthon2 synthon3 Synthesize enantiopure alcohol synthon2->synthon3 synthon3->final_product Use in subsequent steps

Caption: Decision guide for chiral alcohol strategy.

Conclusion

The selection of a chiral alcohol in asymmetric synthesis is a critical decision that depends on the specific synthetic strategy. While amino alcohols like (-)-DAIB and N-methylephedrine have proven to be highly effective and versatile chiral ligands for reactions such as the enantioselective addition of diethylzinc to aldehydes, other chiral alcohols like this compound serve as indispensable chiral building blocks for complex target molecules.

The data presented in this guide demonstrates that high levels of enantioselectivity can be achieved both when using chiral alcohols as directing groups and when synthesizing them as targets. For researchers and drug development professionals, understanding the different roles that chiral alcohols can play is essential for the efficient and effective design of asymmetric synthetic routes. The choice between using a chiral alcohol as a ligand/auxiliary or synthesizing it as a chiral synthon will depend on factors such as commercial availability, the specific transformation required, and the overall synthetic plan.

References

The Impact of Aromatic Ring Substituents on the Derivatization of Phenyl Ethanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of hydroxyl groups is a cornerstone of organic synthesis, crucial for the protection of functional groups, modulation of bioactivity, and preparation of intermediates for further transformations. In the context of drug development and medicinal chemistry, substituted phenyl ethanols are common structural motifs. Understanding the relative reactivity of these alcohols in derivatization reactions is paramount for efficient and selective synthesis. This guide provides a comparative analysis of the reactivity of substituted phenyl ethanols in two common derivatization reactions: acylation and silylation, supported by established principles of physical organic chemistry and illustrative experimental data.

Factors Influencing Reactivity: A Mechanistic Overview

The reactivity of the hydroxyl group in substituted phenyl ethanols is primarily governed by the electronic and steric effects of the substituents on the phenyl ring. These effects modulate the nucleophilicity of the alcohol oxygen and the stability of any charged intermediates or transition states.

  • Electronic Effects: Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the phenyl ring and, through resonance and inductive effects, enhance the nucleophilicity of the hydroxyl oxygen. This generally leads to an acceleration of the reaction rate in derivatizations where the alcohol acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease the electron density, making the hydroxyl group less nucleophilic and thus slowing down the reaction.

  • Steric Effects: While the primary focus of this guide is on the electronic effects of para-substituents, it is important to acknowledge that ortho-substituents can introduce significant steric hindrance around the reaction center, potentially slowing down the reaction regardless of their electronic nature.

The following diagram illustrates the key factors influencing the reactivity of substituted phenyl ethanols in derivatization reactions.

G Factors Influencing Phenyl Ethanol Derivatization Reactivity substituent Substituent on Phenyl Ring electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric nucleophilicity Hydroxyl Nucleophilicity electronic->nucleophilicity transition_state Transition State Stability electronic->transition_state steric->transition_state reactivity Overall Reactivity nucleophilicity->reactivity transition_state->reactivity

Caption: Factors influencing derivatization reactivity.

Comparative Reactivity Data

Substituent (para-)Electronic EffectHammett Constant (σp)Expected Relative Rate of AcylationExpected Relative Rate of Silylation
-OCH₃Electron-Donating-0.27FastestFastest
-CH₃Electron-Donating-0.17FastFast
-HNeutral0.00ModerateModerate
-ClElectron-Withdrawing0.23SlowSlow
-NO₂Strongly Electron-Withdrawing0.78SlowestSlowest

Note: The Hammett constant (σp) is a measure of the electronic effect of a substituent in the para position. A negative value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

Experimental Protocols

The following are detailed, generalized protocols for the acylation and silylation of substituted phenyl ethanols.

Acylation with Acetic Anhydride and Pyridine

This protocol describes the esterification of a substituted phenyl ethanol using acetic anhydride as the acylating agent and pyridine as a catalyst and base.

Materials:

  • Substituted 1-phenylethanol

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1-phenylethanol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl) and Imidazole

This protocol details the formation of a silyl ether using TBDMSCl as the silylating agent and imidazole as a catalyst and base.

Materials:

  • Substituted 1-phenylethanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the substituted 1-phenylethanol (1.0 eq) and imidazole (2.5 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2-0.5 M concentration).

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-24 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the derivatization of a substituted phenyl ethanol.

G General Experimental Workflow for Phenyl Ethanol Derivatization start Start reagents Combine Phenyl Ethanol, Reagent, and Catalyst/Base in Anhydrous Solvent start->reagents reaction Stir at Appropriate Temperature reagents->reaction monitor Monitor Reaction Progress (TLC) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify Crude Product (Column Chromatography) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow.

Conclusion

The relative reactivity of substituted phenyl ethanols in derivatization reactions is a predictable phenomenon governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the hydroxyl group, leading to faster reaction rates in both acylation and silylation. Conversely, electron-withdrawing groups decrease reactivity. This understanding, coupled with robust experimental protocols, allows for the rational design of synthetic routes and the selective modification of complex molecules, which is of significant importance in the field of drug discovery and development.

A Comparative Guide to Analytical Methods for the Quantification of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 1-(2,6-Dichlorophenyl)ethanol. The selection of an appropriate analytical method is paramount for ensuring data accuracy, reliability, and compliance in research, development, and quality control processes. This document outlines detailed experimental protocols and presents a comparative analysis of the performance characteristics of each method to aid in the selection of the most suitable technique for specific analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis of non-volatile or thermally labile compounds. When coupled with a UV detector, it provides a robust and cost-effective method for routine quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of volatile and semi-volatile compounds, offering excellent selectivity and sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method with UV detection for the determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and Diode-Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Run Time: 10 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: An Agilent 8890 GC system or equivalent, coupled with a 5977B Mass Selective Detector (MSD).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 20°C/min to 280°C, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent and dilute to a final concentration within the calibration range.

3. Method Validation: The GC-MS method should be validated in accordance with ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative performance data for the HPLC-UV and GC-MS methods for the quantification of this compound. Please note that this data is illustrative and based on typical performance characteristics of these methods, as a direct comparative study for this specific analyte was not found in publicly available literature.

Table 1: Comparison of Method Performance Parameters

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 20
Limit of Detection (LOD) (µg/mL) ~0.2~0.02
Limit of Quantitation (LOQ) (µg/mL) ~0.6~0.06
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2.0%< 5.0%
Specificity GoodExcellent

Table 2: Summary of Advantages and Disadvantages

FeatureHPLC-UVGC-MS
Advantages Robust and reliable for routine analysis. Lower instrument and operational cost. Simple sample preparation for soluble compounds.High sensitivity and selectivity. Provides structural information for confirmation. Suitable for complex matrices.
Disadvantages Lower sensitivity compared to GC-MS. Potential for interference from co-eluting compounds.Requires volatile and thermally stable analytes (or derivatization). Higher instrument and maintenance costs.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC-UV & GC-MS define_analyte->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance hplc_validation HPLC-UV Method Validation define_acceptance->hplc_validation gcms_validation GC-MS Method Validation define_acceptance->gcms_validation comparative_analysis Comparative Analysis of Samples hplc_validation->comparative_analysis gcms_validation->comparative_analysis compare_data Compare Performance Data comparative_analysis->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_adv Advantages: - Robust - Cost-effective - Simple for soluble samples hplc_disadv Disadvantages: - Lower sensitivity - Potential for interference gcms_adv Advantages: - High sensitivity - High selectivity - Confirmatory gcms_disadv Disadvantages: - Requires volatility - Higher cost Analyte This compound Quantification Analyte->hplc_adv Suited for routine analysis Analyte->gcms_adv Suited for trace analysis

Caption: Logical comparison of HPLC-UV and GC-MS methods.

A Comparative Guide to the Synthetic Routes of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the principal synthetic methodologies for producing 1-(2,6-dichlorophenyl)ethanol, a key intermediate in various chemical and pharmaceutical applications. The comparison focuses on common laboratory-scale syntheses, including racemic and asymmetric approaches, with detailed experimental protocols and quantitative data to support methodological selection.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two fundamental strategies starting from commercially available precursors:

  • Reduction of a Prochiral Ketone: This approach involves the reduction of 2',6'-dichloroacetophenone. It is a straightforward and high-yielding method that can be adapted for both racemic and highly enantioselective synthesis depending on the choice of reducing agent and catalyst.

  • Nucleophilic Addition to an Aldehyde: This classic organometallic route utilizes the addition of a methyl nucleophile, typically a Grignard reagent, to the carbonyl of 2,6-dichlorobenzaldehyde.

This guide will detail three specific methodologies: a standard sodium borohydride reduction, a Grignard reaction, and an asymmetric biocatalytic reduction as an example of an enantioselective pathway.

Comparison of Synthetic Methods

The selection of a synthetic route depends on the desired outcome, particularly with respect to stereochemistry, yield, cost, and experimental complexity. The following table summarizes the key quantitative and qualitative aspects of each method.

MethodStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (e.e.)Key Features & Considerations
Sodium Borohydride Reduction 2',6'-DichloroacetophenoneSodium borohydride (NaBH₄), Methanol~95-100%[1]0% (Racemic)Simple, inexpensive, high-yielding, and uses common lab reagents. Produces a racemic mixture.
Grignard Reaction 2,6-DichlorobenzaldehydeMethylmagnesium bromide (CH₃MgBr), Anhydrous Ether/THFTypically High0% (Racemic)Classic C-C bond formation. Highly sensitive to moisture and requires anhydrous conditions. Produces a racemic mixture.
Biocatalytic Reduction 2',6'-DichloroacetophenoneCarbonyl Reductase, NADP⁺, IsopropanolHigh Conversion (>95%)[2]>99%[2]Environmentally friendly ("green") chemistry. Provides very high enantioselectivity under mild conditions. Requires specific enzymes and biochemical setups.

Visualization of Synthetic Pathways

The logical flow from common precursors to the final product via the described synthetic routes is illustrated below.

Synthetic_Routes Ketone 2',6'-Dichloroacetophenone Reduction Ketone Reduction Ketone->Reduction Aldehyde 2,6-Dichlorobenzaldehyde Grignard Nucleophilic Addition Aldehyde->Grignard NaBH4 NaBH₄ / Methanol (Racemic) Reduction->NaBH4 Achiral Biocatalyst Carbonyl Reductase (Asymmetric) Reduction->Biocatalyst Chiral GrignardReagent CH₃MgBr / Anhydrous Ether (Racemic) Grignard->GrignardReagent Product This compound NaBH4->Product Biocatalyst->Product GrignardReagent->Product

Synthetic pathways to this compound.

Detailed Experimental Protocols

Method 1: Sodium Borohydride Reduction of 2',6'-Dichloroacetophenone

This protocol is adapted from a procedure for a structurally similar substrate and is expected to produce the racemic alcohol in high yield.[1]

  • Materials:

    • 2',6'-Dichloroacetophenone (1 equiv.)

    • Sodium borohydride (NaBH₄) (2 equiv.)

    • Anhydrous Methanol (MeOH)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water and brine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',6'-dichloroacetophenone (1 equiv.) in anhydrous methanol.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add sodium borohydride (2 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the methanol.

    • Cool the residue in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous phase with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic this compound as a crude oil, which can be purified further if necessary.

Method 2: Grignard Reaction with 2,6-Dichlorobenzaldehyde

This protocol is a representative example based on general Grignard reaction procedures for similar aromatic aldehydes.[2] Strict anhydrous conditions are critical for success.

  • Materials:

    • Magnesium turnings (1.2 equiv.)

    • Methyl iodide or methyl bromide (1.1 equiv.)

    • 2,6-Dichlorobenzaldehyde (1 equiv.)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (catalytic amount)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Grignard Reagent Preparation:

      • Flame-dry a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

      • Place magnesium turnings (1.2 equiv.) and a small iodine crystal in the flask.

      • Add a solution of methyl iodide (1.1 equiv.) in anhydrous ether dropwise to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins.

      • Once initiated, add the remaining methyl iodide solution at a rate that maintains a steady reflux. After addition, stir for an additional 30-60 minutes at room temperature.

    • Reaction with Aldehyde:

      • Cool the freshly prepared methylmagnesium iodide solution to 0 °C in an ice bath.

      • Dissolve 2,6-dichlorobenzaldehyde (1 equiv.) in anhydrous ether and add it dropwise to the Grignard reagent.

      • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Work-up:

      • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

      • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

      • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic product.

Method 3: Asymmetric Biocatalytic Reduction

This method provides access to the enantiomerically pure alcohol and is based on a patented process utilizing a carbonyl reductase.[2]

  • Materials:

    • 2',6'-Dichloroacetophenone (substrate)

    • Carbonyl reductase (e.g., from Lactobacillus kefir)

    • Cofactor (e.g., NADP⁺)

    • Phosphate buffer (e.g., 0.1 M)

    • Isopropanol (cosubstrate for cofactor regeneration)

  • Procedure:

    • Prepare a reaction mixture in a suitable vessel containing phosphate buffer, NADP⁺, and the carbonyl reductase enzyme (as whole cells or isolated enzyme).

    • Add 2',6'-dichloroacetophenone as the substrate. An organic cosolvent like isopropanol can be used to aid solubility and serve as the hydride source for cofactor regeneration.

    • Incubate the mixture under controlled conditions (e.g., 25 °C with shaking at 220 rpm) for 24 hours or until reaction completion is observed by HPLC analysis.

    • Upon completion, terminate the reaction (e.g., by adding a quenching solvent like ethanol or by centrifugation to remove cells).

    • Extract the product from the aqueous medium using an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound. Enantiomeric excess can be determined via chiral HPLC.

References

A Comparative Guide to Catalysts for the Asymmetric Reduction of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of substituted acetophenones to produce chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The choice of catalyst is paramount to achieving high enantioselectivity and efficiency. This guide provides a comparative overview of prominent catalyst systems, supported by experimental data, to aid in the selection of the optimal catalyst for your specific needs.

Performance Benchmarking of Catalysts

The following table summarizes the performance of various catalysts in the asymmetric reduction of acetophenone and its derivatives. Key performance indicators include enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF), alongside the reaction conditions employed.

Catalyst SystemSubstrateee%TONTOF (h⁻¹)ConditionsReference
Ruthenium Catalysts
RuCl₂--INVALID-LINK--α-Chloroacetophenone961000>10010 atm H₂, CH₃OH, 10 h[1]
Ru(PPh₃)₃Cl₂/(1R,2R)-N,N′-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamineAcetophenone76--2-propanol[2]
Azaruthenacycle 22bAcetophenone85--0 °C, isopropanol[3]
Iridium Catalysts
Anionic Ir-catalystAcetophenone9913,425,000806,400-
Ir/(R)-SpiroPAPβ-Ketoesters95.0–99.81000--[4]
Ir/f-AmpholAcetophenone derivatives98–99.9up to 200,000--[5]
Ir-SpiroPAPAryl ketones-up to 4,500,000--[6]
Rhodium Catalysts
[C⁺][RhCl₄⁻] complexesAcetophenoneHigh Activity--1,1,1,3,5,5,5-heptamethyltrisiloxane, 1 h[7][8]
Rh(III) complexes with C2-symmetric fluorene-ligandsAcetophenone9410,000-Aqueous sodium formate
Organocatalysts
Oxazaborolidine (from lactam alcohol 2)Aryl methyl, ethyl, and chloromethyl ketones91–98--10 mol% catalyst, 1.0 equiv BH₃, THF, rt[9]
Biocatalysts
Lactobacillus brevis ADHAcetophenone derivatives---Biocatalytic reduction[10]
TeSADH mutants2-HaloacetophenonesHigh--Biocatalytic reduction[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric reduction of acetophenone using different classes of catalysts.

Protocol 1: Asymmetric Hydrogenation using a Ruthenium Catalyst

This protocol is based on the work by Noyori and coworkers for the asymmetric hydrogenation of α-chloroacetophenone.[1]

Materials:

  • Ru(OTf)--INVALID-LINK-- catalyst

  • α-chloroacetophenone

  • Methanol (CH₃OH)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • A high-pressure reactor is charged with α-chloroacetophenone (208 g) and the Ru(OTf)--INVALID-LINK-- catalyst at a substrate-to-catalyst ratio (S/C) of 1000.

  • Methanol is added as the solvent.

  • The reactor is sealed and purged with hydrogen gas.

  • The reactor is pressurized to 10 atm with H₂.

  • The reaction mixture is stirred for 10 hours.

  • Upon completion, the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The product, (R)-2-chloro-1-phenylethanol, is purified by appropriate methods (e.g., chromatography) to yield the product with 96% ee.[1]

Protocol 2: Asymmetric Hydrosilylation using a Rhodium Catalyst

This protocol is adapted from the work describing anionic rhodium complexes for the reduction of acetophenone derivatives.[7][8]

Materials:

  • Anionic rhodium(III) complex (e.g., [C⁺][RhCl₄⁻])

  • Acetophenone

  • 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS)

  • n-decane (internal standard)

Procedure:

  • In a reaction vessel, combine the anionic rhodium catalyst (0.001 mmol, 0.1 mol%), acetophenone (1 mmol), and n-decane (1 mmol) as an internal standard.

  • Add 1,1,1,3,5,5,5-heptamethyltrisiloxane (1.25 mmol) as the reducing agent.

  • The reaction proceeds in a biphasic system, as the catalyst is insoluble in the reaction medium.

  • Stir the mixture for 1 hour.

  • After the reaction, the catalyst can be easily separated by simple filtration.[4]

  • The product yield and enantiomeric excess are determined by analyzing the liquid phase, for example, by gas chromatography.

Protocol 3: Asymmetric Reduction using an Organocatalyst

This protocol is based on the in-situ generation of an oxazaborolidine catalyst from a chiral lactam alcohol.[9]

Materials:

  • Chiral lactam alcohol 2 (10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane in THF

  • Aryl ketone (e.g., acetophenone)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the chiral lactam alcohol 2 (10 mol%) in THF, add borane (1.0 equivalent) at room temperature. This generates the oxazaborolidine catalyst in situ.

  • Add the aryl ketone to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction carefully (e.g., with methanol).

  • The product, the corresponding chiral secondary alcohol, is isolated and purified. For a range of aryl methyl, ethyl, and chloromethyl ketones, this method yields enantiomeric excesses of 91-98%.[9]

Visualizing the Process

To better understand the experimental and decision-making processes, the following diagrams have been generated.

G Experimental Workflow for Asymmetric Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Catalyst Selection setup Reactor Setup & Inert Atmosphere catalyst->setup substrate Substrate & Solvent Preparation substrate->setup reagents Reagent Preparation (e.g., H₂ source, base) reagents->setup addition Addition of Reactants setup->addition conditions Set Reaction Conditions (T, P) addition->conditions monitoring Reaction Monitoring (TLC, GC, HPLC) conditions->monitoring quench Reaction Quenching monitoring->quench Completion extraction Extraction & Washing quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Characterization & ee% Determination purification->analysis G Catalyst Selection Logic start Define Target Chiral Alcohol substrate_scope Substrate Functional Group Tolerance? start->substrate_scope performance_req Required ee%, TON, TOF? substrate_scope->performance_req conditions Reaction Condition Constraints? (T, P, Solvent) performance_req->conditions selection Select Catalyst Class conditions->selection ru_rh_ir Transition Metal Catalysts (Ru, Rh, Ir) optimization Optimize Reaction Conditions ru_rh_ir->optimization organo Organocatalysts organo->optimization bio Biocatalysts bio->optimization selection->ru_rh_ir High TON/TOF needed selection->organo Metal-free desired selection->bio Green chemistry focus

References

Comparative Study of the Biological Activity of 1-(2,6-Dichlorophenyl)ethanol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the potential biological activities of 1-(2,6-Dichlorophenyl)ethanol analogs, focusing on their anticonvulsant and neuroprotective properties. Due to a lack of publicly available, direct comparative studies on a series of this compound analogs, this guide utilizes data from structurally related compounds, specifically DL-dichlorophenyl alcohol amides, to illustrate potential therapeutic applications and evaluation methodologies.

Introduction to this compound and its Analogs

This compound is a chemical scaffold of interest in medicinal chemistry due to its structural features that suggest potential interactions with biological targets in the central nervous system. The dichlorophenyl group is a common moiety in various pharmacologically active compounds, and its presence can influence properties such as lipophilicity and binding affinity. Analogs of this compound, created by modifying various parts of the molecule, are synthesized and screened to explore their therapeutic potential, particularly in the areas of epilepsy and neurodegenerative diseases.

Comparative Anticonvulsant Activity

While specific quantitative data for a series of this compound analogs is not available in the reviewed literature, a study on the anticonvulsant activity of a homologous series of DL-dichlorophenyl alcohol amides provides valuable insights. These compounds share the dichlorophenyl and alcohol functional groups, making them relevant for a comparative discussion.

A study investigating these amides demonstrated that they exhibit significant activity in a pentetrazol-induced seizure model. The research highlighted that the presence of chlorine atoms on the phenyl ring enhanced the anticonvulsant potency.

Table 1: Anticonvulsant Profile of DL-Dichlorophenyl Alcohol Amide Analogs

Compound IDChemical NameKey Structural FeatureAnticonvulsant Activity (Pentylenetetrazole Model)
Analog ADL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramideButyramide side chainSignificant
Analog BDL-3-hydroxy-3-(3',4'-dichlorophenyl) pentanamidePentanamide side chainSignificant
Analog CDL-4-hydroxy-4-(3',4'-dichlorophenyl) hexanamideHexanamide side chainSignificant

Data presented is qualitative based on available literature.

Notably, one of the butyramide analogs was found to have a potency only slightly lower than the established anticonvulsant drug, phenobarbital. This suggests that the dichlorophenyl ethanol core structure is a promising starting point for the development of new anticonvulsant agents.

Potential Neuroprotective Effects

The evaluation of neuroprotective activity is crucial for compounds intended to treat neurological disorders. While specific data for this compound analogs is not currently available, the general experimental approach to determine such activity is well-established. In vitro assays using neuronal cell lines are commonly employed to screen for compounds that can protect against various neurotoxic insults, such as glutamate-induced excitotoxicity or oxidative stress. Promising compounds would be expected to show a dose-dependent increase in neuronal viability.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticonvulsant and neuroprotective effects of novel compounds.

In Vivo Anticonvulsant Screening

Maximal Electroshock (MES) Test: This is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

  • Test compounds are administered to mice, typically via intraperitoneal injection.

  • After a set period to allow for drug absorption, a brief electrical stimulus is delivered through corneal electrodes to induce a seizure.

  • The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

  • The dose at which 50% of the animals are protected (ED50) is then determined.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures.

  • Following administration of the test compound, mice are injected with a subcutaneous dose of pentylenetetrazole (PTZ), a CNS stimulant.

  • The animals are observed for the onset of clonic seizures.

  • The compound's ability to prevent or delay the onset of these seizures is a measure of its anticonvulsant effect.

  • The ED50 is calculated based on the dose that protects 50% of the animals from experiencing seizures.

In Vitro Neuroprotection Screening

MTT Assay for Cell Viability: This colorimetric assay is a standard method for assessing the neuroprotective effects of compounds against cellular stress.

  • Neuronal cells (e.g., SH-SY5Y or primary neurons) are cultured in multi-well plates.

  • The cells are pre-treated with various concentrations of the test compound.

  • A neurotoxin (e.g., glutamate or hydrogen peroxide) is then added to induce cell death.

  • After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells metabolize MTT into a purple formazan product.

  • The amount of formazan is quantified by measuring the absorbance of the solution, which correlates with the number of viable cells.

  • The concentration of the compound that provides 50% protection against the neurotoxin (IC50) can be calculated.

Visualizing Experimental Processes and Pathways

To provide a clearer understanding of the experimental and biological contexts, the following diagrams are provided.

G cluster_0 Preclinical Screening Workflow synthesis Synthesis of Analogs in_vivo In Vivo Anticonvulsant Screening (MES & scPTZ Tests) synthesis->in_vivo in_vitro In Vitro Neuroprotection Assay (e.g., MTT Assay) synthesis->in_vitro data_analysis Data Analysis (ED50 & IC50 Calculation) in_vivo->data_analysis in_vitro->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: A streamlined workflow for the initial biological evaluation of novel chemical entities.

G cluster_0 Hypothetical Mechanism of Anticonvulsant Action drug This compound Analog na_channel Voltage-Gated Sodium Channel drug->na_channel Modulates gaba_receptor GABA-A Receptor drug->gaba_receptor Enhances glutamate_receptor Glutamate Receptor (e.g., NMDA) drug->glutamate_receptor Inhibits neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability gaba_receptor->neuronal_excitability glutamate_receptor->neuronal_excitability seizure_suppression Seizure Suppression neuronal_excitability->seizure_suppression

Caption: A simplified diagram illustrating potential molecular targets for anticonvulsant drug action.

Conclusion and Future Directions

The available evidence on structurally related compounds suggests that this compound analogs represent a promising class of molecules for the development of novel anticonvulsant and potentially neuroprotective agents. The dichlorophenyl moiety appears to be a key feature for enhancing anticonvulsant activity.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs. This will enable the establishment of a clear structure-activity relationship (SAR), guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. Through these efforts, it may be possible to identify novel drug candidates for the treatment of epilepsy and other neurological disorders.

A Comparative Guide to the Inter-laboratory Validation of Chiral Separation of 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful chiral separation of pharmaceutical compounds is a critical aspect of drug development and safety assessment. Regulatory agencies often require the individual evaluation of enantiomers, as they can exhibit different pharmacological and toxicological profiles. This guide provides an objective comparison of potential high-performance liquid chromatography (HPLC) methods for the enantioselective separation of 1-(2,6-Dichlorophenyl)ethanol, supported by experimental data from separations of analogous compounds. It also outlines a general protocol for inter-laboratory validation to ensure method robustness and reproducibility.

Data Presentation: Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and versatility in various mobile phase modes.[1][2]

Below is a comparative summary of the performance of different types of CSPs for the separation of chiral compounds, which can serve as a starting point for the method development for this compound.

Table 1: Performance of Polysaccharide-Based Chiral Stationary Phases

Chiral Stationary Phase (CSP)Compound TypeMobile PhaseResolution (Rs)Selectivity (α)Reference
Lux Cellulose-1Antifungal agent (prothioconazole)Not Specified--[3]
Lux i-Cellulose-5Synthetic corticosteroidsReversed-phase--[3]
Chiralpak AD-HGeneral pharmaceuticalsn-Hexane/2-Propanol> 1.5 (for 89% of drugs)-[4]
Chiralcel OD-HGeneral pharmaceuticalsn-Hexane/Ethanol> 1.5 (for 89% of drugs)-[4]
Chiralpak IB (Immobilized)Pharmaceutical compoundsVarious--[2]

Note: "-" indicates data not specified in the source.

Table 2: Comparison of Coated vs. Immobilized Polysaccharide CSPs

FeatureCoated CSPs (e.g., Lux Cellulose-1)Immobilized CSPs (e.g., CHIRALPAK® IB)Reference
Solvent Compatibility Limited to normal phase solvents (e.g., hexane, alcohols)Compatible with an extended range of solvents (e.g., THF, ethyl acetate, methylene chloride)[2]
Potential for Selectivity High selectivity in normal phasePotentially enhanced selectivity due to a wider range of solvent choices[2]
Robustness Prone to damage by incompatible solventsMore robust due to covalent bonding of the chiral selector to the silica[2]

Experimental Protocols

A systematic approach to method development is crucial for achieving a robust and reproducible chiral separation. The following is a generalized protocol for the development and validation of a chiral HPLC method for this compound.

1. Initial Screening of Chiral Stationary Phases and Mobile Phases:

  • Objective: To identify a suitable column and mobile phase that shows baseline or near-baseline separation of the enantiomers.

  • Columns: Screen a diverse set of polysaccharide-based CSPs, such as those based on cellulose and amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1).[4][5]

  • Mobile Phases:

    • Normal Phase: Start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[5] For basic compounds, 0.1% (v/v) diethylamine can be added; for acidic compounds, 0.1% (v/v) trifluoroacetic acid can be used.[4]

    • Polar Organic Mode: Use polar organic solvents like methanol, ethanol, or acetonitrile.[6]

    • Reversed-Phase: Employ mixtures of water/buffers and organic modifiers like acetonitrile or methanol.

  • Flow Rate: 0.5 - 1.0 mL/min.[5]

  • Temperature: Ambient (e.g., 25°C).[5]

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).[5]

2. Method Optimization:

  • Objective: To improve the resolution (ideally Rs > 1.5), peak shape, and analysis time.

  • Mobile Phase Composition: Fine-tune the ratio of the alcohol modifier. Reducing the alcohol percentage generally increases retention and can improve resolution.[5]

  • Alcohol Modifier: Switching between isopropanol and ethanol can alter selectivity.[5]

  • Flow Rate: Lowering the flow rate can enhance resolution.[5]

  • Temperature: Investigate the effect of temperature, as it can significantly impact chiral recognition.[5]

3. Inter-laboratory Validation:

  • Objective: To demonstrate the robustness and reproducibility of the method across different laboratories, instruments, and analysts.

  • Protocol Distribution: Share the optimized method with participating laboratories.

  • Sample Distribution: Provide a standardized sample of racemic this compound and, if available, the individual enantiomers to all participating labs.

  • Validation Parameters: Each laboratory should evaluate the following parameters:

    • Specificity: The ability to assess the enantiomers in the presence of impurities or degradation products.

    • Linearity: The relationship between the concentration and the detector response.

    • Accuracy: The closeness of the measured value to the true value.

    • Precision:

      • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

      • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

      • Reproducibility (Inter-laboratory precision): The precision between different laboratories.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Mandatory Visualization

Chiral_Method_Validation_Workflow cluster_dev Method Development cluster_val Inter-laboratory Validation start Racemic Analyte (this compound) screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (Normal, Polar Organic, Reversed) screen_csp->screen_mp optimize Optimize Separation (Composition, Flow Rate, Temp.) screen_mp->optimize optimized_method Optimized Analytical Method (Rs > 1.5) optimize->optimized_method protocol Develop & Distribute Validation Protocol optimized_method->protocol samples Distribute Standardized Samples protocol->samples interlab Multiple Laboratories Execute Protocol samples->interlab data_analysis Analyze Validation Data (Precision, Accuracy, Robustness) interlab->data_analysis final_method Validated Chiral Separation Method data_analysis->final_method

Workflow for Chiral Method Development and Inter-laboratory Validation.

References

Assessing the scalability of different 1-(2,6-Dichlorophenyl)ethanol synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is a critical aspect of the therapeutic pipeline. 1-(2,6-Dichlorophenyl)ethanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of three primary synthesis protocols for this alcohol: Grignard reaction, reduction of 2',6'-dichloroacetophenone, and enzymatic synthesis. The performance of each method is evaluated based on experimental data, with a focus on scalability.

Comparison of Synthesis Protocols

The selection of an appropriate synthesis protocol depends on various factors, including desired scale, stereoselectivity, cost, and environmental impact. The following table summarizes the key quantitative data for each of the three main synthetic routes to this compound.

ParameterGrignard ReactionKetone Reduction (NaBH₄)Catalytic Transfer HydrogenationEnzymatic Reduction
Starting Material 2,6-Dichlorobenzaldehyde2',6'-Dichloroacetophenone2',6'-Dichloroacetophenone2',6'-Dichloroacetophenone
Reagents Methylmagnesium bromide, THF/EtherSodium borohydride, Methanol/EthanolIsopropanol, Catalyst (e.g., Ru, Ir)Carbonyl reductase, Co-factor (e.g., NADPH), Co-substrate (e.g., isopropanol)
Reaction Temperature 0 °C to reflux0 °C to room temperatureTypically elevated temperatures (e.g., 60-130°C)[1][2]Typically ambient to slightly elevated temperatures (e.g., 25-40 °C)[3][4]
Reaction Time 1-3 hours0.5-2 hours1-24 hours[1][2]5-24 hours[3][4]
Reported Yield 50-80% (crude, estimated for analogous reactions)[5]80-95% (for analogous reactions)[6][7]Good to high yields (up to 99% for analogous reactions)[1][2]High (up to >99% conversion for analogous compounds)[3]
Scalability Moderate; exothermic nature requires careful heat management on a large scale.Good; reagents are relatively inexpensive and the reaction is straightforward to perform on a larger scale.Good; suitable for industrial applications, though catalyst cost and separation can be a factor.Excellent; demonstrated on a multi-hundred-gram scale for similar substrates, offering a green and efficient alternative.[3]
Key Considerations Requires strictly anhydrous conditions.Generates racemic product unless a chiral reducing agent is used.Can be tuned for stereoselectivity with chiral catalysts.Highly stereoselective, environmentally friendly, but requires enzyme and co-factor which can be costly if not recycled.

Experimental Protocols

Grignard Reaction with 2,6-Dichlorobenzaldehyde

This method involves the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 2,6-dichlorobenzaldehyde.[8]

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Methylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • A flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer is charged with a solution of 2,6-dichlorobenzaldehyde in anhydrous THF under an inert atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or distillation.

Reduction of 2',6'-Dichloroacetophenone with Sodium Borohydride

This protocol describes a straightforward reduction of the ketone to the corresponding secondary alcohol using sodium borohydride.[6][7]

Materials:

  • 2',6'-Dichloroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or 95% Ethanol

  • 3 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, 2',6'-dichloroacetophenone is dissolved in methanol or 95% ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.5 equivalents) is added portion-wise while stirring, keeping the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the careful, dropwise addition of 3 M hydrochloric acid until the effervescence ceases.

  • The bulk of the alcohol solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Catalytic Transfer Hydrogenation of 2',6'-Dichloroacetophenone

This method utilizes a catalyst, often a ruthenium or iridium complex, to transfer hydrogen from a donor molecule, typically isopropanol, to the ketone.[1][2]

Materials:

  • 2',6'-Dichloroacetophenone

  • Isopropanol

  • Catalyst (e.g., [RuCl₂(η⁶-arene)(P)])

  • Base (e.g., KOH or K₂CO₃)

Procedure:

  • A reaction vessel is charged with 2',6'-dichloroacetophenone, isopropanol, the ruthenium catalyst (e.g., 1-5 mol%), and a base (e.g., 5-10 mol%).

  • The mixture is heated to a specified temperature (e.g., 80 °C) and stirred for the required reaction time (e.g., 1-24 hours), monitoring the reaction progress by TLC or GC.[9]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification is typically performed by column chromatography.

Enzymatic Reduction of 2',6'-Dichloroacetophenone

This biocatalytic approach employs a carbonyl reductase enzyme for the asymmetric reduction of the ketone, offering high stereoselectivity.[3][4]

Materials:

  • 2',6'-Dichloroacetophenone

  • Carbonyl reductase (e.g., from Lactobacillus kefiri)

  • NADPH or NADH co-factor

  • Co-substrate for co-factor regeneration (e.g., isopropanol)

  • Buffer solution (e.g., phosphate buffer, pH 6-8)

  • Organic co-solvent (optional, e.g., DMSO)

Procedure:

  • A buffered solution is prepared containing the carbonyl reductase, the NADPH or NADH co-factor, and the co-substrate (isopropanol).

  • 2',6'-Dichloroacetophenone, potentially dissolved in a minimal amount of a water-miscible co-solvent, is added to the enzyme solution.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a period of 5 to 24 hours.

  • The reaction progress is monitored by HPLC to determine conversion and enantiomeric excess.

  • Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the highly pure, and often enantiomerically enriched, this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making workflow for selecting a suitable synthesis protocol based on key project requirements.

G Protocol Selection Workflow for this compound Synthesis start Define Synthesis Goals scale Desired Scale? start->scale stereo Stereoselectivity Required? scale->stereo Large Scale grignard Grignard Reaction scale->grignard Lab Scale cost Cost a Major Constraint? stereo->cost Yes nabh4 NaBH4 Reduction stereo->nabh4 No (Racemic OK) env Environmental Impact a Concern? cost->env Yes transfer_h Catalytic Transfer Hydrogenation cost->transfer_h No (Catalyst Cost OK) env->transfer_h Less Critical enzymatic Enzymatic Reduction env->enzymatic Yes (Green Chemistry) G General Experimental Workflow setup Reaction Setup (Flask, Reagents, Solvent) reaction Reaction (Stirring, Temperature Control) setup->reaction monitoring Reaction Monitoring (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis final_product Final Product analysis->final_product

References

Safety Operating Guide

Safe Disposal of 1-(2,6-Dichlorophenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,6-Dichlorophenyl)ethanol, ensuring compliance with general hazardous waste protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Clothing: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service or an approved waste disposal plant.[2][4][5] Do not release this chemical into the environment, as it should not enter drains, waterways, or soil.[1][4][6]

1. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, absorbent pads) in a designated, leak-proof, and chemically compatible waste container.

  • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound".

  • Avoid mixing this waste with incompatible chemicals, particularly strong oxidizing agents.[3]

2. Spill and Cleanup:

  • In the event of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel.

  • Wearing appropriate PPE, contain the spill to prevent it from spreading.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the chemical.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[1][2]

  • Place the absorbed material or swept solids into the designated hazardous waste container.[4]

  • Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

3. Container Management:

  • Keep the hazardous waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible substances.[4]

  • Store liquid waste containers in secondary containment to prevent spills.[7]

  • Once the container is full, arrange for pickup by a licensed hazardous waste disposal company.

4. Empty Container Disposal:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[7]

  • For containers that held acutely hazardous waste, the first three rinses must be collected.[7][8] After thorough cleaning, the container can be disposed of as non-hazardous waste, in accordance with institutional and local regulations.

Quantitative Data and Hazard Information

The following table summarizes key data for the safe handling and disposal of this compound.

ParameterValue/InformationSource(s)
Chemical Formula C₈H₈Cl₂O[5]
CAS Number 53066-19-6[5]
Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2]
Potential EPA Waste Code U082 (for the structurally similar 2,6-Dichlorophenol)[1]
Incompatible Materials Strong oxidizing agents[3]
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation waste_generated Waste Generated (Unused chemical, contaminated materials, spill cleanup) ventilation->waste_generated collect_waste Collect in a Labeled, Compatible Hazardous Waste Container waste_generated->collect_waste check_incompatible Check for Incompatibilities (e.g., Strong Oxidizing Agents) collect_waste->check_incompatible segregate_waste Segregate from Incompatible Wastes check_incompatible->segregate_waste Yes store_container Store Sealed Container in a Cool, Dry, Ventilated Area with Secondary Containment check_incompatible->store_container No segregate_waste->store_container full_container Container is Full? store_container->full_container full_container->store_container No request_pickup Arrange for Pickup by a Licensed Waste Disposal Company full_container->request_pickup Yes end End of Process request_pickup->end spill Spill Occurs contain_spill Contain Spill & Absorb with Inert Material spill->contain_spill contain_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2,6-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2,6-Dichlorophenyl)ethanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified with the following hazards.[1][2][3]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrittionCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses and Face ShieldUse chemical splash goggles or safety glasses that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[2][4]
Hand Protection Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use.[2] Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[4] Dispose of contaminated gloves after use.[2]
Body Protection Laboratory CoatA flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[4]
Footwear Closed-toe ShoesWear appropriate shoes that cover the entire foot (closed-toe, closed-heel, no holes).[4]
Respiratory Protection Respirator (if necessary)Engineering controls like fume hoods should be the primary method of exposure control. If ventilation is insufficient, a NIOSH-approved respirator is required.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[1][5] Use a chemical fume hood for all manipulations of the compound.

  • An eyewash station and safety shower must be readily accessible.[3][6]

  • Keep the container tightly closed when not in use.[3][5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Avoid inhalation of any vapors or mists.[1]

  • Wash hands thoroughly after handling the substance.[3]

4. In Case of a Spill:

  • For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[3][5]

  • Avoid generating dust.[1]

  • Ensure the cleanup area is well-ventilated.

5. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the person to fresh air.[5] If symptoms occur, get medical attention.[5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Do not induce vomiting. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[3]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[1][3]

  • Disposal Regulations: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[6] This should be done through an approved waste disposal plant.[3]

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handle Chemical Handling ppe->handle Proceed to handling decon Decontamination handle->decon After handling emergency Emergency Procedures handle->emergency In case of spill/exposure dispose Waste Disposal decon->dispose Segregate waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichlorophenyl)ethanol
Reactant of Route 2
1-(2,6-Dichlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.